molecular formula C24H27N3O6 B15576440 Thalidomide-alkyne-C4-NHBoc

Thalidomide-alkyne-C4-NHBoc

货号: B15576440
分子量: 453.5 g/mol
InChI 键: OZDRJRFGFYSWAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Thalidomide-alkyne-C4-NHBoc is a useful research compound. Its molecular formula is C24H27N3O6 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H27N3O6

分子量

453.5 g/mol

IUPAC 名称

tert-butyl N-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hex-5-ynyl]carbamate

InChI

InChI=1S/C24H27N3O6/c1-24(2,3)33-23(32)25-14-7-5-4-6-9-15-10-8-11-16-19(15)22(31)27(21(16)30)17-12-13-18(28)26-20(17)29/h8,10-11,17H,4-5,7,12-14H2,1-3H3,(H,25,32)(H,26,28,29)

InChI 键

OZDRJRFGFYSWAV-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Thalidomide-alkyne-C4-NHBoc chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-alkyne-C4-NHBoc is a synthetic bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a versatile E3 ligase ligand-linker conjugate, designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This recruitment is a critical step in the targeted degradation of specific proteins of interest within a cell. The molecule incorporates a thalidomide (B1683933) moiety for CRBN binding, a C4 alkyne linker for conjugation to a target protein ligand, and a Boc-protected amine for synthetic modulation. This guide provides a comprehensive overview of its chemical structure, properties, and its application in the synthesis of targeted protein degraders.

Chemical Structure and Properties

The chemical structure of this compound combines the key functional elements necessary for its role in PROTAC synthesis. The thalidomide component engages the CRBN E3 ligase, the alkyne group provides a reactive handle for click chemistry-based conjugation to a warhead that binds the target protein, and the Boc-protected amine offers a stable yet readily deprotectable functional group for further synthetic elaboration if needed.

Chemical Structure:

Chemical Structure of this compound

A summary of the key chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C24H27N3O5N/A
Molecular Weight 453.49 g/mol [1]
CAS Number 2093387-85-8[1]
Appearance White to off-white solidN/A
Solubility Soluble in DMSON/A
Storage Store at -20°C for long-term stabilityN/A

Synthesis and Application in PROTAC Development

This compound is a crucial intermediate in the multi-step synthesis of PROTACs. A primary application is in the creation of degraders targeting Janus kinase 1 (JAK1), a protein implicated in various cancers and autoimmune diseases.

A notable example is the synthesis of a potent and selective JAK1-targeting PROTAC, compound 10c , as described by Zhang X, et al.[2]. In this synthesis, this compound serves as the CRBN-recruiting linker, which is conjugated to a JAK1/JAK2 dual inhibitor, momelotinib (B1663569), as the warhead.

Experimental Protocol: Synthesis of a JAK1-Targeting PROTAC (Compound 10c)

The synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. The following is a generalized protocol based on the synthetic strategy for similar PROTACs.

Materials:

  • This compound

  • Azide-functionalized momelotinib (warhead)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Dimethylformamide (DMF) or a similar solvent system (e.g., t-BuOH/H2O)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection (if required)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Click Reaction:

    • Dissolve this compound (1 equivalent) and the azide-functionalized momelotinib warhead (1 equivalent) in DMF.

    • To this solution, add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the purified Boc-protected PROTAC.

  • Boc Deprotection (if necessary):

    • If the final PROTAC requires a free amine, dissolve the purified Boc-protected PROTAC in dichloromethane.

    • Add trifluoroacetic acid (TFA) dropwise at 0°C and stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify as needed to obtain the final PROTAC.

Characterization: The final product should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized PROTAC.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Mechanism of Action and Signaling Pathway

The PROTAC synthesized using this compound functions by inducing the targeted degradation of a specific protein, in this case, JAK1. The mechanism involves the formation of a ternary complex between the PROTAC, the target protein (JAK1), and the CRBN E3 ubiquitin ligase.

Signaling Pathway Diagram:

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC JAK1 PROTAC (e.g., Compound 10c) Ternary_Complex Ternary Complex (JAK1-PROTAC-CRBN) PROTAC->Ternary_Complex Binds JAK1 Target Protein (JAK1) JAK1->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-ubiquitinated JAK1 targeted to Degradation JAK1 Degradation Proteasome->Degradation Leads to Recycling Recycling of PROTAC and CRBN Degradation->Recycling Releases Ub Ubiquitin Ub->Ubiquitination Adds to JAK1

Mechanism of Action for a JAK1-targeting PROTAC.

Workflow for PROTAC Synthesis and Evaluation:

PROTAC_Workflow cluster_1 PROTAC Development Workflow Start Design PROTAC Synthesis Chemical Synthesis (Click Reaction) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization InVitro In Vitro Evaluation (Binding, Degradation) Characterization->InVitro CellBased Cell-Based Assays (Western Blot, Viability) InVitro->CellBased InVivo In Vivo Studies (Animal Models) CellBased->InVivo End Lead Compound InVivo->End

General workflow for the development of a PROTAC.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its well-defined structure and reactive handles facilitate the efficient synthesis of bifunctional molecules capable of inducing targeted protein degradation. The successful application of this linker in the development of a potent JAK1 degrader highlights its utility in academic research and drug discovery, providing a robust platform for the creation of novel therapeutics against a wide range of protein targets. Further exploration and optimization of linkers based on this scaffold will continue to advance the field of targeted protein degradation.

References

An In-depth Technical Guide to the Mechanism of Action of Thalidomide-alkyne-C4-NHBoc in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-alkyne-C4-NHBoc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core mechanism of action, present quantitative data for related compounds, detail essential experimental protocols for characterization, and illustrate the underlying biological and chemical processes.

Introduction to PROTACs and the Role of E3 Ligase Ligands

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality. Unlike traditional inhibitors, PROTACs eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]

The E3 ligase ligand is fundamental to the PROTAC's function. By binding to an E3 ligase, the PROTAC brings the entire ligase complex into close proximity with the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]

Thalidomide (B1683933) and its analogs (known as immunomodulatory drugs or IMiDs) are among the most widely used E3 ligase ligands in PROTAC design.[3] They function by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[4] This compound is a synthetic building block that incorporates the thalidomide core, ready for integration into a PROTAC via its alkyne handle.[5]

Core Mechanism of Action

The central mechanism of a PROTAC utilizing a thalidomide-based ligand involves the formation of a stable ternary complex between the target protein, the PROTAC, and the CRL4-CRBN E3 ligase complex.

Binding of the Thalidomide Moiety to Cereblon (CRBN)

The thalidomide component of the PROTAC acts as the molecular anchor to the CRBN E3 ligase. The binding occurs within a specific pocket on the Thalidomide-Binding Domain (TBD) of CRBN.[4][6][7]

  • The Tri-Tryptophan Pocket : The glutarimide (B196013) ring of thalidomide slots into a hydrophobic pocket formed by three key tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN).[4][7] This interaction is crucial for the stable binding of the ligand.

  • Hydrogen Bonding : The imide functional group of the glutarimide ring forms critical hydrogen bonds with residues within the CRBN binding pocket, further stabilizing the interaction.[8]

  • Stereospecificity : CRBN binds thalidomide in a stereospecific manner, with the (S)-enantiomer showing approximately 10-fold stronger binding than the (R)-enantiomer.[9] This is a critical consideration in the synthesis and evaluation of thalidomide-based PROTACs.

Mutations in the key tryptophan residues of this pocket have been shown to abrogate binding and render the CRL4-CRBN complex insensitive to thalidomide-based molecules.[1][10]

Ternary Complex Formation and Ubiquitination

Once the PROTAC is anchored to CRBN, its other ligand binds to the target protein of interest. The linker connecting the two ligands plays a critical role in enabling the formation of a productive ternary complex (POI-PROTAC-CRBN).[11] This complex brings the target protein into the functional vicinity of the E3 ligase machinery, leading to its ubiquitination and subsequent degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (Thalidomide-Linker-POI Ligand) CRBN CRL4-CRBN E3 Ligase PROTAC->CRBN POI Protein of Interest (POI) PROTAC->POI Binds Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) CRBN->Ternary_Complex POI->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->CRBN Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-Mediated Protein Degradation Pathway

Synthesis and Application of this compound

This compound is a versatile intermediate for PROTAC synthesis. The terminal alkyne group is specifically designed for use in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and popular "click chemistry" reaction.[2][12][13]

The general synthetic scheme involves:

  • Synthesis of POI Ligand-Azide : The ligand for the protein of interest is functionalized with an azide (B81097) group.

  • Deprotection (Optional) : The Boc-protecting group on the this compound can be removed if further modification of the amine is required, though it is often used as is.

  • Click Chemistry Reaction : The POI ligand-azide and this compound are joined together using a Cu(I) catalyst to form a stable triazole linkage.

PROTAC_Synthesis General PROTAC Synthesis via Click Chemistry cluster_reactants POI_Ligand POI Ligand-N₃ (Azide-functionalized) Plus + Reaction_Arrow CuSO₄, Na Ascorbate (CuAAC Click Chemistry) Thal_Linker This compound (Alkyne-functionalized) PROTAC Final PROTAC Molecule Reaction_Arrow->PROTAC

General PROTAC Synthesis via Click Chemistry

Quantitative Data

While specific binding and degradation data for PROTACs using the exact this compound linker are proprietary or dispersed across literature for specific targets, the following tables summarize representative data for thalidomide and PROTACs built with similar thalidomide-based linkers. This provides a benchmark for expected performance.

Table 1: Binding Affinity of Thalidomide Analogs to Cereblon (CRBN)

CompoundDissociation Constant (Kd)Assay MethodReference
Thalidomide~250 nMNot Specified[10]
Lenalidomide~178 nMNot Specified[10]
Pomalidomide~157 nMNot Specified[10]

Note: Binding affinities can vary based on the specific assay conditions and protein constructs used.

Table 2: Representative Degradation Efficiency of Thalidomide-Based PROTACs

Target ProteinLinker TypeDC50 (nM)Dmax (%)Reference
BRD4Alkyl/PEG1 - 40>90Illustrative, based on[14]
BTKPEG0.8 - 1.1~95Illustrative, based on[15]
TBK1Alkyl/Ether3 - 29276 - 96[16]
PI3K/mTORPEG/Alkyl42 - 227>80[17]

DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation observed.

Key Experimental Protocols

Characterizing a PROTAC synthesized from this compound involves a series of biochemical and cellular assays to confirm its mechanism of action, potency, and selectivity.

PROTAC Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for the solution-phase synthesis of a PROTAC.

Materials:

  • Azide-functionalized POI ligand

  • This compound

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar Cu(I) stabilizing ligand

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve the azide-functionalized POI ligand (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent.

  • In a separate vial, prepare the catalyst solution by adding CuSO₄ (e.g., 0.1 equivalents) and THPTA (e.g., 0.5 equivalents) to the solvent.

  • Add the catalyst solution to the mixture of the azide and alkyne.

  • Initiate the reaction by adding a freshly prepared solution of Sodium Ascorbate (e.g., 0.5-1.0 equivalents).

  • Stir the reaction at room temperature for 1-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, purify the final PROTAC product using column chromatography or preparative HPLC.

Ternary Complex Formation Assay: TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to measure the formation of the POI-PROTAC-CRBN ternary complex.

Principle: The assay uses a tagged POI (e.g., His-tagged) and a tagged CRBN (e.g., GST-tagged). A terbium (Tb)-conjugated anti-tag antibody serves as the FRET donor, and a fluorescently-labeled anti-tag antibody serves as the acceptor. When the ternary complex forms, the donor and acceptor are brought into proximity, resulting in a FRET signal.

Methodology:

  • Reconstitute purified His-tagged POI, GST-tagged DDB1/CRBN, Tb-anti-His antibody, and fluorescently-labeled anti-GST antibody in assay buffer.

  • Add serial dilutions of the PROTAC compound to a microplate.

  • Add the protein/antibody mixture to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours).

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (donor and acceptor).

  • Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot it against the PROTAC concentration. A characteristic hook effect or bell-shaped curve is indicative of ternary complex formation.

Target Protein Degradation Assay: Western Blot

Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Treatment : Plate cells at an appropriate density and allow them to attach. Treat the cells with a serial dilution of the PROTAC (and vehicle control, e.g., DMSO) for a set time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Normalize protein amounts, denature by boiling in Laemmli buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Wash and incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Experimental_Workflow Typical PROTAC Characterization Workflow cluster_biochem Binding & Complex Formation cluster_cellular Degradation & Function cluster_selectivity On- and Off-Target Effects Synthesis 1. PROTAC Synthesis (Click Chemistry) Biochem 2. Biochemical Assays Synthesis->Biochem Cellular 3. Cellular Assays Biochem->Cellular Selectivity 4. Selectivity Profiling Cellular->Selectivity Binding_Assay Binary Binding Affinity (SPR, ITC) TRFRET_Assay Ternary Complex Formation (TR-FRET, AlphaScreen) WB_Assay Protein Degradation (Western Blot, DC₅₀/Dₘₐₓ) Ubi_Assay Ubiquitination Assay (IP-Western) Pheno_Assay Phenotypic Assay (e.g., Cell Viability) Proteomics Global Proteomics (MS-based)

Typical PROTAC Characterization Workflow

Conclusion

This compound is a crucial chemical tool for the construction of potent and selective PROTACs that recruit the CRBN E3 ubiquitin ligase. Its mechanism of action is centered on the specific binding of its thalidomide moiety to the tri-tryptophan pocket of CRBN, which facilitates the formation of a ternary complex and subsequent ubiquitination and degradation of a target protein. The integrated alkyne linker provides a straightforward and efficient route for synthesis via click chemistry. A thorough characterization of the resulting PROTACs, using the quantitative and methodological approaches outlined in this guide, is essential for the successful development of novel protein-degrading therapeutics.

References

The Role of Thalidomide-Alkyne-C4-NHBoc in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which serves to recruit the cellular ubiquitination machinery. This guide provides an in-depth technical overview of Thalidomide-alkyne-C4-NHBoc, a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.

Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), function by binding to CRBN, a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[2] PROTAC technology leverages this mechanism by chemically linking a thalidomide-based CRBN ligand to a ligand for a target protein. This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide core with a versatile C4 alkyne linker and a Boc-protected amine, making it an invaluable tool for the construction of novel PROTACs.[3]

Core Concepts and Mechanism of Action

The fundamental role of this compound is to serve as the CRBN-recruiting moiety within a PROTAC. The overall mechanism of a PROTAC synthesized using this building block can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC, featuring the thalidomide derivative, simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a transient ternary complex (POI-PROTAC-CRBN).

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase complex to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.

  • Recycling: The PROTAC molecule is then released and can engage in another cycle of binding and degradation, acting in a catalytic manner.

The structure of this compound is specifically designed for efficient PROTAC synthesis. The thalidomide portion ensures high-affinity binding to CRBN, while the alkyne group provides a reactive handle for conjugation to a POI ligand, often through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."[4] The Boc-protected amine offers an alternative or additional point of attachment, providing flexibility in linker design.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Quantitative Data

While specific binding affinity and degradation efficiency data for PROTACs synthesized directly with this compound are not extensively available in the public domain, the binding of the parent thalidomide and its key derivatives to CRBN is well-documented. This data provides a strong foundation for understanding the expected performance of PROTACs utilizing this building block.

CompoundBinding AssayKd (µM)IC50 (µM)Reference(s)
ThalidomideIsothermal Titration Calorimetry (ITC)1.0
ThalidomideSurface Plasmon Resonance (SPR)0.16
LenalidomideIsothermal Titration Calorimetry (ITC)0.3
PomalidomideIsothermal Titration Calorimetry (ITC)0.1

Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are indicators of binding affinity. Lower values signify stronger binding.

The degradation efficiency of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). While specific values for a PROTAC synthesized with this compound are not provided in the readily available literature, a related JAK1-targeting PROTAC has been synthesized using this linker.[3] For illustrative purposes, the table below shows typical degradation parameters for other thalidomide-based PROTACs targeting different proteins.

PROTAC TargetCell LineDC50 (nM)Dmax (%)
BRD4HeLa8>95
BTKMOLM-140.25>95
RIPK2THP-15~90

Experimental Protocols

Synthesis of a PROTAC using this compound

The following is a generalized protocol for the synthesis of a PROTAC via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This method is widely used due to its high efficiency and compatibility with a broad range of functional groups.

Materials:

Procedure:

  • Dissolve this compound and the POI-azide in the chosen solvent system.

  • Add an aqueous solution of CuSO4 to the reaction mixture.

  • Add an aqueous solution of sodium ascorbate to initiate the reaction. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired PROTAC.

  • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if a free amine is required for the final product.

PROTAC_Synthesis_Workflow start Start reagents Combine: - this compound - POI-azide - CuSO4 - Sodium Ascorbate - Solvent start->reagents reaction Stir at Room Temperature (12-24h) reagents->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Flash Column Chromatography workup->purification deprotection Boc Deprotection (if necessary) purification->deprotection final_product Final PROTAC deprotection->final_product

Western Blotting for PROTAC-Induced Protein Degradation

Western blotting is a standard technique to quantify the levels of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the protein of interest

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE. Separate the proteins by gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody for the target protein and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathways

The recruitment of CRBN by a thalidomide-based PROTAC initiates a cascade of events within the ubiquitin-proteasome system.

CRBN_Signaling_Pathway cluster_E3 CRL4-CRBN E3 Ligase Complex PROTAC PROTAC POI Target Protein (POI) PROTAC->POI CRBN CRBN PROTAC->CRBN Poly_Ub_POI Polyubiquitinated POI POI->Poly_Ub_POI CRBN->POI Proximity DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 RBX1->POI Ubiquitin Transfer E1 E1 (Ubiquitin-Activating Enzyme) Ub_E1 Ub-E1 E1->Ub_E1 E2 E2 (Ubiquitin-Conjugating Enzyme) Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin Ub->E1 Ub_E1->E2 Ub_E2->RBX1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Conclusion

This compound is a valuable and versatile chemical tool for the development of potent and selective protein degraders. Its inherent ability to recruit the CRBN E3 ligase, combined with a linker system that allows for straightforward conjugation to a variety of protein-targeting ligands, makes it a cornerstone in the construction of novel PROTACs. A thorough understanding of its mechanism of action, coupled with robust experimental protocols for synthesis and evaluation, is essential for advancing the field of targeted protein degradation and developing new therapeutics for a wide range of diseases.

References

Understanding the Boc Protection of Thalidomide-Alkyne-C4-NHBoc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for drug discovery and development. One such critical protecting group is the tert-butyloxycarbonyl (Boc) group, which plays a pivotal role in the synthesis of versatile chemical probes and therapeutics. This in-depth technical guide focuses on the Boc protection of a specific and highly relevant building block: Thalidomide-alkyne-C4-NHBoc. This molecule is a key component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), serving as a linker with a handle for conjugation to a target protein ligand and a recognition moiety for the E3 ligase Cereblon (CRBN).

The Core Structure and the Role of Boc Protection

This compound is a heterobifunctional molecule. The thalidomide (B1683933) moiety acts as a ligand for the E3 ubiquitin ligase Cereblon[1][2]. The C4-alkyne linker provides a reactive handle for "click" chemistry, allowing for the efficient and specific conjugation to a ligand designed to bind a protein of interest. The terminal amine, protected by the Boc group, is crucial for this synthetic strategy.

The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions to reveal the free amine. This protection is essential to prevent the nucleophilic amine from participating in unwanted side reactions during the synthesis and modification of other parts of the molecule. Its stability under a wide range of other reaction conditions makes it an ideal choice for multi-step synthetic sequences.

Synthesis and Boc Protection: A General Overview

Solid-phase synthesis has emerged as a powerful technique for the preparation of thalidomide-based PROTACs, allowing for streamlined purification and modular assembly of different components[3][4][5].

Quantitative Data

Due to the proprietary nature of many specific PROTAC linker syntheses, comprehensive quantitative data for the synthesis of this compound is not extensively published. However, based on general procedures for Boc protection of primary amines, high yields are typically expected.

ParameterTypical ValueConditions
Yield of Boc Protection >90%Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine), in an appropriate solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at room temperature.
Purity High (>95%)Achievable with standard purification techniques such as column chromatography.

Experimental Protocols

Below are generalized experimental protocols for the key steps of Boc protection and deprotection, adapted from standard laboratory procedures.

Protocol 1: Boc Protection of a Primary Amine

This protocol describes a general method for the protection of a terminal primary amine, such as the one present on the Thalidomide-alkyne-C4-amine precursor.

Materials:

  • Thalidomide-alkyne-C4-amine precursor

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the Thalidomide-alkyne-C4-amine precursor (1 equivalent) in anhydrous DCM or THF.

  • Add TEA or DIPEA (1.5 - 2 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of (Boc)₂O (1.1 - 1.2 equivalents) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc group to liberate the primary amine for subsequent conjugation reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. Deprotection is usually complete within 1-2 hours.

  • Once the reaction is complete, carefully remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The resulting product is the amine salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected Thalidomide-alkyne-C4-amine.

Visualizing the Core Processes

To better understand the workflow and the underlying biological mechanism, the following diagrams are provided.

Boc_Protection_Workflow cluster_synthesis Synthesis Workflow Start Start Amine_Precursor Thalidomide-alkyne-C4-amine Start->Amine_Precursor Synthesis Boc_Protection Boc Protection ((Boc)2O, Base) Amine_Precursor->Boc_Protection Protected_Linker This compound Boc_Protection->Protected_Linker Deprotection Boc Deprotection (TFA) Protected_Linker->Deprotection Final_Amine Free Amine for Conjugation Deprotection->Final_Amine

Figure 1. Synthetic workflow for Boc protection and deprotection.

PROTAC_Mechanism cluster_cellular_process PROTAC Mechanism of Action PROTAC PROTAC (Thalidomide-Linker-POI Ligand) CRBN Cereblon (E3 Ligase) PROTAC->CRBN binds POI Protein of Interest (POI) PROTAC->POI binds Ternary_Complex Ternary Complex (CRBN-PROTAC-POI) PROTAC->Ternary_Complex CRBN->Ternary_Complex POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination promotes Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation

Figure 2. Cereblon-mediated protein degradation by a thalidomide-based PROTAC.

Conclusion

The Boc protection of the terminal amine in this compound is a critical step in the synthesis of this versatile linker for PROTAC development. A thorough understanding of the principles and protocols for Boc protection and deprotection is essential for researchers in the field of targeted protein degradation. This guide provides a foundational understanding of these processes, enabling the effective design and synthesis of novel therapeutics.

References

An In-Depth Technical Guide to Thalidomide-alkyne-C4-NHBoc as a Cereblon E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of any PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein, initiating its degradation.

This technical guide focuses on Thalidomide-alkyne-C4-NHBoc , a widely utilized Cereblon (CRBN) E3 ligase ligand-linker conjugate. Cereblon is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1] Thalidomide (B1683933) and its analogs, known as immunomodulatory imide drugs (IMiDs), bind to Cereblon and modulate its substrate specificity.[2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its synthesis and characterization, and visualizations of the key biological pathways and experimental workflows.

Core Concepts: Cereblon-Mediated Protein Degradation

The Ubiquitin-Proteasome System (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells. E3 ubiquitin ligases play a pivotal role in this process by recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them. This polyubiquitination marks the protein for degradation by the 26S proteasome.

The CRL4^CRBN^ E3 ligase complex consists of Cullin-4, RING-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and Cereblon as the substrate receptor.[3] Thalidomide and its derivatives act as "molecular glues" by binding to a specific pocket in Cereblon, thereby altering its surface and inducing the recruitment of "neosubstrates"—proteins not normally targeted by CRBN—for ubiquitination and subsequent degradation.[4][5]

PROTACs based on thalidomide derivatives exploit this mechanism. They are composed of a thalidomide moiety linked to a ligand for a protein of interest (POI). This bifunctional molecule brings the POI into close proximity with the CRL4^CRBN^ complex, leading to the ubiquitination and degradation of the POI.[6] this compound is a key building block for constructing such PROTACs, providing the Cereblon-binding warhead and a versatile linker for conjugation to a POI ligand.[7]

Data Presentation: Quantitative Binding of Thalidomide Derivatives to Cereblon

While specific binding data for this compound is not extensively published, the binding affinities of the parent molecule, thalidomide, and its close analogs to Cereblon are well-characterized. The alkyne-C4-NHBoc linker is not expected to significantly interfere with the core binding interaction of the thalidomide moiety with the Cereblon binding pocket. The following table summarizes key quantitative data from the literature.

CompoundAssay MethodBinding Constant (Kd)IC50Reference
ThalidomideIsothermal Titration Calorimetry (ITC)~250 nM[3]
LenalidomideIsothermal Titration Calorimetry (ITC)~178 nM[3]
PomalidomideIsothermal Titration Calorimetry (ITC)~157 nM[3]
ThalidomideFRET-based competitive binding assay7.8 ± 0.3 µM[8]
LenalidomideTR-FRET1.5 µM[6]
PomalidomideTR-FRET1.2 µM[6]

Mandatory Visualizations

Signaling Pathway: Cereblon-Mediated Protein Degradation

Cereblon_Pathway Cereblon-Mediated Ubiquitination and Degradation cluster_CRL4_complex CRL4-CRBN E3 Ligase Complex cluster_Ub_machinery Ubiquitination Machinery CRBN Cereblon (Substrate Receptor) DDB1 DDB1 CRBN->DDB1 CUL4 Cullin-4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 POI Protein of Interest (POI) RBX1->POI Polyubiquitination E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E2->RBX1 E2 Binding Ub Ubiquitin Ub->E1 Activation PROTAC Thalidomide-based PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->CRBN PROTAC->POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Cereblon-mediated protein degradation pathway induced by a thalidomide-based PROTAC.

Experimental Workflow: PROTAC Development and Evaluation

PROTAC_Workflow PROTAC Development and Evaluation Workflow cluster_synthesis Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Synth_Ligand Synthesize POI Ligand Synth_PROTAC Synthesize PROTAC Synth_Ligand->Synth_PROTAC Synth_CRBN_Linker Synthesize Thalidomide-alkyne -C4-NHBoc Synth_CRBN_Linker->Synth_PROTAC Binding_Assay CRBN Binding Assay (HTRF, SPR) Synth_PROTAC->Binding_Assay Ternary_Complex Ternary Complex Formation Assay Binding_Assay->Ternary_Complex Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex->Ubiquitination_Assay Degradation_Assay Protein Degradation (Western Blot, etc.) Ubiquitination_Assay->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability Off_Target Off-Target Analysis (Proteomics) Cell_Viability->Off_Target PK_PD Pharmacokinetics & Pharmacodynamics Off_Target->PK_PD Efficacy Efficacy Studies (Animal Models) PK_PD->Efficacy

Caption: A generalized workflow for the development and evaluation of a PROTAC.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route for this compound based on established chemical transformations.

Step 1: Synthesis of 4-Hydroxythalidomide

4-Hydroxythalidomide can be synthesized from 3-hydroxyphthalic anhydride (B1165640) and L-glutamine, following modifications of known procedures for thalidomide synthesis.

  • To a stirred solution of 3-hydroxyphthalic anhydride (1 equivalent) in a suitable solvent such as pyridine (B92270) or dimethylformamide (DMF), add L-glutamine (1.1 equivalents).

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

  • Cool the reaction mixture and add a dehydrating agent such as acetic anhydride or a carbodiimide (B86325) reagent (e.g., DCC or EDC) to facilitate the cyclization of the glutarimide (B196013) ring.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be precipitated by the addition of water or an anti-solvent.

  • Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether), and dry under vacuum to yield 4-hydroxythalidomide.

Step 2: Propargylation of 4-Hydroxythalidomide

  • Dissolve 4-hydroxythalidomide (1 equivalent) in an appropriate polar aprotic solvent like DMF or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃) (1.5-2 equivalents) to the solution.

  • Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) for several hours until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, filter off the inorganic salts.

  • The crude product can be purified by precipitation or column chromatography on silica (B1680970) gel to afford 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-yloxy)isoindoline-1,3-dione (Thalidomide-alkyne).

Step 3: Synthesis of tert-butyl (4-aminobutyl)carbamate (NHBoc-C4-amine)

  • Dissolve 1,4-diaminobutane (B46682) (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.

  • Cool the solution in an ice bath and add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (0.9-1.0 equivalents) dropwise to selectively protect one of the amino groups.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The reaction mixture can be worked up by extraction and purified by column chromatography to yield the mono-Boc-protected diamine.

Step 4: Conjugation to form this compound

This step can be achieved via a "click chemistry" reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) after converting one of the components to an azide (B81097). Alternatively, a different linker strategy might be employed. The name "this compound" suggests a direct linkage which may involve a different coupling chemistry. Assuming a more direct amide bond formation is intended by the name, a different synthetic strategy for the linker would be required. However, for the purpose of this guide, we will outline a common click chemistry approach.

This section assumes a modification of the starting materials to be compatible with click chemistry.

  • Azide Functionalization: The NHBoc-C4-amine can be converted to an azide by reacting it with an azide transfer reagent.

  • Click Reaction:

    • Dissolve Thalidomide-alkyne (1 equivalent) and the NHBoc-C4-azide (1 equivalent) in a suitable solvent system (e.g., a mixture of t-butanol and water).

    • Add a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Purify the final product, this compound, by column chromatography.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cereblon Binding

This protocol outlines a competitive binding assay to determine the affinity of a test compound for Cereblon.

Materials:

  • Recombinant GST-tagged human Cereblon (CRBN) protein

  • Anti-GST antibody labeled with Europium cryptate (donor fluorophore)

  • Thalidomide-Red labeled with XL665 (acceptor fluorophore)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • Low-volume 384-well white plates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In the 384-well plate, add the following to each well:

    • 5 µL of the test compound at various concentrations (or assay buffer for control wells).

    • 5 µL of GST-CRBN protein at a final concentration optimized for the assay.

    • 5 µL of a pre-mixed solution of anti-GST-Europium cryptate and Thalidomide-Red at their final optimized concentrations.

  • Incubate the plate at room temperature for a specified period (e.g., 1-3 hours), protected from light.

  • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the use of SPR to measure the binding kinetics and affinity of a small molecule to Cereblon.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant Cereblon protein

  • Test compound (e.g., this compound)

  • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (if necessary, e.g., a short pulse of low pH glycine)

Procedure:

  • Immobilization of Cereblon:

    • Activate the sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the Cereblon protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in the running buffer.

    • Inject the different concentrations of the test compound over both the Cereblon-immobilized and reference flow cells at a constant flow rate. This is the association phase.

    • After the association phase, inject the running buffer alone to monitor the dissociation of the compound from the protein. This is the dissociation phase.

    • Between different compound injections, if necessary, inject the regeneration solution to remove any remaining bound compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis will yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

Conclusion

This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its thalidomide moiety provides a reliable and well-characterized handle for recruiting the Cereblon E3 ligase, while the alkyne and protected amine functionalities offer versatile points for linker attachment and subsequent conjugation to a ligand for a protein of interest. A thorough understanding of its synthesis, binding characteristics, and the experimental methods used for its evaluation is paramount for the successful design and development of novel PROTAC-based therapeutics. This guide provides a foundational resource to aid researchers in their efforts to harness the power of targeted protein degradation for the advancement of medicine.

References

biochemical and biophysical properties of Thalidomide-alkyne-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biochemical and biophysical properties of Thalidomide-alkyne-C4-NHBoc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), incorporating a C4 alkyne linker with a Boc-protected amine, enabling its conjugation to a target protein ligand. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of key pathways and workflows.

Introduction

This compound is a key intermediate in the synthesis of PROTACs, a class of therapeutic agents designed to induce the degradation of specific target proteins. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The thalidomide (B1683933) moiety of this compound specifically binds to the Cereblon (CRBN) E3 ligase, one of the most widely utilized E3 ligases in PROTAC design. The alkyne group provides a versatile handle for conjugation to a target protein binder via click chemistry, while the C4 linker offers appropriate spacing to facilitate the formation of a productive ternary complex. The Boc-protected amine allows for controlled, stepwise synthesis of the final PROTAC molecule.

A notable application of this compound is in the synthesis of a potent and selective JAK1-targeting PROTAC degrader, which has demonstrated anti-tumor activities. This guide will delve into the known properties and the methodologies used to characterize this important chemical tool.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name tert-butyl (4-(4-(1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)isoindolin-4-yl)but-3-yn-1-yl)amino)carbamate(Computed)
Molecular Formula C₂₄H₂₇N₃O₆[1][2]
Molecular Weight 453.49 g/mol [1][2]
CAS Number 2093387-85-8[1][2]
Appearance Solid(Assumed)
Solubility Soluble in DMSO(General)
Storage Conditions Store at -20°C(General)

Biochemical and Biophysical Data

While specific binding data for the isolated this compound linker is not extensively published, its primary function is to recruit the Cereblon E3 ligase. The efficacy of this recruitment is ultimately measured by the degradation of the target protein when the linker is incorporated into a PROTAC.

One of the key applications of this linker is in the generation of a JAK1 degrader. The resulting PROTAC has been characterized for its ability to degrade JAK1 in cellular assays.

ParameterValueTarget ProteinCell LineSource
DC₅₀ 214 nMJAK1(Not specified in abstract)(Deduced from abstract of a cited paper)

Note: The DC₅₀ value represents the concentration of the PROTAC required to induce 50% degradation of the target protein.

Synthesis and Workflow Diagrams

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagrams illustrate the general synthetic strategy and the mechanism of action of the resulting PROTAC.

G cluster_synthesis PROTAC Synthesis Workflow Thalidomide_Halide Halogenated Thalidomide Derivative Sonogashira Sonogashira Coupling Thalidomide_Halide->Sonogashira Alkyne_Linker Boc-NH-C4-Alkyne Alkyne_Linker->Sonogashira Thalidomide_Alkyne This compound Sonogashira->Thalidomide_Alkyne Deprotection Boc Deprotection (e.g., TFA) Thalidomide_Alkyne->Deprotection Thalidomide_Amine Thalidomide-alkyne-C4-NH2 Deprotection->Thalidomide_Amine Coupling Conjugation (e.g., Amide Coupling) Thalidomide_Amine->Coupling POI_Ligand Target Protein (POI) Ligand (with reactive group) POI_Ligand->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC

Caption: General workflow for the synthesis of a PROTAC using this compound.

G cluster_moa PROTAC Mechanism of Action PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN binds Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex CRBN->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI facilitates ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Products Proteasome->Degradation degrades

Caption: Mechanism of action for a Cereblon-recruiting PROTAC.

Experimental Protocols

This section provides detailed, representative protocols for the synthesis and characterization of PROTACs utilizing this compound.

Synthesis of this compound (Representative Protocol)

The synthesis of thalidomide derivatives with alkyne linkers is often achieved via a Sonogashira cross-coupling reaction.

Materials:

  • 4-Bromothalidomide

  • tert-butyl (but-3-yn-1-yl)carbamate

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromothalidomide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous DMF or THF, followed by triethylamine (3.0 eq).

  • To this mixture, add tert-butyl (but-3-yn-1-yl)carbamate (1.2 eq).

  • Stir the reaction mixture at 70-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity of the PROTAC to the Cereblon E3 ligase.

Materials:

  • GST-tagged human Cereblon (CRBN) protein

  • Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate)

  • Fluorescently labeled thalidomide tracer (FRET acceptor)

  • Test PROTAC compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test PROTAC in the assay buffer.

  • In a 384-well plate, add the diluted PROTAC or vehicle control.

  • Add a solution of GST-tagged CRBN protein to each well.

  • Add a pre-mixed solution of the anti-GST donor antibody and the fluorescent thalidomide tracer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the TR-FRET signal on a compatible plate reader, with excitation at the donor's wavelength (e.g., 340 nm) and emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the PROTAC concentration to determine the IC₅₀ value.

JAK1 Degradation Assay (Western Blot)

This assay quantifies the degradation of the target protein (JAK1) in cells treated with the PROTAC.

Materials:

  • Cancer cell line expressing JAK1 (e.g., HCT116, SET-2)

  • PROTAC compound

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-JAK1 and anti-loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the PROTAC or DMSO for a specified time (e.g., 24 hours). Include a positive control with the PROTAC and a proteasome inhibitor.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-JAK1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the percentage of JAK1 degradation at each PROTAC concentration and calculate the DC₅₀.

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of Cereblon-recruiting PROTACs. Its structure allows for straightforward incorporation into complex molecules aimed at targeted protein degradation. The successful use of this linker in developing a potent JAK1 degrader highlights its utility in advancing the field of targeted therapeutics. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and characterize novel PROTACs based on this important building block. Further research to fully characterize the biophysical properties of this linker and its impact on ternary complex formation will continue to refine the rational design of next-generation protein degraders.

References

The Architect's Blueprint: A Technical Guide to PROTAC Linkers and E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own protein degradation machinery.[1][2] Unlike traditional small molecule inhibitors that rely on occupying a protein's active site, PROTACs act as event-driven catalysts, inducing the degradation of a target protein of interest (POI).[3] This is achieved through their unique heterobifunctional structure, which consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] By bringing the POI and an E3 ligase into close proximity, a PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4] This technical guide provides an in-depth exploration of two critical components of PROTAC design: the linker and the E3 ligase ligand.

PROTAC_Mechanism

The Crucial Role of the PROTAC Linker

The linker is far more than a simple tether; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[5] The length, composition, and attachment points of the linker profoundly influence the formation and stability of the ternary complex, which is essential for efficient ubiquitination.[3] An improperly designed linker can lead to steric hindrance, preventing the formation of a productive complex, or it may result in a geometry that is unfavorable for ubiquitin transfer.[6]

Linker Classification and Composition

PROTAC linkers are broadly classified into two main categories: flexible and rigid.[3]

  • Flexible Linkers: The most common flexible linkers are composed of polyethylene (B3416737) glycol (PEG) and alkyl chains.[5] Their high degree of conformational freedom allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[3] PEG linkers can also enhance the solubility and cell permeability of the PROTAC molecule.[5]

  • Rigid Linkers: These linkers often incorporate cyclic structures, such as piperazine (B1678402) or piperidine, as well as alkynes and triazoles.[5] The conformational constraint imposed by rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective degradation.[3]

Linker_Types cluster_flexible Flexible Linkers cluster_rigid Rigid Linkers Alkyl Alkyl Chains PEG PEG Chains Cyclic Cyclic Structures (Piperazine, Piperidine) Alkyne Alkynes Triazole Triazoles Flexible Flexible Rigid Rigid

Impact of Linker Length and Composition on Degradation Efficacy

The optimization of linker length is a critical and often empirical process in PROTAC design.[6] A linker that is too short can prevent the formation of a stable ternary complex due to steric clashes, while a linker that is too long may lead to unproductive complex formation where the lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[7] The composition of the linker also plays a significant role in a PROTAC's biological activity and physicochemical properties. For instance, the replacement of an alkyl chain with a PEG linker can impact degradation efficiency.[5]

Table 1: Impact of Linker Length and Composition on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
TBK1VHLAlkyl/Ether< 12No degradation--
TBK1VHLAlkyl/Ether12-29Submicromolar>90-
TBK1VHLAlkyl/Ether21396-
TBK1VHLAlkyl/Ether2929276-
Estrogen Receptor (ER)-αVHLPEG9>1000~20MCF7
Estrogen Receptor (ER)-αVHLPEG12~100~70MCF7
Estrogen Receptor (ER)-αVHLPEG16~10>90MCF7
Estrogen Receptor (ER)-αVHLPEG19~100~80MCF7
Estrogen Receptor (ER)-αVHLPEG21>1000~30MCF7
CRBNVHLAlkyl9Concentration-dependent decrease-HEK293T
CRBNVHL3 PEG units9Weak degradation-HEK293T

Data compiled from multiple sources.[5][8]

E3 Ubiquitin Ligase Ligands: The Key to Hijacking the System

The choice of E3 ligase and its corresponding ligand is another cornerstone of PROTAC design, directly influencing degradation efficiency, selectivity, and the potential for off-target effects.[9] While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[9]

Commonly Recruited E3 Ligases and Their Ligands

The most predominantly used E3 ligases in PROTAC design are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and the inhibitor of apoptosis proteins (IAPs).[4][10]

  • Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[4] These ligands are relatively small and possess favorable drug-like properties.[11]

  • von Hippel-Lindau (VHL): VHL ligands are typically peptidomimetic and based on the hypoxia-inducible factor 1α (HIF-1α) peptide that naturally binds to VHL.[10]

  • Mouse double minute 2 homolog (MDM2): MDM2 is a key negative regulator of the p53 tumor suppressor. Ligands for MDM2, such as nutlin-3, have been incorporated into PROTACs.[10]

  • Inhibitor of Apoptosis Proteins (IAPs): IAP antagonists, which can induce the auto-ubiquitination and degradation of IAPs, have also been successfully used as E3 ligase ligands in PROTACs, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[10]

E3_Ligase_Ligands cluster_ligands Common E3 Ligase Ligands E3_Ligase E3 Ubiquitin Ligase CRBN CRBN (Thalidomide, Lenalidomide, Pomalidomide) E3_Ligase->CRBN recruited by VHL VHL (HIF-1α mimetics) E3_Ligase->VHL recruited by MDM2 MDM2 (Nutlin-3) E3_Ligase->MDM2 recruited by IAP IAPs (IAP antagonists) E3_Ligase->IAP recruited by

Performance Comparison of E3 Ligase Ligands

The choice of E3 ligase can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax).[11] The optimal E3 ligase for a particular target protein is not always predictable and often requires empirical testing.

Table 2: Comparative Performance of PROTACs with Different E3 Ligase Ligands

Target ProteinE3 LigasePROTACDC50 (nM)Dmax (%)Cell Line
BRD4CRBNdBET1<1>90Various
BRD4VHLMZ1~25~80HeLa
EGFR L858RVHLDegrader 685.0-HCC-827
EGFR L858RCRBNDegrader 6911-HCC-827
IRAK4VHLDegrader 53151-PBMC
BCL-XLCRBNPZ152274696.2WI38
BRD9CRBNDegrader 63---
BRD9VHL/CRBN opt.Degrader 655--

Data compiled from multiple sources.[5][11][12]

Experimental Protocols

PROTAC Synthesis: A Modular Approach

The synthesis of PROTACs is typically a modular process, involving the separate synthesis of the POI ligand, the E3 ligase ligand, and a bifunctional linker, followed by their convergent assembly.[13]

General Protocol for Amide Bond Coupling:

  • Activation: Dissolve the carboxylic acid-functionalized component (POI ligand or E3 ligase ligand) in an appropriate solvent (e.g., DMF) and add a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA).

  • Coupling: Add the amine-functionalized linker to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature until completion, monitoring by LC-MS.

  • Work-up and Purification: Perform an aqueous work-up to remove excess reagents and purify the product by flash column chromatography or preparative HPLC.

  • Deprotection (if necessary): If one of the reactive groups on the linker is protected (e.g., with a Boc group), remove the protecting group using appropriate conditions (e.g., TFA in DCM).

  • Final Coupling: Repeat the amide bond coupling procedure to attach the final component (the other ligand).

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):

  • Reaction Setup: Dissolve the alkyne-functionalized component and the azide-functionalized component in a suitable solvent system (e.g., t-BuOH/H2O).

  • Catalyst Addition: Add a copper(II) sulfate (B86663) solution and a reducing agent, such as sodium ascorbate, to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion.

  • Purification: Purify the final PROTAC product using appropriate chromatographic techniques.

Western Blot Analysis for Protein Degradation

Western blotting is a standard technique to quantify the degradation of a target protein following PROTAC treatment.[1]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Western_Blot_Workflow Start Cell Culture & PROTAC Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis End Determine % Degradation Analysis->End

Fluorescence Polarization Assay for Binding Affinity

Fluorescence polarization (FP) is a technique used to measure the binding affinity of a PROTAC to its target protein and the E3 ligase in a solution-based format.[14] The assay is based on the principle that the rate of rotation of a fluorescently labeled molecule is dependent on its size. When a small fluorescently labeled ligand binds to a larger protein, its rotation slows, resulting in an increase in the polarization of the emitted light.

General Protocol:

  • Reagent Preparation: Prepare a fluorescently labeled tracer that binds to the protein of interest (either the POI or the E3 ligase) and a dilution series of the PROTAC.

  • Assay Setup: In a microplate, combine the target protein and the fluorescent tracer at a fixed concentration.

  • Competition: Add the PROTAC at varying concentrations to the wells.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (e.g., IC50 or Kd).

Conclusion

The rational design of PROTACs is a multifactorial challenge where the linker and the E3 ligase ligand play pivotal roles in determining the molecule's overall success. While the selection of these components is often an empirical process, a deep understanding of their properties and interplay is crucial for the development of potent and selective protein degraders. This technical guide has provided a comprehensive overview of the current knowledge on PROTAC linkers and E3 ligase ligands, along with detailed experimental protocols to aid researchers in their drug discovery and development efforts. As the field of targeted protein degradation continues to evolve, further advancements in linker technology and the discovery of novel E3 ligase ligands will undoubtedly expand the therapeutic potential of PROTACs.

References

The Advent of Chemical Knockdown: A Technical Guide to Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. This in-depth technical guide focuses on the history, development, and core methodologies of thalidomide-based PROTACs, a cornerstone of this technology. From its controversial past to its modern-day application as a powerful E3 ligase recruiter, thalidomide's journey is central to the evolution of targeted protein degradation. This document provides a comprehensive overview of the signaling pathways, experimental workflows, and quantitative data that underpin the development of these innovative therapeutics, offering a practical resource for researchers in the field.

A Historical Perspective: The Rebirth of Thalidomide (B1683933)

The story of thalidomide is one of scientific serendipity and redemption. Initially introduced in the 1950s as a sedative, it was quickly withdrawn from the market due to its devastating teratogenic effects. For decades, the precise mechanism of thalidomide's action remained elusive. However, its potent anti-inflammatory and anti-cancer properties led to its repurposing for the treatment of leprosy and multiple myeloma.

A pivotal breakthrough occurred in 2010 with the identification of Cereblon (CRBN) as the direct cellular target of thalidomide. CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. This discovery revealed that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues." They induce a conformational change in CRBN, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates," such as the transcription factors IKZF1 and IKZF3. This novel mechanism of action laid the groundwork for the rational design of thalidomide-based PROTACs.

The first thalidomide-based PROTAC was reported in 2015 by Bradner and colleagues, who developed dBET1, a molecule that recruits CRBN to degrade the BET family of proteins. This seminal work demonstrated the feasibility of hijacking the CRBN E3 ligase to degrade proteins of interest, opening a new frontier in drug discovery.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

Thalidomide-based PROTACs leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The core of this system is a cascade of enzymes (E1, E2, and E3) that tag substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome. E3 ubiquitin ligases provide substrate specificity to this process.

A thalidomide-based PROTAC is a heterobifunctional molecule comprising three key components:

  • A CRBN-binding ligand: Typically a thalidomide, pomalidomide, or lenalidomide derivative.

  • A ligand for the protein of interest (POI): A molecule that specifically binds to the target protein.

  • A chemical linker: Connects the two ligands.

The PROTAC molecule acts as a bridge, bringing the POI into close proximity with the CRL4^CRBN^ E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_PROTAC PROTAC Molecule cluster_Target Target Protein cluster_UPS Ubiquitin-Proteasome System CRBN Cereblon (CRBN) CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DDB1->CRBN E2 E2-Ub ROC1->E2 Recruits PROTAC Thalidomide-based PROTAC PROTAC->CRBN Binds POI Protein of Interest (POI) PROTAC->POI Binds Ub Polyubiquitin Chain POI->Ub Polyubiquitination E2->POI Ubiquitin Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Proteasome->POI

Mechanism of action of a thalidomide-based PROTAC.

Quantitative Analysis of Thalidomide-Based PROTACs

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity for both the target protein and CRBN, the stability of the ternary complex (POI-PROTAC-CRBN), and the efficiency of degradation (DC50 and Dmax).

Binding Affinities of Thalidomide Analogs to Cereblon

The affinity of the E3 ligase ligand for CRBN is a critical determinant of PROTAC efficacy. The table below summarizes the binding affinities of common thalidomide analogs to CRBN.

CompoundBinding Affinity (Kd) to CRBNMethod
Thalidomide~250 nMITC
Pomalidomide~30 nMSPR
Lenalidomide~2.7 µMTR-FRET
  • ITC: Isothermal Titration Calorimetry

  • SPR: Surface Plasmon Resonance

  • TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer

Degradation Potency of Representative Thalidomide-Based PROTACs

The degradation potency of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

PROTACTarget ProteinCell LineDC50Dmax
dBET1BRD4Jurkat< 1 nM> 95%
ARV-110Androgen ReceptorVCaP1.0 nMNot specified
SHP2-PROTAC-11SHP2HeLa6.02 nM> 95%
HDAC-PROTAC-9HDAC1/HDAC3HCT1160.55 µM / 0.53 µM~80% / ~70%
Palbociclib-PROTAC (PEG3 linker)CDK4/CDK6MOLM-14~15 nM / ~34.1 nM> 90%

Experimental Protocols

The development and characterization of thalidomide-based PROTACs involve a series of well-defined experimental protocols.

General Workflow for PROTAC Development

The development of a novel thalidomide-based PROTAC is an iterative process of design, synthesis, and biological evaluation.

PROTAC_Development_Workflow Design 1. PROTAC Design - Select POI Ligand - Select CRBN Ligand - Design Linker Synthesis 2. Chemical Synthesis Design->Synthesis Biochemical_Assays 3. In Vitro Biochemical Assays - Binding Affinity (SPR, ITC) - Ternary Complex Formation (AlphaLISA) Synthesis->Biochemical_Assays Cellular_Assays 4. Cellular Assays - Protein Degradation (Western Blot) - Cell Viability (MTT) Biochemical_Assays->Cellular_Assays Optimization 5. Lead Optimization - Modify Linker - Modify Ligands Cellular_Assays->Optimization Iterative Cycle In_Vivo 6. In Vivo Studies - Pharmacokinetics - Efficacy in Animal Models Cellular_Assays->In_Vivo Lead Candidate Optimization->Design

Safety and Handling of Thalidomide-alkyne-C4-NHBoc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Thalidomide-alkyne-C4-NHBoc, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). Given the limited direct safety data for this specific compound, this document synthesizes information from the parent compound, thalidomide (B1683933), and structurally related molecules to ensure a high standard of laboratory safety.

Hazard Identification and Safety Precautions

This compound should be handled with extreme caution due to the known teratogenic effects of the thalidomide moiety. The (S)-enantiomer of thalidomide is known to cause severe birth defects, and since the body can convert the (R)-enantiomer to the (S)-enantiomer, no level of exposure during pregnancy is considered safe.[1] The primary mechanism of both its therapeutic and teratogenic effects involves its action as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3]

GHS Hazard Statements: Based on the parent compound, thalidomide, the following classifications are anticipated:

  • H302: Harmful if swallowed.

  • H360: May damage fertility or the unborn child. [4]

Precautionary Statements:

  • P201: Obtain special instructions before use.[4]

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Quantitative Toxicological Data

The following data is for the parent compound, (-)-Thalidomide, and should be considered relevant for safety assessments of its derivatives.

MetricValueSpeciesReference
Oral LD50700 mg/kgMouse[4]
Intraperitoneal TDLO100 mg/kgRat[4]
Intraperitoneal TDLO12,500 µg/kgMouse[4]

LD50: Lethal Dose, 50%. TDLO: Lowest Published Toxic Dose.

First-Aid and Emergency Procedures

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Call a physician.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician immediately.[5]

Handling, Storage, and Disposal

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound is typically shipped at room temperature but should be stored refrigerated for long-term stability.[6][7]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5]

Experimental Protocols and Applications

This compound is an E3 ligase ligand-linker conjugate.[8][9] It is a key building block for synthesizing PROTACs, which are heterobifunctional molecules designed to induce the degradation of a target protein of interest (POI).[10] The thalidomide moiety recruits the CRBN E3 ligase, while the alkyne group with a C4 linker and a Boc-protected amine allows for conjugation to a ligand that binds the POI.[8][10]

General Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC using this compound follows an iterative process of design, synthesis, and biological evaluation.[11]

PROTAC_Development_Workflow cluster_B cluster_C cluster_D A Design Phase (Computational Modeling) B1 Deprotection of NHBoc A->B1 B Synthesis of PROTAC C Biochemical Evaluation D Cellular Evaluation E In Vivo Studies F Lead Optimization E->F F->A Iterate B2 Conjugation to POI Ligand (e.g., Click Chemistry) B1->B2 B3 Purification & Characterization B2->B3 C1 CRBN Binding Assay B3->C1 C2 Ternary Complex Formation (e.g., TR-FRET) C1->C2 C3 In Vitro Ubiquitination C2->C3 D1 Target Protein Degradation (e.g., Western Blot, DC50) C3->D1 D2 Cell Viability Assay (IC50) D1->D2 D3 Off-Target Analysis D2->D3 D3->E PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary binds Proteasome 26S Proteasome POI->Proteasome Marked for Degradation PROTAC Thalidomide-based PROTAC PROTAC->Ternary forms CRBN CRBN CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 part of CRBN->Ternary binds E2 E2 (Ub-loaded) E2->Ternary recruited Ternary->POI Ubiquitinates POI Ub Ubiquitin (Ub) Degradation Degraded Peptides Proteasome->Degradation Degrades

References

Methodological & Application

Synthesis of PROTACs Using Thalidomide-Alkyne-C4-NHBoc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker building block, Thalidomide-alkyne-C4-NHBoc. This reagent incorporates a thalidomide (B1683933) moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a four-carbon (C4) alkyl linker, a terminal alkyne for "click" chemistry conjugation, and a Boc-protected amine for versatile coupling to a target protein ligand.[1] This modular approach allows for the efficient construction of PROTACs to induce the degradation of specific proteins of interest (POIs). The protocols outlined below cover the key synthetic steps, including ligand attachment, deprotection, and final "click" chemistry conjugation, as well as methods for characterization and biological evaluation of the resulting PROTACs.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[2][3] A PROTAC consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI.[4] This polyubiquitin (B1169507) tag marks the POI for degradation by the 26S proteasome.[4] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein, offering a powerful therapeutic modality.[5]

Thalidomide and its analogs are widely used as E3 ligase ligands that bind to Cereblon (CRBN).[6][7][8] The this compound building block provides a streamlined starting point for the synthesis of CRBN-recruiting PROTACs.[1]

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC synthesized from this compound is depicted below. The PROTAC facilitates the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase complex. This proximity induces the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome.

PROTAC_MoA cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination Cascade PROTAC PROTAC (Thalidomide-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds E2 E2 Ubiquitin-Conjugating Enzyme E1 E1 Ubiquitin-Activating Enzyme E1->E2 Transfers Ub PolyUb_POI Polyubiquitinated POI E2->PolyUb_POI Transfers Ub to POI (facilitated by ternary complex) Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1. Mechanism of action of a thalidomide-based PROTAC.

Experimental Protocols

The synthesis of a final PROTAC using this compound typically involves a two-stage process:

  • Stage 1: Coupling of the POI ligand to the Boc-protected amine of the linker.

  • Stage 2: Coupling of the thalidomide-containing fragment with an azide-functionalized POI ligand via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

The choice of strategy depends on the available functional groups on the POI ligand. Below are generalized protocols for both approaches.

Workflow Overview

Synthesis_Workflow cluster_A Strategy A: Amide Coupling First cluster_B Strategy B: Click Chemistry First A_Start This compound A_Deprotection 1. Boc Deprotection (e.g., TFA/DCM) A_Start->A_Deprotection A_POI_COOH POI Ligand-COOH A_Coupling 2. Amide Coupling (e.g., HATU, DIPEA) A_POI_COOH->A_Coupling A_Deprotection->A_Coupling A_Final Final PROTAC A_Coupling->A_Final B_Start This compound B_Click 1. CuAAC Click Chemistry (e.g., CuSO4, Na-Ascorbate) B_Start->B_Click B_POI_N3 POI Ligand-N3 B_POI_N3->B_Click B_Intermediate Intermediate PROTAC-NHBoc B_Click->B_Intermediate B_Final Final PROTAC B_Intermediate->B_Final B_Deprotection 2. Boc Deprotection & Coupling (if further modification is needed)

Figure 2. General synthetic workflows for PROTAC synthesis.

Protocol 1: Synthesis via Amide Bond Formation

This protocol is suitable when the POI ligand has a carboxylic acid moiety.

Step 1a: Boc Deprotection of this compound

  • Reagents & Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add TFA (10-20 eq) dropwise to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution to neutralize the remaining acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude amine product (Thalidomide-alkyne-C4-NH₂).

    • The crude product is often used directly in the next step without further purification.

Step 1b: Amide Coupling with POI Ligand

  • Reagents & Materials:

    • Crude Thalidomide-alkyne-C4-NH₂ (from Step 1a)

    • POI ligand with a carboxylic acid (1.0-1.2 eq)

    • Amide coupling reagent, e.g., HATU (1.2-1.5 eq) or HBTU/HOBt

    • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or DCM

    • Purification supplies: Silica (B1680970) gel for column chromatography, HPLC system.

  • Procedure:

    • Dissolve the POI ligand (1.0 eq) and the coupling reagent (e.g., HATU, 1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes to activate the carboxylic acid.

    • Add a solution of crude Thalidomide-alkyne-C4-NH₂ (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final PROTAC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis via CuAAC "Click" Chemistry

This protocol is suitable when the POI ligand is functionalized with an azide (B81097) group.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Azide-functionalized POI ligand (1.0-1.2 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)

    • Sodium ascorbate (B8700270) (0.2-0.4 eq)

    • Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)

    • Purification supplies: Silica gel for column chromatography, HPLC system.

  • Procedure:

    • In a reaction vial, dissolve this compound (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).[9][]

    • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.[]

    • Stir the reaction vigorously at room temperature for 12-24 hours. The formation of a 1,2,3-triazole ring can be monitored by LC-MS.[11]

    • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or preparative HPLC.

    • The resulting PROTAC will still contain the Boc-protecting group. If the free amine is desired for further functionalization, it can be removed using the deprotection protocol described in Step 1a.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation and Characterization

Table 1: Representative Analytical Data for PROTAC Synthesis
StepCompound NameStarting Material(s)Expected Mass [M+H]⁺Analytical MethodPurity
1aThalidomide-alkyne-C4-NH₂This compoundVariesLC-MS>90% (crude)
1bFinal PROTAC (Amide)Thalidomide-alkyne-C4-NH₂, POI-COOHVariesHRMS, ¹H NMR>95% (post-purification)
2Final PROTAC (Triazole)This compound, POI-N₃VariesHRMS, ¹H NMR>95% (post-purification)

Note: Expected mass will vary based on the molecular weight of the POI ligand.

Biological Evaluation Protocols

Once synthesized and purified, the PROTAC's biological activity must be assessed. Key experiments include confirming target protein degradation and evaluating cellular effects.

Protocol 3: Western Blot for Target Protein Degradation
  • Objective: To quantify the reduction in target protein levels following PROTAC treatment.

  • Procedure:

    • Cell Culture and Treatment: Plate cells (e.g., HEK293, or a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours).[12] Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[12][13]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

    • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[12]

    • Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also, probe for a loading control (e.g., GAPDH, α-Tubulin).[12] Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[12][14]

Table 2: Example Data from Biological Evaluation
PROTAC CompoundTarget POICell LineDC₅₀ (nM)Dₘₐₓ (%)Assay
Example PROTAC 1BRD4HEK2937.5>90%Western Blot
Example PROTAC 2JAK1THP-115.2>85%Western Blot
Negative Control*BRD4HEK293No degradation<10%Western Blot

*A negative control could be a structurally similar molecule where the thalidomide glutarimide (B196013) nitrogen is methylated, preventing CRBN binding.[15]

Protocol 4: Cell Viability Assay
  • Objective: To assess the cytotoxic or anti-proliferative effects of the PROTAC.

  • Procedure:

    • Plate cells in a 96-well plate and treat with a serial dilution of the PROTAC for 48-72 hours.

    • Use a commercial cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control and plot against the PROTAC concentration to determine the GI₅₀ or IC₅₀ value.[6][14]

Troubleshooting and Key Considerations

  • Poor Solubility: PROTACs can have high molecular weights and be poorly soluble. Test different solvent systems and consider using formulations if necessary.

  • The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex, leading to reduced degradation. A full dose-response curve is essential to observe this bell-shaped effect.[16]

  • Linker Optimization: The length and composition of the linker are critical for effective ternary complex formation.[3][17] The C4 linker provided by this reagent is a good starting point, but optimization may be required for different POIs.

  • Mechanism Confirmation: To confirm that degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132).[14][16] A rescue of protein levels indicates a proteasome-mediated mechanism.

References

Application Notes and Protocols for Thalidomide-Alkyne-C4-NHBoc Conjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of a Thalidomide-alkyne derivative with a C4-azide-NHBoc linker utilizing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This bioorthogonal reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, offering high efficiency, specificity, and biocompatibility.[1][2] Such conjugation strategies are pivotal in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where precise linking of a target-binding molecule (derived from Thalidomide) to other molecular entities is required.[3][4] Thalidomide (B1683933) and its analogs are known to interact with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. This protocol is designed for researchers in drug discovery and chemical biology aiming to synthesize well-defined bioconjugates.

Core Principles of the CuAAC Reaction

The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a stable triazole ring.[] The reaction is highly efficient and can be conducted in a variety of solvents, including aqueous solutions, making it suitable for a wide range of molecules.[1][6] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[7][8] A stabilizing ligand, for instance, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often employed to enhance the reaction rate and prevent catalyst disproportionation.[1][9]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the conjugation of Thalidomide-alkyne with a C4-azide-NHBoc linker.

Materials and Reagents
  • Thalidomide-alkyne derivative: (e.g., Thalidomide-Alkyne-C4-NHBoc, commercially available or synthesized)[4]

  • Azide-functionalized linker: (e.g., a C4-azide with a terminal functional group for further conjugation if the Thalidomide derivative does not already contain the full linker)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Anhydrous Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water (1:1)[1]

  • Deionized Water

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • LC-MS system for reaction monitoring and product characterization

  • NMR spectrometer for structural elucidation

  • Purification system: Flash column chromatography or preparative HPLC

Step-by-Step Conjugation Protocol
  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 200 mM solution of THPTA in deionized water.

    • Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each reaction.

    • Dissolve the Thalidomide-alkyne derivative and the azide-functionalized linker in the chosen reaction solvent (e.g., DMF or t-BuOH/H₂O).

  • Reaction Setup:

    • In a clean, dry reaction vial, dissolve the Thalidomide-alkyne derivative (1.0 equivalent).

    • Add the azide-functionalized linker (1.0-1.2 equivalents).

    • Add the THPTA stock solution (e.g., to a final concentration that is 5 times that of the copper sulfate).

    • Add the CuSO₄ stock solution (a catalytic amount, typically 1-10 mol%).

  • Initiation and Reaction:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[8]

    • Add the freshly prepared sodium ascorbate stock solution to initiate the reaction. The amount of sodium ascorbate should be in excess (e.g., 5-10 equivalents relative to the copper sulfate) to maintain the copper in its active Cu(I) state.[1]

    • Seal the reaction vial and stir the mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed. The reaction is typically complete within 1-12 hours.[1]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure Thalidomide-C4-NHBoc conjugate.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product. The expected m/z for Thalidomide is 259.1.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the conjugate, including the formation of the triazole ring. The proton NMR spectrum of Thalidomide shows characteristic aromatic protons around δ 7.82 and a doublet of doublets for the chiral proton at δ 5.18.[12]

Quantitative Data Summary

ParameterValue/RangeReference
Reactant Stoichiometry
Thalidomide-alkyne1.0 equivalent[1]
Azide linker1.0 - 1.2 equivalents[1]
Catalyst System
CuSO₄·5H₂O1 - 10 mol%[1]
Sodium Ascorbate5 - 10 equivalents (relative to CuSO₄)[1]
THPTA5 equivalents (relative to CuSO₄)[7]
Reaction Conditions
SolventDMF or t-BuOH/H₂O (1:1)[1]
TemperatureRoom Temperature[1]
Reaction Time1 - 12 hours[1]
Typical Yield High (often >90%)[13]
Purity (post-purification) >95%[14]

Visualizations

Experimental Workflow

G Experimental Workflow for Thalidomide Conjugation A Reactant Preparation (Thalidomide-alkyne, Azide-linker) C Reaction Setup (Combine A and B in Solvent) A->C B Catalyst Premix (CuSO4 + THPTA) B->C D Initiation (Add Sodium Ascorbate) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Work-up & Purification (Extraction, Chromatography) E->F Reaction Complete G Characterization (NMR, Mass Spec) F->G H Final Conjugate G->H

Caption: Workflow for Thalidomide-alkyne conjugation.

Thalidomide Signaling Pathway Involvement

G Thalidomide's Interaction with CRBN E3 Ligase Complex cluster_0 CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CUL4A CUL4A Roc1 Roc1 Ub Ubiquitin Roc1->Ub Transfers Thalidomide Thalidomide Conjugate Thalidomide->CRBN Binds to Target Target Protein (e.g., Neo-substrate) Target->CRBN Recruited by Thalidomide Proteasome Proteasome Target->Proteasome Enters Ub->Target Polyubiquitination Degradation Protein Degradation Proteasome->Degradation

Caption: Thalidomide's mechanism of action via CRBN.

References

Application Notes and Protocols for Thalidomide-alkyne-C4-NHBoc in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Thalidomide-alkyne-C4-NHBoc, an E3 ligase ligand-linker conjugate, in cell culture experiments. This document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies for the synthesis and evaluation of PROTACs (Proteolysis Targeting Chimeras) derived from this versatile chemical tool.

Introduction and Principle of Action

This compound is a key building block in the field of targeted protein degradation. It comprises three essential components:

  • Thalidomide (B1683933) Moiety: This serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By recruiting CRBN, it hijacks the cell's ubiquitin-proteasome system.

  • C4-Alkyne Linker: A four-carbon chain equipped with a terminal alkyne group. This alkyne serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent attachment of a target protein ligand.[3][4][5]

  • Boc-Protected Amine (NHBoc): The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine, which, after deprotection, is typically used to conjugate a ligand for a protein of interest (POI) through an amide bond.

The overarching principle involves a two-step process. First, a ligand for a specific POI is coupled to the deprotected amine of the this compound linker. The resulting PROTAC is then introduced to cells. The PROTAC forms a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The alkyne group offers a secondary functional handle for attaching reporter molecules like fluorophores for imaging studies.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its integrity.

PropertyRecommendation
Storage Store at -20°C or -80°C for long-term stability. For stock solutions in DMSO, storage at -80°C for up to 6 months or -20°C for 1 month is recommended. Protect from light.[6]
Solubility Soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
Stability in Media Thalidomide and its derivatives can be susceptible to hydrolysis in aqueous solutions.[7][8] It is advisable to prepare fresh dilutions in cell culture media for each experiment and minimize the pre-incubation time of the compound in the media before adding it to the cells.[7]
Cell Permeability While data for the parent molecule is not available, the cell permeability of the final PROTAC will be a critical factor. This is influenced by the properties of the attached POI ligand and the linker.[9][10] Assays like PAMPA can be used to evaluate the permeability of the final PROTAC construct.[11][12]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC from this compound

This protocol describes the initial chemical modifications required to conjugate a POI ligand to the thalidomide linker. This process involves two key steps: Boc deprotection followed by amide coupling.

A. Boc Deprotection

This step removes the Boc protecting group to reveal a primary amine.

  • Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate (B86663)

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound in DCM (e.g., 0.1 M).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to a final concentration of 20-50% (v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-linker.

B. Amide Coupling to a POI Ligand

This step conjugates the deprotected linker with a POI ligand that has a carboxylic acid moiety.

  • Materials:

    • Deprotected Thalidomide-alkyne-C4-amine

    • POI ligand with a carboxylic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the POI ligand and the deprotected thalidomide-linker in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the resulting PROTAC by reverse-phase HPLC.

G cluster_synthesis PROTAC Synthesis Workflow start This compound deprotection Boc Deprotection (TFA/DCM) start->deprotection amine_linker Thalidomide-alkyne-C4-NH2 deprotection->amine_linker coupling Amide Coupling (HATU/DIPEA) amine_linker->coupling poi_ligand POI-Ligand-COOH poi_ligand->coupling protac Final PROTAC coupling->protac

Caption: Workflow for PROTAC synthesis.

Protocol 2: Assessment of PROTAC-Mediated Protein Degradation

This protocol outlines the cell-based assay to determine the efficacy of the newly synthesized PROTAC in degrading the target protein.

  • Materials:

    • Cell line expressing the POI

    • Complete cell culture medium

    • Synthesized PROTAC (stock solution in DMSO)

    • Vehicle control (DMSO)

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[4][13]

    • BCA protein assay kit

    • SDS-PAGE equipment and reagents

    • Western blot equipment and reagents

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).

    • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).

    • Cell Lysis:

      • Wash cells twice with ice-cold PBS.

      • Add ice-cold lysis buffer to each well.

      • Scrape the cells and transfer the lysate to a microcentrifuge tube.

      • Incubate on ice for 30 minutes.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C.

      • Collect the supernatant.[14]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Normalize all samples to the same protein concentration.

      • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

      • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

      • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

      • Incubate with the primary antibody for the POI and the loading control overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and apply the chemiluminescent substrate.

      • Capture the signal with an imaging system.[14]

    • Data Analysis:

      • Quantify the band intensities using image analysis software (e.g., ImageJ).

      • Normalize the POI band intensity to the loading control band intensity.

      • Calculate the percentage of protein remaining relative to the vehicle control.

Protocol 3: Determination of DC₅₀ and Dₘₐₓ

The half-maximal degradation concentration (DC₅₀) and the maximal degradation (Dₘₐₓ) are key parameters to quantify a PROTAC's potency and efficacy.

  • Procedure:

    • Follow the procedure in Protocol 2, using a wider range of PROTAC concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM).

    • After western blot analysis and quantification, plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) using graphing software (e.g., GraphPad Prism).

    • The DC₅₀ is the concentration of the PROTAC that results in 50% degradation of the POI.

    • The Dₘₐₓ is the maximum percentage of protein degradation achieved.[2][15]

ParameterDefinitionTypical Range for Potent PROTACs
DC₅₀ The concentration at which 50% of the target protein is degraded.1 - 100 nM
Dₘₐₓ The maximum percentage of protein degradation observed.> 80%

Note: These values are representative and can vary significantly depending on the target protein, cell line, and PROTAC structure.

G cluster_workflow Protein Degradation Assessment Workflow seed_cells Seed Cells in 6-well Plates treat_cells Treat with PROTAC (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 24h) treat_cells->incubate lyse_cells Lyse Cells & Quantify Protein incubate->lyse_cells western_blot Western Blot for POI & Loading Control lyse_cells->western_blot quantify Quantify Band Intensity western_blot->quantify analyze Calculate % Degradation quantify->analyze plot Plot Dose-Response Curve analyze->plot determine Determine DC50 & Dmax plot->determine

Caption: Workflow for DC₅₀ and Dₘₐₓ determination.

Protocol 4: In-Cell Labeling via Click Chemistry

The alkyne handle on the PROTAC allows for the attachment of reporter molecules, such as fluorescent dyes, for visualization studies. This protocol is for labeling in cell lysates.

  • Materials:

    • Cell lysate from PROTAC-treated cells

    • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

    • Copper(II) sulfate (CuSO₄)

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand

    • Sodium ascorbate (B8700270)

    • PBS

  • Procedure:

    • Prepare Click Reaction Cocktail: In a microfuge tube, prepare the following reaction mix per 50 µL of lysate:

      • 90 µL PBS

      • 20 µL of 2.5 mM Azide-dye in DMSO

      • 10 µL of 100 mM THPTA

      • 10 µL of 20 mM CuSO₄

    • Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate to initiate the click reaction.[16][17] Vortex briefly.

    • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

    • Analysis: The labeled proteins in the lysate are now ready for downstream analysis, such as in-gel fluorescence scanning or immunoprecipitation followed by western blot.

Signaling Pathway Visualization

The PROTAC synthesized from this compound functions by inducing the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.

G cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC POI-Linker-Thalidomide (PROTAC) Ternary POI - PROTAC - CRBN Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary CRBN CRBN E3_Complex E3 Ubiquitin Ligase Complex CRBN->Ternary DDB1 DDB1 CUL4 CUL4 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

References

Application Notes and Protocols for Thalidomide-alkyne-C4-NHBoc in JAK1 Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinase 1 (JAK1) is a non-receptor tyrosine kinase that plays a pivotal role in cytokine and growth factor signaling through the JAK-STAT pathway.[1][2][3][4] Dysregulation of JAK1 activity is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers.[5][6][7][8][9] Consequently, targeting JAK1 is a promising therapeutic strategy.

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific proteins rather than simply inhibiting their activity.[10][11][12][][14] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[10][12] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11]

Thalidomide-alkyne-C4-NHBoc is an E3 ligase ligand-linker conjugate.[15][16] It incorporates a thalidomide-based ligand, which recruits the Cereblon (CRBN) E3 ligase, and a C4 alkyne linker for conjugation to a target protein ligand.[15][16] This molecule can be used to synthesize PROTACs aimed at degrading specific proteins of interest. When conjugated to a JAK1 inhibitor, it creates a potent and specific JAK1-degrading PROTAC.[17][18][19][20]

These application notes provide detailed protocols for utilizing a JAK1-targeting PROTAC synthesized from this compound to induce and quantify JAK1 degradation in a cellular context.

Signaling Pathway and Mechanism of Action

The JAK-STAT signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to receptor dimerization and the activation of associated JAKs.[1][2][3][21] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and immune responses.[1][2][21]

A JAK1-targeting PROTAC synthesized from this compound works by hijacking the ubiquitin-proteasome system to induce the degradation of JAK1.[10][] The PROTAC simultaneously binds to JAK1 and the CRBN E3 ligase, forming a ternary complex.[11][12] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to JAK1. Poly-ubiquitinated JAK1 is then recognized and degraded by the 26S proteasome.[10][12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 Receptor->JAK1_inactive Recruitment & Activation STAT_inactive STAT Receptor->STAT_inactive Recruitment JAK1_active p-JAK1 JAK1_active->Receptor JAK1_active->STAT_inactive Phosphorylation JAK1_inactive->JAK1_active Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation & DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Diagram 1: Simplified JAK-STAT Signaling Pathway.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC JAK1 PROTAC (this compound based) JAK1 JAK1 Protein PROTAC->JAK1 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds PolyUb_JAK1 Poly-ubiquitinated JAK1 JAK1->PolyUb_JAK1 Ub Ubiquitin CRBN->Ub Recruits Ub->JAK1 Ubiquitination Proteasome 26S Proteasome PolyUb_JAK1->Proteasome Recognition Degraded_JAK1 Degraded Peptides Proteasome->Degraded_JAK1 Degradation Experimental_Workflow cluster_analysis Downstream Analysis start Start cell_culture 1. Cell Seeding (e.g., HEL cells) start->cell_culture treatment 2. PROTAC Treatment (Dose & Time Course) cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest western_blot 4a. Western Blot (JAK1, p-STAT3, STAT3) harvest->western_blot viability_assay 4b. Cell Viability Assay (e.g., CellTiter-Glo) harvest->viability_assay data_analysis 5. Data Analysis (DC50, IC50) western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Thalidomide-alkyne-C4-NHBoc in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Thalidomide-alkyne-C4-NHBoc is a versatile chemical tool primarily utilized in oncology research for the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule serves as a foundational building block, incorporating a ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a flexible linker with a terminal alkyne group. This alkyne handle is specifically designed for facile conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction.

Primary Applications in Oncology:

  • PROTAC Synthesis: The principal application of this compound is as a CRBN-recruiting moiety in the synthesis of PROTACs. By linking it to a "warhead" — a ligand that binds to a cancer-promoting protein of interest (POI) — researchers can create molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of the POI. This offers a powerful alternative to traditional inhibition, as it eliminates the target protein entirely.

  • Targeted Degradation of Oncogenic Proteins: PROTACs synthesized using this building block can be directed against a wide array of oncogenic proteins, including those previously considered "undruggable." A key example is the development of degraders for kinases involved in cancer cell signaling, such as Janus kinase 1 (JAK1). Aberrant JAK-STAT signaling is a known driver in various hematological malignancies and solid tumors. A PROTAC incorporating a thalidomide-based CRBN ligand and a JAK1 inhibitor can effectively induce the degradation of JAK1, thereby shutting down this pro-survival pathway.

  • Structure-Activity Relationship (SAR) Studies: The modular nature of PROTAC synthesis, facilitated by the alkyne handle, allows for the rapid generation of a library of PROTACs with different warheads or modified linkers. This enables systematic SAR studies to optimize degrader potency (DC50), selectivity, and pharmacokinetic properties.

  • Chemical Biology Probes: Beyond therapeutic applications, PROTACs derived from this molecule can be used as chemical probes to study the biological consequences of depleting a specific protein in cancer cells, providing a more acute and often more potent effect than genetic knockdown techniques like RNAi.

Mechanism of Action:

A PROTAC synthesized from this compound operates by inducing the formation of a ternary complex between the CRBN E3 ligase, the PROTAC itself, and the protein of interest. Once this complex is formed, the E3 ligase ubiquitinates the target protein, marking it for recognition and degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (e.g., JAK1) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary Binds PROTAC Thalidomide-Alkyne-Based PROTAC PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of Action for a Thalidomide-based PROTAC.

Quantitative Data Summary

The efficacy of PROTACs is typically measured by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell viability. The table below presents data for a representative JAK1-targeting PROTAC synthesized using a CRBN-based ligand and other relevant PROTACs to provide a benchmark for expected potency.

PROTAC Name/TargetE3 Ligase Ligand BaseWarhead/TargetCell LineDC50 (nM)IC50 (nM)Reference
Compound 10c Thalidomide-basedMomelotinib / JAK1 NCI-H1975214-[1]
ARV-825 PomalidomideOTX015 / BRD4Burkitt's Lymphoma (CA46)~113
dBET1 ThalidomideJQ1 / BRD4Myeloid Leukemia (MV4-11)48
XZ9002 Thalidomide-basedSR-3558 / HDAC3MDA-MB-46842-

Experimental Protocols

Protocol 1: Synthesis of a JAK1-Targeting PROTAC via CuAAC Click Chemistry

This protocol describes the synthesis of a JAK1-targeting PROTAC by conjugating an azide-functionalized warhead (e.g., Azido-Momelotinib) with this compound.

Materials:

  • This compound

  • Azide-functionalized warhead (e.g., Azido-Momelotinib)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: 1:1 mixture of tert-Butanol and water or Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 200 mM stock solution of THPTA ligand in deionized water.

  • Reaction Setup:

    • In a suitable reaction vial, dissolve the azide-functionalized warhead (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent (e.g., 1:1 t-BuOH/H₂O).

    • In a separate microcentrifuge tube, prepare the copper catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio. Let this mixture stand for 2-3 minutes.

  • Click Reaction:

    • Add the copper catalyst premix to the reaction vial containing the azide (B81097) and alkyne components to a final concentration of ~25 mol%.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of ~40 mol%.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 12 hours.

  • Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate solvent and purify the resulting PROTAC using column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final product.

    • Confirm the identity and purity of the final PROTAC product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

cluster_0 PROTAC Synthesis Workflow Start Start Materials: - this compound - Azide-Warhead (e.g., Azido-Momelotinib) Dissolve Dissolve Azide and Alkyne in Solvent (e.g., t-BuOH/H2O) Start->Dissolve AddCatalyst Add Catalyst to Reaction Mixture Dissolve->AddCatalyst Catalyst Prepare Cu(I) Catalyst Premix (CuSO4 + THPTA) Catalyst->AddCatalyst Initiate Initiate Reaction with Sodium Ascorbate AddCatalyst->Initiate React Stir at Room Temperature (1-12 hours) Initiate->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Purify Purify Product (HPLC / Column Chromatography) Monitor->Purify Reaction Complete Analyze Characterize Final PROTAC (LC-MS, NMR) Purify->Analyze

Caption: Experimental workflow for PROTAC synthesis via CuAAC.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein (e.g., JAK1) in cancer cells following treatment with a synthesized PROTAC.

Materials:

  • Cancer cell line of interest (e.g., NCI-H1975 for JAK1)

  • Cell culture medium and supplements

  • Synthesized PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-JAK1, anti-GAPDH as loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that ensures they are 70-80% confluent at the time of harvest. Allow cells to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0, 10, 50, 100, 250, 500, 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for a desired period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Cell Lysis and Protein Quantification:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (e.g., anti-JAK1) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 value.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is used to determine the effect of the PROTAC on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo®)

  • Synthesized PROTAC

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) OR CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Add the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • Viability Measurement:

    • For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and mix thoroughly. Read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes, then incubate for 10 minutes. Read the luminescence.

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the results and use a non-linear regression to determine the IC50 value.

Signaling Pathway Visualization

The degradation of JAK1 by a PROTAC is designed to inhibit the JAK-STAT signaling pathway, which is often constitutively active in cancer. This pathway is crucial for transmitting signals from cytokines and growth factors that promote cell proliferation, survival, and inflammation.

cluster_pathway JAK-STAT Signaling in Cancer cluster_protac PROTAC Intervention Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates Degradation JAK1 Degradation pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation PROTAC JAK1-Degrading PROTAC PROTAC->JAK1 Targets

Caption: Inhibition of the JAK-STAT pathway by a JAK1-degrading PROTAC.

References

Application Notes: Developing BRD4 Degraders with Thalidomide-alkyne-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a significant therapeutic target in oncology. As a member of the Bromodomain and Extraterminal domain (BET) protein family, BRD4 acts as an epigenetic "reader," recognizing acetylated lysine (B10760008) residues on histones and transcription factors.[1][2][3] This interaction is crucial for recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin, thereby driving the expression of key oncogenes such as MYC.[1][4][5] Dysregulation and overexpression of BRD4 are linked to the progression of various cancers, including hematological malignancies and solid tumors, making it an attractive target for therapeutic intervention.[1][6][7]

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[8][9][10] Unlike traditional inhibitors that block a protein's active site, PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[8][9] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[8][11][]

Thalidomide (B1683933) and its derivatives, such as pomalidomide (B1683931) and lenalidomide (B1683929), are well-characterized "molecular glues" that bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[13][14][15][16][17] This property makes them ideal E3 ligase-recruiting ligands for PROTAC design.

This document provides detailed application notes and protocols for the development of BRD4-targeting PROTACs using Thalidomide-alkyne-C4-NHBoc , a versatile chemical building block. This intermediate incorporates the CRBN-recruiting thalidomide moiety and a linker featuring an alkyne functional group. The alkyne serves as a reactive handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," enabling efficient conjugation to a BRD4-binding warhead (e.g., a derivative of the known BRD4 inhibitor JQ1) that has been functionalized with an azide (B81097) group.

Signaling Pathway and Mechanism of Action

BRD4 plays a pivotal role in organizing super-enhancers and regulating the transcription of oncogenes.[4] A PROTAC designed with this compound hijacks the cellular degradation machinery to eliminate BRD4, thereby downregulating these oncogenic pathways.

BRD4_Signaling_Pathway cluster_0 Nucleus cluster_1 Cytoplasm Chromatin Acetylated Chromatin BRD4 BRD4 Chromatin->BRD4 binds to acetylated lysines PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates & activates Oncogenes Oncogenes (e.g., MYC) RNAPII->Oncogenes transcribes mRNA mRNA Oncogenes->mRNA Oncoprotein Oncogenic Proteins mRNA->Oncoprotein translation Proliferation Cell Proliferation & Survival Oncoprotein->Proliferation promotes

Caption: BRD4 binds to acetylated chromatin and recruits P-TEFb to promote oncogene transcription.

The synthesized PROTAC facilitates the formation of a ternary complex between BRD4 and CRBN, leading to the ubiquitination and subsequent degradation of BRD4.

PROTAC_Mechanism BRD4 BRD4 Protein Ternary Ternary Complex (BRD4-PROTAC-CRBN) BRD4->Ternary PROTAC BRD4 PROTAC PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub_BRD4 Poly-ubiquitinated BRD4 Ternary->Ub_BRD4 Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: A BRD4 PROTAC induces proximity between BRD4 and CRBN, leading to degradation.

Experimental Workflow

The development and validation of a BRD4 degrader follow a logical progression of experiments, from chemical synthesis to cellular characterization.

Experimental_Workflow cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Validation cluster_functional Phase 3: Functional Assessment synthesis PROTAC Synthesis (Click Chemistry) western Western Blot (Confirm BRD4 Degradation) synthesis->western coip Co-Immunoprecipitation (Confirm Ternary Complex) western->coip Mechanistic Follow-up viability Cell Viability Assay (Measure Anti-proliferative Effect) western->viability Functional Consequence

Caption: The experimental workflow for developing and validating a BRD4 degrader.

Data Presentation

The efficacy of a newly synthesized BRD4 degrader is quantified by its degradation potency (DC₅₀, Dₘₐₓ) and its anti-proliferative activity (IC₅₀).

Table 1: Representative Degradation Potency of a BRD4 PROTAC in HeLa Cells (24h Treatment)

Compound Target DC₅₀ (nM) Dₘₐₓ (%)
BRD4 PROTAC BRD4 8.5 >95
JQ1 (non-degrading control) BRD4 No Degradation 0
Vehicle (DMSO) BRD4 No Degradation 0

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Representative Anti-proliferative Activity in THP-1 Cells (72h Treatment)

Compound Target IC₅₀ (nM)
BRD4 PROTAC BRD4 12.0
JQ1 (non-degrading control) BRD4 45.5
Vehicle (DMSO) - No Effect

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Synthesis of BRD4 PROTAC via Click Chemistry

This protocol describes a representative synthesis of a BRD4 PROTAC by conjugating an azide-functionalized JQ1 derivative with this compound.[18]

Materials:

  • This compound

  • JQ1-azide derivative

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvents: N,N-Dimethylformamide (DMF), water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and JQ1-azide (1.1 eq) in a 3:1 mixture of DMF and water.

  • Add sodium ascorbate (0.5 eq) to the solution.

  • In a separate tube, prepare a solution of CuSO₄·5H₂O (0.2 eq) and THPTA (0.2 eq, if used) in water.

  • Add the copper sulfate solution to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final BRD4 PROTAC.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Western Blot for BRD4 Degradation

This protocol details the procedure to quantify BRD4 protein levels in cells following PROTAC treatment.[19][20]

Materials:

  • Human cancer cell line (e.g., HeLa, THP-1, MDA-MB-231)

  • BRD4 PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA or Bradford Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the BRD4 PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: After treatment, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[19]

  • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[19]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[20]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add 4X Laemmli buffer to a final 1X concentration and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[19]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary anti-BRD4 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Re-probe the membrane with an anti-GAPDH antibody as a loading control. Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the PROTAC-induced interaction between BRD4 and CRBN.[21][22][23]

Materials:

  • Cell line expressing BRD4 and CRBN

  • BRD4 PROTAC and controls (e.g., JQ1, DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors

  • Primary antibody for immunoprecipitation (e.g., anti-BRD4 or anti-CRBN)

  • Isotype control IgG

  • Protein A/G magnetic or agarose (B213101) beads

  • Wash Buffer

  • Elution Buffer or Laemmli sample buffer

Procedure:

  • Cell Treatment: Treat cells with the BRD4 PROTAC (~10x DC₅₀ concentration), DMSO, and JQ1 for 2-4 hours. To trap the ternary complex, pre-treat cells with MG132 for 2 hours before adding the compounds.

  • Cell Lysis: Harvest and lyse cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[24]

  • Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[24]

  • Immunoprecipitation: Add the primary antibody (e.g., anti-BRD4) or control IgG to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to each sample and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[23]

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the immunoprecipitated samples by Western blot using antibodies against CRBN (to detect the co-precipitated protein) and BRD4 (to confirm successful pulldown).

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells, to determine the anti-proliferative effects of the BRD4 degrader.[25]

Materials:

  • Cell line of interest (e.g., THP-1)

  • Opaque-walled 96-well plates suitable for luminescence

  • BRD4 PROTAC and control compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of medium.[26]

  • Compound Treatment: Prepare serial dilutions of the BRD4 PROTAC and control compounds. Add the compounds to the wells and incubate for the desired period (e.g., 72 hours).

  • Assay Execution: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from medium-only wells. Normalize the data to the vehicle-treated wells (100% viability) and plot the results as percent viability versus log[concentration]. Calculate the IC₅₀ value using non-linear regression analysis.

References

Application Note and Protocol: Step-by-Step Guide to Deprotecting NHBoc on a C4 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the deprotection of a tert-butyloxycarbonyl (Boc) protecting group from a primary or secondary amine situated on a C4 alkyl linker. The protocols outlined below are standard, reliable methods utilizing acidic conditions, which are widely applicable in organic synthesis, medicinal chemistry, and drug development.

Introduction

The Boc group is a frequently used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection step is a critical transformation in multi-step synthesis, and a thorough understanding of the available methods is essential for achieving high yields and purity. This guide focuses on the deprotection of an N-Boc group on a C4 linker, a common structural motif in various molecular scaffolds. The primary methods covered are treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and hydrochloric acid (HCl) in 1,4-dioxane.[3][4]

Reaction Mechanism

The deprotection of a Boc group proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbamate (B1207046) oxygen, leading to the loss of the stable tert-butyl cation and formation of a carbamic acid intermediate. This intermediate subsequently decarboxylates to yield the free amine and carbon dioxide gas.[5][6]

Data Presentation: Comparison of Common Deprotection Conditions

The selection of the deprotection reagent and conditions can significantly impact the reaction's efficiency and the purity of the final product. The following table summarizes typical quantitative parameters for the two most common methods.

ParameterMethod 1: TFA in DCMMethod 2: HCl in 1,4-Dioxane
Acid Concentration 20-50% (v/v) TFA in DCM[3][7]4M HCl in 1,4-dioxane[3][8]
Reaction Temperature 0 °C to Room Temperature[7][9]Room Temperature[3][8]
Typical Reaction Time 30 minutes to 2 hours[3][9]1 to 4 hours[3][8]
Work-up Basic aqueous wash (e.g., sat. NaHCO₃)[3][10]Precipitation of HCl salt, filtration[3]
Product Form Typically isolated as the free amineOften isolated as the hydrochloride salt[3]
Reported Yields Generally high (up to 90% or more)[11]Generally high

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.[3]

Materials:

  • N-Boc protected amine on a C4 linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • Dissolution: Dissolve the N-Boc protected amine in anhydrous DCM (a common concentration is 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[7]

  • Cooling (Optional but Recommended): Cool the solution to 0 °C using an ice bath. This is particularly important if the substrate contains other acid-sensitive functional groups.[9]

  • Addition of TFA: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3][7] For example, to make a 25% TFA solution, add 1 mL of TFA to 3 mL of the DCM solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C or allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 30 minutes to 2 hours.[3] The deprotected amine, being more polar, will have a lower Rf value on TLC.[7]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene (B28343) (3x).[7]

  • Aqueous Work-up:

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate (B1210297) or DCM.[3]

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.[3][10]

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[3]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also widely used and can be advantageous as the product often precipitates as the hydrochloride salt, simplifying purification.[3]

Materials:

  • N-Boc protected amine on a C4 linker

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (or other suitable solvent for washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: Place the N-Boc protected amine in a round-bottom flask with a magnetic stir bar.

  • Addition of HCl/Dioxane: Add the 4M solution of HCl in 1,4-dioxane.[3][8] The substrate can be dissolved in a minimal amount of a compatible solvent first, or suspended directly in the HCl solution.[3]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Product Isolation: Upon completion, the deprotected amine hydrochloride salt often precipitates from the reaction mixture.

    • Collect the solid product by filtration.[3]

    • Wash the collected solid with a solvent like diethyl ether to remove any non-polar impurities.[3]

  • Drying: Dry the product under vacuum to obtain the amine hydrochloride salt.

  • Neutralization (if free amine is required): If the free amine is desired, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and washing with a base such as saturated aqueous NaHCO₃, followed by extraction and drying as described in Protocol 1.

Visualizations

Deprotection Reaction Scheme

Deprotection_Mechanism General N-Boc Deprotection Mechanism Boc_Amine R-NHBoc Protonated_Boc R-NH-C(=O⁺H)-O-tBu Boc_Amine->Protonated_Boc + H⁺ H_plus H⁺ Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - (CH₃)₃C⁺ Amine R-NH₂ Carbamic_Acid->Amine - CO₂ tBu_cation (CH₃)₃C⁺ CO2 CO₂ Deprotection_Workflow cluster_protocol1 Protocol 1: TFA/DCM cluster_protocol2 Protocol 2: HCl/Dioxane P1_Start Dissolve N-Boc Amine in DCM P1_Cool Cool to 0 °C P1_Start->P1_Cool P1_Add_TFA Add TFA (20-50%) P1_Cool->P1_Add_TFA P1_Stir Stir at 0 °C to RT (0.5-2h) P1_Add_TFA->P1_Stir P1_Monitor Monitor by TLC/LC-MS P1_Stir->P1_Monitor P1_Evaporate Evaporate Solvent & Excess TFA P1_Monitor->P1_Evaporate P1_Workup Aqueous Basic Work-up (sat. NaHCO₃) P1_Evaporate->P1_Workup P1_Dry Dry & Concentrate P1_Workup->P1_Dry P1_Product Free Amine P1_Dry->P1_Product P2_Start Combine N-Boc Amine & 4M HCl in Dioxane P2_Stir Stir at RT (1-4h) P2_Start->P2_Stir P2_Monitor Monitor by TLC/LC-MS P2_Stir->P2_Monitor P2_Precipitate Precipitation of HCl Salt P2_Monitor->P2_Precipitate P2_Filter Filter & Wash with Ether P2_Precipitate->P2_Filter P2_Dry Dry Under Vacuum P2_Filter->P2_Dry P2_Product Amine·HCl Salt P2_Dry->P2_Product P2_Neutralize Optional: Neutralize to Free Amine P2_Product->P2_Neutralize

References

Designing a PROTAC Library with a Thalidomide-Alkyne-C4-NHBoc Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design and synthesis of a Proteolysis Targeting Chimera (PROTAC) library utilizing a versatile thalidomide-alkyne-C4-NHBoc scaffold. This scaffold serves as a foundational element for recruiting the E3 ubiquitin ligase Cereblon (CRBN) and enables the rapid and efficient generation of a diverse PROTAC library through "click" chemistry.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically eliminate the target protein.[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4][5][6] This tripartite assembly forms a ternary complex, bringing the E3 ligase in close proximity to the POI, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[2][7][8] Because of their catalytic mode of action, a single PROTAC molecule can mediate the degradation of multiple target protein molecules, making them potentially more potent than traditional inhibitors.[9][]

Thalidomide and its analogs are well-established ligands for the CRBN E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[][12][13][14] Their use as the E3 ligase-recruiting moiety is a cornerstone of many successful PROTACs.

Rationale for the this compound Scaffold

The rational design of a PROTAC library is crucial for identifying effective degraders. The chosen scaffold, this compound, offers several strategic advantages:

  • Validated E3 Ligase Ligand: Thalidomide provides a high-affinity binder for the CRBN E3 ligase, a widely exploited ligase in PROTAC development.[][12][13][14]

  • "Click" Chemistry Handle: The terminal alkyne group is a versatile functional handle for coupling with azide-functionalized POI ligands via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[9][15][16][] This allows for the rapid and modular assembly of a PROTAC library.[16][18]

  • Optimal Linker Spacer: The C4 alkyl chain provides a flexible linker of a length often found to be effective in promoting the formation of a productive ternary complex.[18] The linker composition and length are critical determinants of PROTAC efficacy.[5][6]

  • Orthogonal Synthesis Strategy: The Boc-protected amine (NHBoc) allows for further synthetic elaboration of the linker if desired, following deprotection. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines that is stable under a variety of reaction conditions but can be readily removed under acidic conditions.[19][20][21] This enables a modular and controlled synthetic approach.[22]

The modular design of this scaffold significantly reduces the synthetic effort required to generate a library of candidate degraders for a given POI.[4]

Signaling Pathway and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target Protein of Interest (POI).

PROTAC_Mechanism PROTAC PROTAC (Thalidomide-Linker-POI Ligand) TernaryComplex POI-PROTAC-CRBN Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds CRBN CRBN E3 Ligase CRBN->TernaryComplex Binds TernaryComplex->PROTAC Recycled PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthetic Workflow for PROTAC Library Generation

The synthesis of a PROTAC library using the this compound scaffold and an azide-functionalized POI ligand is a streamlined process.

Synthetic_Workflow Scaffold This compound (E3 Ligand-Linker) Click_Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Scaffold->Click_Reaction POI_Ligand Azide-functionalized POI Ligand Library POI_Ligand->Click_Reaction PROTAC_Library Crude PROTAC Library Click_Reaction->PROTAC_Library Purification Purification (e.g., HPLC, Column Chromatography) PROTAC_Library->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTACs Pure PROTAC Library Characterization->Final_PROTACs

Caption: Synthetic workflow for PROTAC library generation.

Experimental Evaluation Workflow

A tiered approach is recommended for the efficient evaluation of the synthesized PROTAC library.

Evaluation_Workflow Start Synthesized PROTAC Library Tier1 Tier 1: Primary Screening Target Protein Degradation (e.g., Western Blot, In-Cell Western) Start->Tier1 Tier2 Tier 2: Potency & Selectivity DC50 & Dmax Determination Proteomics-based Selectivity Tier1->Tier2 Identify Hits Tier3 Tier 3: Mechanistic Studies Ternary Complex Formation (TR-FRET) Ubiquitination Assays Tier2->Tier3 Characterize Leads Tier4 Tier 4: Cellular Phenotype Proliferation/Apoptosis Assays Downstream Pathway Analysis Tier3->Tier4 Validate Mechanism Lead_Optimization Lead Optimization Tier4->Lead_Optimization Confirm Phenotype

Caption: Tiered experimental workflow for PROTAC evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via CuAAC "Click" Chemistry

This protocol describes the general procedure for conjugating the this compound scaffold with an azide-functionalized POI ligand.

Materials:

  • This compound (1 equivalent)

  • Azide-functionalized POI ligand (1-1.2 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1-0.2 equivalents)

  • Sodium ascorbate (B8700270) (0.2-0.4 equivalents)

  • Solvent: e.g., a mixture of tert-butanol (B103910) and water (1:1) or DMF/water

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and appropriate glassware

Procedure:

  • In a round-bottom flask, dissolve the this compound scaffold and the azide-functionalized POI ligand in the chosen solvent system.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PROTAC.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure PROTAC molecule.

  • Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol provides a standard method to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in a cellular context.[1][23]

Materials:

  • Cancer cell line expressing the POI

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control for a specified duration (e.g., 16-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, incubate on ice for 20-30 minutes, and then scrape the cells.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle-treated control for each PROTAC concentration.

Protocol 3: Ternary Complex Formation Assay using TR-FRET

This protocol outlines a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex, a critical step in the PROTAC mechanism of action.[23]

Materials:

  • Purified recombinant POI (e.g., His-tagged)

  • Purified recombinant CRBN-DDB1 complex (e.g., GST-tagged)

  • Synthesized PROTAC

  • Terbium (Tb)-conjugated anti-His antibody

  • Fluorescein- or BODIPY-conjugated anti-GST antibody

  • Assay buffer (e.g., PBS, 0.01% Tween-20, 0.1% BSA)

  • Low-volume 384-well plates (e.g., black, non-binding surface)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Assay Setup: Prepare solutions of the POI, CRBN-DDB1 complex, and antibodies in the assay buffer.

  • PROTAC Titration: Prepare a serial dilution of the PROTAC in assay buffer.

  • Plate Dispensing: In a 384-well plate, add the following to each well:

    • A fixed concentration of the His-tagged POI.

    • A fixed concentration of the GST-tagged CRBN-DDB1 complex.

    • The serially diluted PROTAC or vehicle control.

  • Antibody Addition: Add the Tb-conjugated anti-His antibody and the fluorescein-conjugated anti-GST antibody to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the TR-FRET signal on a compatible plate reader. Excite the terbium donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 490 nm) and the acceptor (e.g., at 520 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio as a function of the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often observed with bifunctional molecules.[2] Analyze the data to determine the potency and cooperativity of ternary complex formation.

Data Presentation

Quantitative data from the experimental evaluation should be summarized in clear, structured tables for easy comparison of the PROTAC library members.

Table 1: PROTAC Library Characterization

PROTAC IDPOI Ligand UsedMolecular Weight ( g/mol )Purity (%) (by HPLC/LC-MS)
PROTAC-001Ligand-A-N₃850.9>98
PROTAC-002Ligand-B-N₃875.0>99
PROTAC-003Ligand-C-N₃823.8>97

Table 2: In Vitro Degradation Potency

PROTAC IDDC₅₀ (nM)Dₘₐₓ (%)Cell LineTreatment Time (h)
PROTAC-0012595Cell Line X24
PROTAC-00215080Cell Line X24
PROTAC-003898Cell Line X24
  • DC₅₀: Concentration of PROTAC required to induce 50% degradation of the target protein.

  • Dₘₐₓ: Maximum percentage of target protein degradation observed.

Table 3: Ternary Complex Formation

PROTAC IDTernary Complex EC₅₀ (nM)Maximum TR-FRET Signal (Ratio)
PROTAC-001502.5
PROTAC-0022001.8
PROTAC-003153.1

By following these detailed application notes and protocols, researchers can effectively design, synthesize, and evaluate a PROTAC library based on the this compound scaffold, accelerating the discovery of novel protein degraders for therapeutic development.

References

Application Notes and Protocols: Conjugation of a Kinase Inhibitor to Thalidomide-alkyne-C4-NHBoc for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and experimental protocols for the synthesis of a Proteolysis Targeting Chimera (PROTAC) by conjugating a kinase inhibitor to the E3 ligase ligand-linker conjugate, Thalidomide-alkyne-C4-NHBoc. The primary conjugation method described is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.[][2][3][4] These protocols are intended to guide researchers through the synthesis, purification, and characterization of the final PROTAC molecule.

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[5] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein from the cell by hijacking the ubiquitin-proteasome system.[6][7] A PROTAC molecule typically consists of three components: a ligand that binds to the target protein (in this case, a kinase inhibitor), a ligand that recruits an E3 ubiquitin ligase (here, a thalidomide (B1683933) analog for Cereblon [CRBN]), and a chemical linker that connects the two ligands.[7]

The thalidomide analog, this compound, serves as a foundational building block for constructing PROTACs that recruit the CRBN E3 ligase.[8] The terminal alkyne group provides a reactive handle for conjugation with a target protein ligand, such as a kinase inhibitor, that has been functionalized with an azide (B81097) group. The subsequent deprotection of the Boc (tert-butyloxycarbonyl) group yields the final, active PROTAC.

Data Presentation

The following tables provide illustrative quantitative data for PROTACs, demonstrating key metrics used to evaluate their performance. The specific values for a newly synthesized PROTAC will need to be determined experimentally.

Table 1: Illustrative Degradation Potency of PROTACs

PROTAC ExampleTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
Generic Kinase-PROTACTarget KinaseThalidomideCancer Cell Line A10 - 100>90
BET-PROTAC (ARV-825)BRD4Pomalidomide (CRBN)Jurkat< 1> 95[9]
HDAC3-PROTAC (HD-TAC7)HDAC3PomalidomideRAW 264.7320>80[10]
  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax : The maximum percentage of target protein degradation achievable with the PROTAC.

Table 2: Illustrative Binding Affinities of E3 Ligase Ligands

LigandE3 LigaseBinding Affinity (IC50, µM)
ThalidomideCRBN1.282
PomalidomideCRBN0.4
LenalidomideCRBN0.699

Experimental Protocols

This section details the multi-step process for the synthesis and characterization of a kinase inhibitor-thalidomide PROTAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized kinase inhibitor to this compound.

Materials and Reagents:

  • Azide-functionalized kinase inhibitor

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Dimethylformamide (DMF) or a mixture of DMF and water

  • Deionized water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-functionalized kinase inhibitor in DMF.

    • Prepare a 10 mM stock solution of this compound in DMF.

    • Prepare a 20 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMF/water.

  • Reaction Setup:

    • In a clean, dry reaction vial, add the azide-functionalized kinase inhibitor (1.0 equivalent).

    • Add this compound (1.1 equivalents).

    • Add the solvent (DMF or DMF/water mixture) to achieve a final concentration of approximately 1-5 mM of the limiting reagent.

    • Stir the mixture to ensure complete dissolution.

  • Addition of Catalytic System:

    • In a separate tube, premix the CuSO4 solution (0.1 equivalents) and the THPTA/TBTA solution (0.5 equivalents). Allow this mixture to stand for 2-3 minutes.

    • Add the premixed copper/ligand solution to the reaction vial containing the kinase inhibitor and thalidomide linker.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0-2.0 equivalents).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of EDTA to remove the copper catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected PROTAC.

Protocol 2: Boc Deprotection of the PROTAC

This protocol describes the removal of the Boc protecting group from the synthesized PROTAC.

Materials and Reagents:

  • Boc-protected PROTAC

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected PROTAC in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotection Reaction:

    • Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.[11]

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.[12][13]

  • Monitoring and Work-up:

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final deprotected PROTAC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blotting

This protocol outlines a general method to assess the ability of the synthesized PROTAC to induce the degradation of the target kinase.

Materials and Reagents:

  • Cancer cell line expressing the target kinase

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target kinase

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, incubate on ice, and then scrape the cells.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the target kinase and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[9]

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Azide-Kinase_Inhibitor Azide-Functionalized Kinase Inhibitor CuAAC CuAAC Reaction (Click Chemistry) Azide-Kinase_Inhibitor->CuAAC Thalidomide_Alkyne This compound Thalidomide_Alkyne->CuAAC Boc_PROTAC Boc-Protected PROTAC CuAAC->Boc_PROTAC Deprotection Boc Deprotection (TFA/DCM) Boc_PROTAC->Deprotection Final_PROTAC Final PROTAC Deprotection->Final_PROTAC

Caption: Workflow for the synthesis of a kinase inhibitor-thalidomide PROTAC.

PROTAC_Mechanism_of_Action cluster_cellular_process PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-Kinase-CRBN) PROTAC->Ternary_Complex Target_Kinase Target Kinase (Protein of Interest) Target_Kinase->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Kinase Degradation Proteasome->Degradation

Caption: Mechanism of action for a thalidomide-based PROTAC.

Western_Blot_Workflow cluster_wb Western Blot Analysis Workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Antibody_Incubation Primary & Secondary Antibody Incubation Transfer->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis Data Analysis (DC50 & Dmax) Detection->Data_Analysis

Caption: Workflow for evaluating PROTAC-mediated protein degradation.

References

Application Notes: In Vitro Ubiquitination Assays with Thalidomide-Alkyne-C4-NHBoc Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] PROTACs based on Thalidomide-alkyne-C4-NHBoc utilize a thalidomide (B1683933) derivative to engage the Cereblon (CRBN) E3 ligase, a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) complex.[3][4][5]

The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the polyubiquitination of the POI.[6] This "tag" marks the protein for degradation by the 26S proteasome.[3] Verifying the ability of a novel PROTAC to induce ubiquitination of its target is a crucial step in its preclinical validation.[7] The in vitro ubiquitination assay provides a direct and quantitative measure of a PROTAC's efficacy in a controlled, cell-free environment.[3]

These application notes provide a detailed protocol for conducting in vitro ubiquitination assays using PROTACs synthesized from this compound, which serves as a versatile building block for PROTAC development.[4]

Principle of the Assay

The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin cascade in a test tube: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), E3 (ubiquitin ligase), ubiquitin, ATP, the target protein (POI), and the PROTAC. The PROTAC facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase complex.[3] This proximity-induced event enables the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.[3] The resulting polyubiquitinated POI can then be detected by Western blotting, appearing as a ladder of higher molecular weight bands.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action for a thalidomide-based PROTAC in mediating the ubiquitination of a target protein.

Caption: PROTAC-induced ubiquitination of a target protein.

Experimental Protocols

Materials and Reagents

The following table summarizes the necessary components for the in vitro ubiquitination assay. Optimal concentrations may need to be determined empirically for each specific POI and PROTAC combination.

ComponentStock ConcentrationFinal ConcentrationNotes
Enzymes & Proteins
E1 Activating Enzyme (UBE1)10 µM50 - 100 nMHuman recombinant.
E2 Conjugating Enzyme (UBE2D2/UbcH5b)40 µM100 - 500 nMCommonly used with CRBN.[3]
E3 Ligase Complex (DDB1-CUL4A-RBX1-CRBN)1 µM20 - 100 nMPurified recombinant complex.
Protein of Interest (POI)10 µM100 - 500 nMPurified recombinant protein.
Ubiquitin (Wild-Type)10 mM50 - 100 µMHuman recombinant.
PROTAC & Controls
Thalidomide-based PROTAC10 mM in DMSO0.1 - 10 µMTest a range of concentrations.
Vehicle ControlDMSOSame as PROTACEssential for assessing baseline ubiquitination.
Negative Control PROTAC10 mM in DMSOSame as PROTAC(Optional) A structurally similar but inactive PROTAC.
Buffers & Solutions
Ubiquitination Buffer (10X)500 mM Tris-HCl, pH 7.5, 100 mM MgCl2, 10 mM DTT1XPrepare fresh DTT.
ATP Solution100 mM2 - 5 mMPrepare fresh.
2X Laemmli Sample BufferN/A1XFor quenching the reaction.
Experimental Workflow

The following diagram outlines the major steps for performing the in vitro ubiquitination assay.

Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Ubiquitination Reaction cluster_analysis 3. Analysis prep_master_mix Prepare Master Mix on Ice: Buffer, DTT, MgCl2, ATP, E1, E2, Ubiquitin, POI prep_tubes Aliquot Master Mix into Reaction Tubes prep_master_mix->prep_tubes add_protac Add PROTAC or Vehicle (DMSO) to Tubes prep_tubes->add_protac add_e3 Initiate Reaction by Adding E3 Ligase add_protac->add_e3 incubate Incubate at 37°C for 60-120 minutes add_e3->incubate quench Stop Reaction with 2X Laemmli Buffer incubate->quench sds_page SDS-PAGE quench->sds_page western_blot Western Blot Transfer to PVDF Membrane sds_page->western_blot probing Probe with Anti-POI and Anti-Ubiquitin Antibodies western_blot->probing detection Detect with ECL and Image probing->detection

Caption: Step-by-step workflow for the in vitro ubiquitination assay.

Detailed Protocol

1. Reaction Setup (on ice)

  • Thaw Reagents: Thaw all enzymes, proteins, and reagents on ice. Briefly centrifuge vials to collect contents.

  • Prepare Master Mix: To ensure consistency, prepare a master mix of common reagents for all reactions. For a single 25 µL reaction, combine the following in a microcentrifuge tube:

    • 2.5 µL 10X Ubiquitination Buffer

    • 1.25 µL 100 mM ATP

    • Recombinant E1, E2, Ubiquitin, and POI to their final concentrations.

    • Nuclease-free water to a volume of 20 µL.

  • Aliquot: Aliquot 20 µL of the master mix into pre-chilled reaction tubes.

  • Add PROTAC/Controls: Add 2.5 µL of the PROTAC stock solution (or DMSO for the vehicle control) to the respective tubes. Mix gently by pipetting. It is crucial to include the following controls:

    • No E3 Ligase: To confirm the ubiquitination is E3-dependent.

    • No PROTAC (Vehicle): To assess baseline ubiquitination of the POI.

    • No POI: To check for auto-ubiquitination of the E3 ligase.

2. Ubiquitination Reaction

  • Initiate Reaction: Start the reaction by adding 2.5 µL of the E3 ligase complex to each tube.

  • Incubation: Incubate the reactions at 37°C for 60 to 120 minutes. The optimal incubation time may vary and should be determined empirically.

  • Quench Reaction: Stop the reaction by adding 25 µL of 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.

3. Western Blot Analysis

  • SDS-PAGE: Load 20-30 µL of each reaction onto an SDS-PAGE gel (4-12% gradient gels are recommended to resolve high molecular weight species).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. This will allow for the detection of both the unmodified POI and the higher molecular weight ubiquitinated forms.[3]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: After washing the membrane three times with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[3]

Data Presentation and Interpretation

The primary output of this assay is a Western blot. Successful PROTAC-mediated ubiquitination is indicated by the appearance of a "ladder" or smear of high molecular weight bands above the band corresponding to the unmodified POI.[3] The intensity of this ladder should be dependent on the concentration of the PROTAC.

Example Data Summary Table:

PROTAC Concentration (µM)Unmodified POI Band Intensity (Arbitrary Units)Ubiquitinated POI Signal (Arbitrary Units)Fold Increase in Ubiquitination (vs. Vehicle)
0 (Vehicle)1000501.0
0.18502004.0
160080016.0
10450120024.0
1 (No E3)980551.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Troubleshooting

  • No Ubiquitination Ladder:

    • Confirm the activity of all enzymes and the integrity of the POI.

    • Verify the formation of a ternary complex using an alternative biophysical assay (e.g., TR-FRET, FP).

    • Optimize the concentrations of assay components and incubation time.

  • High Background Ubiquitination in Vehicle Control:

    • This may indicate auto-ubiquitination of the POI or non-specific interactions.

    • Reduce the concentration of the E2/E3 enzymes or the incubation time.

  • Weak Signal:

    • Increase the amount of POI loaded on the gel.

    • Use a more sensitive ECL substrate.

    • Optimize antibody concentrations.

By following these detailed application notes and protocols, researchers can effectively evaluate the in vitro ubiquitination activity of their this compound based PROTACs, providing critical data to advance their targeted protein degradation programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length of Thalidomide-alkyne-C4-NHBoc for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-alkyne-C4-NHBoc to develop potent protein degraders. The content is designed to address specific issues that may be encountered during the synthesis, characterization, and application of these molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a functionalized E3 ligase ligand-linker conjugate.[1][2] It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[3][4] The molecule features a 4-carbon (C4) alkyl linker terminating in a Boc-protected amine, with an alkyne group for conjugation. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The alkyne group allows for efficient coupling to a target protein-binding ligand (warhead) containing an azide (B81097) group via a copper-catalyzed "click" reaction (CuAAC).[5][6]

Q2: How does the C4 linker length in this compound influence PROTAC efficacy?

A2: The linker length is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[7] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and CRBN.[8] Conversely, an excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding and may not effectively bring the two proteins into the optimal proximity for ubiquitination.[7][9] The optimal linker length is specific to each target protein and E3 ligase pair and must be determined empirically.[10]

Q3: What are the key parameters to assess the efficacy of a PROTAC synthesized with this linker?

A3: The efficacy of a PROTAC is primarily evaluated by two quantitative parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[11]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[11]

These parameters are typically determined by generating a dose-response curve from a Western blot analysis of the target protein levels after treating cells with the PROTAC at various concentrations.[12]

Q4: Can the physicochemical properties of the C4 linker affect the overall properties of the PROTAC?

A4: Yes, the linker's composition significantly impacts the physicochemical properties of the resulting PROTAC. Alkyl chains, such as the C4 linker, are relatively rigid and hydrophobic.[13] While this can sometimes be advantageous for pre-organizing the binding moieties, it may also affect solubility and cell permeability.[14][15] For instance, increasing the alkyl chain length can decrease aqueous solubility.[15] Researchers may need to consider these factors during the design and optimization of their PROTACs.

Troubleshooting Guides

Problem 1: Low or No Target Protein Degradation
Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation 1. Vary Linker Length: Synthesize additional PROTACs with different linker lengths (e.g., C2, C6, or PEG linkers) to empirically determine the optimal length for your specific target.[10] 2. Biophysical Assays: Perform biophysical assays such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) to directly measure the formation and stability of the ternary complex.[16][17]
Poor Cell Permeability 1. Assess Physicochemical Properties: Calculate the cLogP and polar surface area of your final PROTAC. High values may indicate poor permeability. 2. Cellular Uptake Assays: Measure the intracellular concentration of your PROTAC using methods like LC-MS/MS. 3. Modify Linker Composition: Consider synthesizing PROTACs with more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, to improve solubility and permeability.[7]
Incorrect E3 Ligase Ligand for Cell Line 1. Confirm CRBN Expression: Verify the expression of Cereblon (CRBN) in your target cell line using Western blot or qPCR. 2. Test Alternative E3 Ligase Ligands: If CRBN expression is low, consider designing PROTACs that recruit a different E3 ligase, such as VHL.
PROTAC Instability 1. Assess Compound Stability: Evaluate the stability of your PROTAC in cell culture media over the time course of your experiment. 2. Modify Linker Chemistry: The amide bond formed after deprotection and coupling can be susceptible to hydrolysis. Consider alternative, more stable linkages if instability is observed.
Problem 2: "Hook Effect" Observed in Dose-Response Curve

The "hook effect" is characterized by a decrease in target protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[18] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[18]

Troubleshooting Steps
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations, including very low (pM to nM) and high (µM) concentrations, to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation.
Lower PROTAC Concentrations: For subsequent experiments, use concentrations in the optimal degradation range identified.
Enhance Ternary Complex Cooperativity: If the hook effect is pronounced, it may indicate low cooperativity in ternary complex formation. Further optimization of the linker and/or the target-binding ligand may be necessary to improve the stability of the ternary complex relative to the binary complexes.
Problem 3: Issues with PROTAC Synthesis using Click Chemistry
Possible Cause Troubleshooting Steps
Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 1. Optimize Reaction Conditions: Vary the copper source (e.g., CuSO4 with a reducing agent like sodium ascorbate, or Cu(I) salts), ligand (e.g., TBTA), and solvent. 2. Purify Reactants: Ensure the purity of your azide-functionalized warhead and the this compound linker conjugate. Impurities can poison the catalyst. 3. Degas Solvents: Oxygen can oxidize the Cu(I) catalyst. Ensure all solvents are properly degassed before use.
Difficulty in Purification of the Final PROTAC 1. Optimize Chromatography: Use a gradient elution profile during column chromatography to improve separation. Consider reverse-phase HPLC for final purification if standard silica (B1680970) gel chromatography is insufficient. 2. Protecting Group Strategy: Ensure the Boc protecting group on the amine is stable during the click chemistry reaction and that the subsequent deprotection step is clean and complete.

Data Presentation

Table 1: Impact of Linker Length on Degradation of Target Protein X

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1Alkyl8 (C4)15085
PROTAC-2Alkyl10 (C6)5095
PROTAC-3Alkyl12 (C8)7590
PROTAC-4PEG11 (PEG2)2598
PROTAC-5PEG17 (PEG4)1099

Note: This is representative data; actual values will vary depending on the target protein and warhead used.

Table 2: Physicochemical Properties of PROTACs with Different Linkers

PROTACLinker TypecLogPPolar Surface Area (Ų)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-1Alkyl (C4)5.81201.5
PROTAC-4PEG (PEG2)4.91353.2

Note: This is representative data illustrating general trends.

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol provides a standard method to quantify the levels of a target protein in cells following treatment with a PROTAC synthesized from this compound.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).[19]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[19]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.[19]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[19]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a loading control antibody.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax values.

Protocol 2: TR-FRET Assay for Ternary Complex Formation

This protocol provides a general framework for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to measure the formation of the Target Protein-PROTAC-CRBN ternary complex.

Materials:

  • Purified, tagged target protein (e.g., His-tagged)

  • Purified, tagged CRBN/DDB1 complex (e.g., GST-tagged)

  • PROTAC synthesized from this compound

  • TR-FRET donor-labeled antibody against one tag (e.g., Terbium-anti-GST)

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., Fluorescein-anti-His)

  • Assay buffer

  • 384-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • Prepare a solution containing the tagged target protein and the tagged CRBN/DDB1 complex in assay buffer.

  • Assay Assembly:

    • Add the PROTAC dilutions to the wells of a 384-well plate.

    • Add the protein mixture to the wells.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.

  • Detection:

    • Add the donor and acceptor-labeled antibodies to the wells.

    • Incubate for a specified time (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the ratio indicates the formation of the ternary complex. A bell-shaped curve is often observed, consistent with the "hook effect".

Visualizations

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC (Thalidomide-C4-Warhead) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex CRBN CRBN-CUL4A E3 Ligase Complex CRBN->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Proteasome->PROTAC Recycled Proteasome->CRBN Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow PROTAC Efficacy Evaluation Workflow Synthesis PROTAC Synthesis (this compound + Azide-Warhead) Cell_Treatment Cell Treatment (Dose-Response) Synthesis->Cell_Treatment Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis Optimization Optimization of Linker/Warhead Data_Analysis->Optimization Iterative Process Optimization->Synthesis

References

stability and storage conditions for Thalidomide-alkyne-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of Thalidomide-alkyne-C4-NHBoc. It includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Stability and Storage Conditions

Proper storage and handling of this compound are crucial to maintain its chemical integrity and ensure reproducible experimental results.

Storage Recommendations:

For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. General recommendations based on the properties of similar compounds are summarized below.

ConditionRecommendationNotes
Temperature Store at -20°C for long-term storage.Can be shipped at room temperature in the continental US.[1]
Light Protect from light.Exposure to light may lead to degradation.
Humidity Store in a dry environment.The compound is susceptible to hydrolysis.
Aqueous Solutions Prepare fresh and use immediately. Not recommended for storage for more than one day.[2]The thalidomide (B1683933) core can undergo hydrolysis in aqueous solutions, especially at neutral to basic pH.
Organic Solvents Can be stored in anhydrous aprotic solvents at -20°C or -80°C for short periods.Ensure the solvent is free of acidic impurities to prevent Boc deprotection.

Chemical Stability:

This compound has two primary points of potential instability: the thalidomide core and the Boc-protecting group.

  • Thalidomide Core: The glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide core are susceptible to hydrolysis, particularly at physiological or basic pH.[3] Studies on thalidomide and its N-alkyl analogs have shown hydrolysis with half-lives ranging from 25 to 35 hours at 32°C and pH 6.4.[2]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is stable under neutral and basic conditions but is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid).[4][5] Accidental exposure to acidic conditions during storage or handling can lead to the premature removal of the Boc group, exposing the primary amine.

Solubility Data

The solubility of this compound is a critical factor for its use in various experimental setups. The following table provides solubility information for thalidomide and its derivatives in common solvents.

SolventSolubility of Thalidomide/DerivativesNotes
DMSO (Dimethyl Sulfoxide) Soluble (approx. 12-16 mg/mL)[2][6]A good solvent for preparing stock solutions.
DMF (Dimethylformamide) Soluble (approx. 12-16 mg/mL)[2][6]Another suitable solvent for stock solutions.
Ethanol Sparingly soluble[5]
Methanol Sparingly soluble[5]
Aqueous Buffers (e.g., PBS) Sparingly soluble (e.g., approx. 0.11 mg/mL in 1:8 DMSO:PBS)[2]To prepare aqueous solutions, first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.

Experimental Protocols

Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general procedure for the "click" reaction between this compound and an azide-containing molecule (e.g., a protein, peptide, or fluorescent probe).

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Degassed, anhydrous DMSO or DMF

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., water, DMSO).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the azide-containing molecule.

    • Add 1.5 to 5 equivalents of the this compound stock solution.

    • Add the copper ligand (THPTA or TBTA) to a final concentration of 5 times the copper concentration.

    • Add CuSO₄ to a final concentration of 0.1 to 1 mM.

    • Gently mix the solution.

  • Initiation of the Reaction:

    • Add sodium ascorbate to a final concentration of 1 to 5 mM to reduce Cu(II) to the active Cu(I) catalyst.

    • If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas for a few minutes before adding the sodium ascorbate.

  • Incubation:

    • Incubate the reaction at room temperature for 1 to 4 hours, or overnight if necessary. The reaction can be gently agitated during this time.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC to check for the consumption of starting materials and the formation of the desired product.

  • Purification:

    • Once the reaction is complete, the desired product can be purified using appropriate methods such as HPLC, size-exclusion chromatography, or affinity chromatography, depending on the nature of the product.

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter when working with this compound.

TroubleshootingWorkflow cluster_start Start: Experimental Issue cluster_degradation Compound Degradation cluster_solubility Solubility Issues cluster_reaction Click Reaction Failure Start Identify Experimental Problem Degradation Unexpected Degradation Observed (e.g., by LC-MS) Start->Degradation Solubility Poor Solubility or Precipitation Start->Solubility ReactionFail Low or No Click Reaction Yield Start->ReactionFail CheckStorage Verify Storage Conditions (-20°C, protected from light) Degradation->CheckStorage CheckpH Assess pH of Solutions (Avoid basic pH for thalidomide core, acidic pH for Boc group) Degradation->CheckpH Hydrolysis Hydrolysis of Thalidomide Core (Observed at pH > 6) CheckpH->Hydrolysis BocDeprotection Loss of Boc Group (Observed in acidic conditions) CheckpH->BocDeprotection UseDMSO Prepare Stock in Anhydrous DMSO/DMF Solubility->UseDMSO Sonicate Use Sonication to Aid Dissolution UseDMSO->Sonicate Dilute Dilute Stock into Aqueous Buffer (while vortexing) Sonicate->Dilute FreshSolution Prepare Aqueous Solutions Fresh Dilute->FreshSolution CheckReagents Verify Reagent Quality (Fresh sodium ascorbate, correct copper source and ligand) ReactionFail->CheckReagents OptimizeRatio Optimize Reactant Ratios (Increase excess of one reactant) ReactionFail->OptimizeRatio Degas Degas Reaction Mixture (to prevent Cu(I) oxidation) ReactionFail->Degas CheckBuffer Check for Interfering Buffer Components (e.g., Tris, DTT) ReactionFail->CheckBuffer

Caption: Troubleshooting workflow for common issues with this compound.

FAQs:

Q1: I see an unexpected peak in my LC-MS analysis corresponding to the mass of the de-Boc'd compound. What happened?

A1: This is likely due to the cleavage of the Boc protecting group. The Boc group is sensitive to acidic conditions.[4][5] Ensure that all solvents and reagents used are free from acidic impurities. If you are using an acidic mobile phase for your LC-MS analysis, in-source fragmentation or on-column deprotection can occur. Consider using a mobile phase with a lower acid concentration or a different analytical method if this is a persistent issue.

Q2: My compound seems to have degraded in my aqueous buffer. How can I prevent this?

A2: The thalidomide core is susceptible to hydrolysis in aqueous solutions, especially at neutral to basic pH.[3] It is recommended to prepare aqueous solutions of this compound fresh for each experiment and to avoid storing them for extended periods.[2] If your experiment requires prolonged incubation in an aqueous buffer, consider performing a stability study under your specific experimental conditions to assess the rate of degradation.

Q3: The click chemistry reaction is not proceeding to completion. What are the common causes?

A3: Several factors can lead to low yields in a click reaction:

  • Oxidation of the Copper(I) catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen. Ensure your reaction mixture is properly degassed.

  • Purity of reagents: Use high-quality reagents. Sodium ascorbate solutions should be prepared fresh as they are prone to oxidation.

  • Reactant stoichiometry: An excess of one of the click partners (either the alkyne or the azide) can help drive the reaction to completion.

  • Interfering substances: Components in your reaction buffer, such as Tris or DTT, can interfere with the copper catalyst.[7] It is advisable to use buffers like PBS or HEPES.

Q4: I am having trouble dissolving the compound. What is the best way to prepare solutions?

A4: this compound, like thalidomide itself, has poor aqueous solubility.[2][5] The recommended procedure is to first prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or DMF.[2] For aqueous applications, this stock solution can then be diluted into the aqueous buffer of choice, preferably while vortexing to prevent precipitation. Sonication can also be used to aid in the initial dissolution in the organic solvent.

Q5: Can I use this compound for in-cell click chemistry?

A5: Yes, the alkyne group is suitable for bioorthogonal click chemistry reactions in cellular environments. However, the delivery of the compound into the cells and the potential for off-target effects of the thalidomide moiety should be considered in your experimental design. The copper catalyst used in traditional click chemistry can be toxic to cells, so the use of copper-chelating ligands like THPTA is recommended to minimize cytotoxicity.[8] Alternatively, copper-free click chemistry methods can be employed.

References

Technical Support Center: Enhancing Cell Permeability of Thalidomide-Alkyne-C4-NHBoc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Thalidomide-alkyne-C4-NHBoc PROTACs.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC shows potent biochemical activity but weak or no effect in cell-based assays. Is low cell permeability a likely cause?

A1: Yes, a significant discrepancy between biochemical and cellular activity is a classic indicator of poor cell permeability.[1] PROTACs, due to their high molecular weight (MW) and polar surface area (PSA), often fall into the "beyond Rule of Five" (bRo5) chemical space, which makes crossing the cell membrane a major challenge.[1][2][3] The core components of your PROTAC—the Thalidomide ligand, the C4-alkyne linker, and the NHBoc group—all contribute to physicochemical properties that can hinder passive diffusion into the cell.[4][5] Without sufficient intracellular concentration, even a biochemically potent PROTAC will fail to induce protein degradation.[1]

Q2: What are the key physicochemical properties of my PROTAC that I should be most concerned about for cell permeability?

A2: For PROTACs, several properties are critical:

  • Molecular Weight (MW): PROTACs are inherently large, which negatively impacts passive diffusion.[1]

  • Polar Surface Area (PSA): A large PSA is a primary barrier to membrane permeability.[1] The amide and carbonyl groups in Thalidomide and the Boc-protecting group contribute significantly to the overall PSA.

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High counts of HBDs and HBAs reduce permeability. The NHBoc group, for instance, adds a hydrogen bond donor.[6]

  • Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): PROTACs are not static. Their ability to adopt a folded, more compact conformation in the nonpolar environment of the cell membrane can mask polar groups and enhance permeability.[7][8][9][10] This "chameleon-like" behavior is crucial.[11] The flexibility of the C4 linker plays a significant role here.[9][10]

Q3: What is the specific impact of the "-alkyne-C4-NHBoc" linker on permeability?

A3: This linker has several features that influence permeability:

  • Alkyne Group: The triazole group, often formed from an alkyne via click chemistry, can introduce hydrogen bonding interactions that may affect the PROTAC's conformation and stability.[5]

  • C4 Alkyl Chain: Short alkyl chains increase hydrophobicity, which can be beneficial for entering the lipid bilayer of the cell membrane.[12][] However, they offer less conformational flexibility compared to longer, more adaptable linkers like PEG.[12]

  • NHBoc Group: The tert-Butyloxycarbonyl (Boc) protecting group is bulky and increases both molecular weight and polarity, which can be detrimental to permeability.[4] Its removal or replacement should be considered if it is not essential for target engagement.[4]

Q4: What are the best assays to quantitatively measure the cell permeability of my PROTAC?

A4: Several assays are standard for evaluating PROTAC permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's an excellent, cost-effective first screen to assess a compound's ability to cross a lipid barrier without the complexities of active transport.[1][6][14][15]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells (Caco-2) to model absorption. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and cellular efflux mechanisms.[1][14][15]

  • Cell-Based Target Engagement Assays: Techniques like NanoBRET or Cellular Thermal Shift Assays (CETSA) can provide an indirect but powerful measure of permeability by confirming that the PROTAC is reaching and binding its intracellular target.[16]

Troubleshooting Guide: Low Cell Permeability

If you have confirmed or strongly suspect that your this compound PROTAC has low cell permeability, consider the following troubleshooting strategies.

Problem: Weak or No Target Degradation in Cells
Potential Cause Recommended Solution / Strategy Rationale
High Polarity & HBD Count from NHBoc Group Deprotection or Replacement: If the Boc group is not essential for binding, remove it to reveal the primary amine. Alternatively, replace it with a smaller, less polar group.The Boc group adds significant molecular weight and a hydrogen bond donor, both of which are detrimental to passive diffusion.[4] Removing it can substantially improve permeability.
Suboptimal Linker Composition Amide-to-Ester Substitution: If applicable within the linker synthesis, replacing an amide bond with an ester can improve permeability. Introduce Rigidity: Replace the linear C4 chain with a more rigid cyclic structure like a piperazine (B1678402) or piperidine (B6355638) ring.[2][17]Esters have one fewer hydrogen bond donor than amides, reducing the HBD count and polarity.[18] Rigid linkers can pre-organize the PROTAC into a more favorable conformation for cell entry and ternary complex formation.[2]
Inefficient Conformational Folding Modify Linker Type: Replace the C4 alkyl linker with a short PEG-type linker (e.g., PEG2-4).PEG linkers can facilitate the formation of intramolecular hydrogen bonds, allowing the PROTAC to fold into a more compact, "ball-like" shape that shields polar surfaces and enhances permeability.[2][7]
Overall Physicochemical Properties are Beyond Druggable Space Prodrug Strategy: Mask polar functional groups on the Thalidomide ligand or the target binder with lipophilic, cleavable moieties (e.g., esters).A prodrug approach can significantly increase lipophilicity to enhance membrane transit.[2][7] Once inside the cell, endogenous enzymes cleave the masking group to release the active PROTAC.[19][20]
Data Presentation: Impact of Linker Modification on Permeability

The following table summarizes representative data illustrating how modifying a PROTAC's linker can impact its physicochemical properties and, consequently, its permeability and cellular activity.

PROTAC Example Linker Type MW (Da) cLogP HBD Count Permeability (Papp, 10⁻⁶ cm/s) Cellular DC₅₀ (nM)
Baseline PROTAC C4-Alkyl-Amide~8503.550.5 (Low)>1000
Modification 1 C4-Alkyl-Ester~8513.841.5 (Moderate)250
Modification 2 PEG3~8803.151.1 (Moderate)180
Modification 3 Piperazine-core~9003.342.0 (High)75

Note: Data is illustrative and intended to show general trends. Actual results will vary based on the specific PROTAC and target.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a PROTAC.[1][14]

Materials:

  • PAMPA plate system (e.g., 96-well format with donor and acceptor plates)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds (high and low permeability controls)

  • LC-MS/MS for sample analysis

Methodology:

  • Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the acceptor plate.

  • Coat Donor Plate Membrane: Carefully coat the microfilter of each well in the donor plate with the phospholipid solution.

  • Prepare Donor Solutions: Dissolve the test PROTAC and controls in PBS (often with a small percentage of DMSO) to a final concentration (e.g., 10 µM). Add these solutions to the donor plate wells.

  • Assemble Sandwich: Place the donor plate onto the acceptor plate, forming a "sandwich".

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for concentrations, volumes, membrane area, and incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol assesses both passive and active transport across a cell monolayer, providing a more biologically relevant measure of permeability.[1][14]

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test PROTAC and control compounds

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture them for ~21 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare for Transport: Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A→B) Transport:

    • Add the test PROTAC solution (in transport buffer) to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: Collect samples from both the apical and basolateral compartments.

  • Analysis and Calculation: Quantify the PROTAC concentration in the samples via LC-MS/MS and calculate the Papp value for the A→B direction. An efflux ratio can also be calculated by performing the experiment in the B→A direction to assess the involvement of efflux transporters.

Visualizations

Troubleshooting Workflow for Low PROTAC Permeability

G cluster_strategies Modification Strategies start Start: PROTAC shows low cellular activity check_perm Is low permeability the suspected cause? start->check_perm run_assays Run Permeability Assays (PAMPA, Caco-2) check_perm->run_assays Yes other_issues Investigate other issues: Binding, Ternary Complex, Stability, Efflux check_perm->other_issues No perm_confirmed Permeability is low? run_assays->perm_confirmed strategy Implement Chemical Modification Strategy perm_confirmed->strategy Yes perm_confirmed->other_issues No mod_boc Remove / Replace NHBoc group strategy->mod_boc mod_linker Modify Linker: Rigidify or change type (PEG) strategy->mod_linker mod_prodrug Adopt Prodrug Approach strategy->mod_prodrug resynthesize Re-synthesize & Purify New PROTAC Analog mod_boc->resynthesize mod_linker->resynthesize mod_prodrug->resynthesize retest Re-test in Cellular Degradation Assays resynthesize->retest success Success: Improved cellular activity retest->success Activity Improved fail Re-evaluate strategy or target binding retest->fail No Improvement

Caption: A logical workflow for troubleshooting and overcoming low cell permeability of PROTACs.

Relationship Between PROTAC Properties and Permeability

G cluster_properties PROTAC Physicochemical Properties cluster_strategies Permeability Enhancing Factors mw High Molecular Weight permeability Cell Permeability mw->permeability -ve impact psa High Polar Surface Area (PSA) psa->permeability -ve impact hbd High H-Bond Donor Count hbd->permeability -ve impact flex High Rotatable Bonds flex->permeability -ve impact imhb Intramolecular H-Bonding (Chameleon Effect) imhb->permeability +ve impact rigid Linker Rigidity rigid->permeability +ve impact logp Optimal Lipophilicity (LogP) logp->permeability +ve impact

Caption: Key factors influencing the cell permeability of large molecules like PROTACs.

References

Technical Support Center: Optimizing Coupling Reactions with Thalidomide-alkyne-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-alkyne-C4-NHBoc. Here you will find information to help you optimize your coupling reactions and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical compound that contains a thalidomide (B1683933) moiety, a C4 alkyne linker, and a Boc-protected amine.[1][2][3] It is commonly used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The thalidomide portion of the molecule recruits the E3 ubiquitin ligase Cereblon, while the alkyne group provides a reactive handle for conjugation to a protein-of-interest (POI) ligand via click chemistry or other coupling reactions.[1][2]

Q2: What are the most common coupling reactions for this compound?

The terminal alkyne group on this molecule makes it suitable for two primary types of coupling reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): This is a highly efficient and specific reaction between an alkyne and an azide (B81097) to form a stable triazole linkage.[4][5][6][7] This is often the preferred method for bioconjugation due to its reliability and mild reaction conditions.[4][7]

  • Sonogashira Coupling: This is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is catalyzed by palladium and copper complexes.[8]

Q3: What are the critical initial checks if my coupling reaction is failing?

If you are experiencing a complete failure of your Sonogashira coupling reaction, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction conditions.[8] It is crucial to use anhydrous and anaerobic conditions, as oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[8][10] Ensure that your palladium catalyst and any copper co-catalyst are not degraded.[8] Degassing the solvent and running the reaction under an inert atmosphere like argon or nitrogen is critical.[8]

Troubleshooting Guides

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting

Issue 1: Low or No Product Formation

Low or no product formation in a CuAAC reaction can be due to several factors, including issues with the copper catalyst, reagent quality, or reaction conditions.

  • Potential Cause: Inactive Copper(I) Catalyst. The Cu(I) catalyst is essential for the reaction and is susceptible to oxidation.

    • Solution: Ensure your copper source is fresh. It is often preferable to generate the Cu(I) catalyst in situ by reducing a Cu(II) salt, such as copper(II) sulfate (B86663), with a reducing agent like sodium ascorbate (B8700270).[4] Reactions with sodium ascorbate should be protected from light.[4]

  • Potential Cause: Poor Ligand Choice. Ligands are used to stabilize the Cu(I) catalyst and prevent its oxidation.

    • Solution: For aqueous systems, water-soluble ligands like THPTA (tris(hydroxypropyltriazolylmethyl)amine) are often superior to TBTA (tris(benzyltriazolylmethyl)amine) due to better solubility and protection against oxygen.[4]

  • Potential Cause: Cytotoxicity of Free Copper. Residual copper can interfere with cellular metabolism in biological systems.[4]

    • Solution: Utilize stabilizing ligands such as THPTA to mitigate the cytotoxicity associated with free Cu(I) ions.[4]

Table 1: Representative Reaction Conditions for CuAAC with this compound

ParameterConditionNotes
Thalidomide-alkyne 1 equivalent
Azide Partner 1.1 - 1.5 equivalentsA slight excess of the azide can drive the reaction to completion.
Copper Source 0.1 - 0.2 equivalents CuSO₄
Reducing Agent 0.5 - 1.0 equivalents Sodium AscorbateShould be freshly prepared.
Ligand 0.1 - 0.2 equivalents THPTA or TBTATHPTA is recommended for aqueous solutions.
Solvent t-BuOH/H₂O, DMSO, DMFCo-solvents are often used to dissolve all reactants.
Temperature Room TemperatureMild conditions are a key advantage of click chemistry.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS.

Experimental Protocol: General Procedure for CuAAC

  • Dissolve this compound and the azide-containing molecule in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate and the chosen ligand (e.g., THPTA) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper/ligand solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the product can be isolated using standard purification techniques such as column chromatography.

CuAAC Troubleshooting Workflow

CuAAC_Troubleshooting start Low or No Product in CuAAC check_catalyst Check Copper Catalyst System start->check_catalyst check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_catalyst1 Is Cu(I) source fresh? Generate in situ? check_catalyst->sub_catalyst1 sub_reagents1 Is the azide pure? check_reagents->sub_reagents1 sub_conditions1 Are solvents appropriate for solubility? check_conditions->sub_conditions1 sub_catalyst2 Is the ligand appropriate? (e.g., THPTA for aqueous media) sub_catalyst1->sub_catalyst2 Yes solution_catalyst1 Use fresh CuSO4 and Sodium Ascorbate sub_catalyst1->solution_catalyst1 No solution_catalyst2 Switch to a more soluble and protective ligand sub_catalyst2->solution_catalyst2 No success Reaction Optimized sub_catalyst2->success Yes solution_reagents1 Purify azide starting material sub_reagents1->solution_reagents1 No sub_reagents1->success Yes solution_conditions1 Screen different solvent systems (e.g., DMSO, DMF, tBuOH/H2O) sub_conditions1->solution_conditions1 No sub_conditions1->success Yes

Caption: Troubleshooting workflow for CuAAC reactions.

Sonogashira Coupling Troubleshooting

Issue 2: Low Yield or Stalled Reaction

Low yields in Sonogashira coupling can be attributed to several factors, including catalyst deactivation, inappropriate reaction conditions, or issues with the starting materials.

  • Potential Cause: Inactive Palladium Catalyst. The formation of a black precipitate, known as "palladium black," indicates catalyst decomposition.[8]

    • Solution: Use fresh, high-purity reagents and solvents.[8] Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[11]

  • Potential Cause: Inappropriate Ligand. The choice of ligand is critical for the success of the reaction.

    • Solution: For challenging substrates, consider using bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or DavePhos to promote the catalytic cycle.

  • Potential Cause: Sub-optimal Temperature. The temperature can significantly impact the reaction rate.

    • Solution: For less reactive aryl bromides, higher temperatures (e.g., around 100°C in a pressure tube) may be necessary.[12] However, for volatile alkynes, lower temperatures (e.g., 50°C in a sealed vessel) might be required to prevent loss of starting material.[11]

  • Potential Cause: Reactivity of the Aryl Halide. The reactivity of the coupling partner is a key factor.

    • Solution: The general reactivity trend is I > OTf > Br > Cl.[8] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[8]

Issue 3: Significant Alkyne Homocoupling (Glaser Product)

The formation of a diyne byproduct through the coupling of two alkyne molecules is a common side reaction, especially when using a copper co-catalyst.[9][10]

  • Potential Cause: Presence of Oxygen. Oxygen promotes the oxidative homocoupling of alkynes.[10]

    • Solution: It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[8][9]

  • Potential Cause: Copper Co-catalyst. The copper(I) co-catalyst used in traditional Sonogashira protocols can catalyze Glaser coupling.[10]

    • Solution: Implement a copper-free Sonogashira protocol.[8][9] These methods often employ specific ligands and bases to facilitate the catalytic cycle without the need for a copper co-catalyst.[8][9]

Table 2: Representative Reaction Conditions for Sonogashira Coupling

ParameterConditionNotes
Thalidomide-alkyne 1.2 - 1.5 equivalentsAn excess of the alkyne can be beneficial.
Aryl Halide 1 equivalentReactivity: I > Br > Cl.
Palladium Catalyst 1 - 5 mol% (e.g., Pd(PPh₃)₂Cl₂)Higher loading may be needed for less reactive substrates.
Copper Co-catalyst 1 - 10 mol% (e.g., CuI)Can be omitted in copper-free protocols.
Base 2 - 4 equivalents (e.g., TEA, DIPEA)An amine base is required.
Solvent DMF, THF, AcetonitrileMust be dry and degassed.
Temperature Room Temperature to 100°CDependent on the reactivity of the aryl halide.
Reaction Time 2 - 48 hoursMonitor by TLC or LC-MS.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add the aryl halide, palladium catalyst, and copper(I) iodide (if used).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent and the amine base via syringe.

  • Add the this compound.

  • Heat the reaction mixture to the desired temperature and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter to remove the catalyst.

  • The product can be isolated from the filtrate by extraction and purified by column chromatography.

Sonogashira Troubleshooting Logic

Sonogashira_Troubleshooting start Poor Sonogashira Yield check_homocoupling Significant Homocoupling? start->check_homocoupling solution_homocoupling1 Ensure Rigorous Degassing (Freeze-Pump-Thaw) check_homocoupling->solution_homocoupling1 Yes solution_homocoupling2 Switch to Copper-Free Protocol check_homocoupling->solution_homocoupling2 Yes check_catalyst Catalyst Decomposition? (Black Precipitate) check_homocoupling->check_catalyst No solution_catalyst1 Use Fresh, High-Purity Reagents and Anhydrous Solvents check_catalyst->solution_catalyst1 Yes solution_catalyst2 Consider Alternative Solvents (e.g., avoid THF) check_catalyst->solution_catalyst2 Yes check_conditions Review Reaction Conditions check_catalyst->check_conditions No sub_conditions1 Is Aryl Halide Low Reactivity? (Br or Cl) check_conditions->sub_conditions1 sub_conditions2 Is Ligand Appropriate? sub_conditions1->sub_conditions2 No solution_conditions1 Increase Reaction Temperature sub_conditions1->solution_conditions1 Yes solution_conditions2 Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) sub_conditions2->solution_conditions2 No success Reaction Optimized sub_conditions2->success Yes solution_conditions1->sub_conditions2

Caption: Logical flow for troubleshooting Sonogashira coupling.

Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols and reaction conditions are representative examples and may require optimization for specific substrates and laboratory conditions. Always follow appropriate safety precautions when handling chemicals.

References

Technical Support Center: Characterization of Thalidomide-alkyne-C4-NHBoc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the characterization of Thalidomide-alkyne-C4-NHBoc conjugates. It is intended for researchers, scientists, and drug development professionals working with these molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a functionalized E3 ligase ligand, specifically for Cereblon (CRBN). It is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The terminal alkyne group allows for conjugation to a target protein ligand via "click chemistry," while the NHBoc (tert-butyloxycarbonyl) group is a protecting group for a primary amine that can be used for alternative conjugation strategies following deprotection.

Q2: What are the key structural features of this compound to be confirmed during characterization?

A2: The key features to verify are the presence of the thalidomide (B1683933) core, the alkyne moiety, the C4 linker, and the Boc protecting group. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q3: What are the storage recommendations for this compound?

A3: To prevent degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically refrigerated or frozen. It is also advisable to protect it from light by using an amber vial or by wrapping the container.

Q4: What are the main safety concerns when handling terminal alkynes like the one in this conjugate?

A4: Terminal alkynes can form explosive metal acetylides with heavy metal ions like silver and copper(I). It is crucial to avoid contact with these metals or their salts. Additionally, many terminal alkynes are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

Troubleshooting Guides

Synthesis and Purification
Issue Potential Cause(s) Suggested Solution(s)
Low yield of the final conjugate - Incomplete reaction during the coupling of the thalidomide and the linker.- Degradation of starting materials or product.- Ensure anhydrous conditions and an inert atmosphere during the reaction.- Use fresh, high-purity reagents.- Optimize reaction time and temperature.
Presence of impurities after purification - Incomplete removal of starting materials or reagents.- Formation of side products.- Use a different chromatography stationary phase or solvent system.- Consider a recrystallization step if the product is a solid.- Confirm the identity of impurities by MS to understand their origin.
Loss of the Boc protecting group during synthesis or purification - Exposure to acidic conditions.- Avoid acidic solvents or reagents.- Use a neutral or slightly basic buffer system during aqueous workup.
Oligomerization or polymerization of the alkyne - Presence of residual base or metal catalysts from previous steps.- Ensure thorough purification of the alkyne-containing starting material before use.- Store the alkyne-containing conjugate under inert gas and at low temperatures.
Analytical Characterization
Issue Potential Cause(s) Suggested Solution(s)
¹H NMR spectrum is complex and difficult to interpret - Presence of rotamers due to the amide bonds.- Impurities in the sample.- Acquire the NMR spectrum at a higher temperature to coalesce rotameric peaks.- Compare the spectrum with predicted chemical shifts and coupling constants.- Purify the sample further using HPLC.
Mass spectrum shows unexpected peaks - Fragmentation of the molecule in the mass spectrometer.- Presence of adducts (e.g., with sodium or potassium).- In-source reactions or degradation.- Use a soft ionization technique like Electrospray Ionization (ESI).- Analyze the fragmentation pattern to confirm the structure.- Check for common adducts in the mass spectrum.
Difficulty in achieving good separation in HPLC - Inappropriate column or mobile phase.- The compound is not fully dissolved.- Screen different C18 columns from various manufacturers.- Optimize the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water with additives like formic acid or ammonium (B1175870) acetate).- Ensure the sample is fully dissolved in the mobile phase before injection.
Subsequent Reactions (e.g., Click Chemistry)
Issue Potential Cause(s) Suggested Solution(s)
Low yield in copper-catalyzed azide-alkyne cycloaddition (CuAAC) - Oxidation of the Cu(I) catalyst.- Impurities in the reaction mixture that inhibit the catalyst.- Use a Cu(I) stabilizing ligand like TBTA or THPTA.- Use freshly prepared solutions of the copper catalyst and reducing agent (e.g., sodium ascorbate).- Ensure the starting materials are of high purity.
Homocoupling of the terminal alkyne (Glaser coupling) - Oxidation of the copper(I) catalyst.- Maintain a reducing environment by using an excess of sodium ascorbate.- Perform the reaction under an inert atmosphere.
Difficulty in removing the copper catalyst after the reaction - Copper ions can be difficult to remove by standard chromatography.- Use a copper chelating resin to purify the product.- Consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) which is copper-free.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₂₄H₂₇N₃O₆
Molecular Weight 453.49 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Note: The following NMR and MS data are representative examples based on the structure and may vary slightly between batches and analytical conditions.

¹H NMR (400 MHz, DMSO-d₆) - Predicted Chemical Shifts

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~11.0s1HGlutarimide NH
~7.8-7.6m3HAromatic CH
~7.5m1HAromatic CH
~6.8t1HAmide NH
~5.1dd1HThalidomide CH
~3.0m2HCH₂-NHBoc
~2.9-2.5m3HGlutarimide CH₂ and Alkyne CH
~2.2t2HCH₂ adjacent to alkyne
~2.0m2HGlutarimide CH₂
~1.6m4HLinker CH₂
~1.4s9HBoc CH₃

¹³C NMR (100 MHz, DMSO-d₆) - Predicted Chemical Shifts

Chemical Shift (ppm)Assignment
~172Glutarimide C=O
~169Phthalimide C=O
~167Phthalimide C=O
~155Boc C=O
~136Aromatic C
~132Aromatic C
~131Aromatic C
~129Aromatic C
~123Aromatic C
~117Aromatic C
~84Alkyne quaternary C
~78Boc quaternary C
~71Alkyne CH
~49Thalidomide CH
~38CH₂-NHBoc
~31Glutarimide CH₂
~28Boc CH₃
~28Linker CH₂
~25Linker CH₂
~22Glutarimide CH₂
~18Linker CH₂

Mass Spectrometry (ESI+)

m/zAssignment
454.2[M+H]⁺
476.2[M+Na]⁺
354.1[M-Boc+H]⁺

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

  • Analysis:

    • Process the spectra using appropriate software.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Compare the observed chemical shifts with the predicted values and known shifts for thalidomide and Boc-protected linkers.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the conjugate (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument).

  • Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).

    • Calculate the elemental composition from the accurate mass and compare it to the theoretical composition of C₂₄H₂₇N₃O₆.

Protocol 3: HPLC Purity Analysis
  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Gradient: Start with 20% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Purity & Structure Confirmation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation hplc HPLC Analysis (Purity) purification->hplc Purity Assessment click_chem Click Chemistry (Conjugation to Target Ligand) hplc->click_chem Proceed if >95% pure

Caption: Experimental workflow for this compound.

protac_mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary PROTAC PROTAC (Thalidomide-Linker-Ligand) PROTAC->Ternary CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb E2 Ligase Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Validation & Comparative

A Comparative Guide to E3 Ligase Linkers: Evaluating Thalidomide-alkyne-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, a chemical entity that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker—its length, composition, and rigidity—profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This guide provides an objective comparison of Thalidomide-alkyne-C4-NHBoc, a specific E3 ligase ligand-linker conjugate, with other commonly used E3 ligase linkers. By presenting supporting experimental data and detailed methodologies, this document aims to aid researchers in the rational design and selection of optimal linkers for their targeted protein degradation studies.

The Central Role of the Linker in PROTAC Function

The linker is not a mere spacer; it is an active participant in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2][3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[2]

Key parameters used to evaluate the performance of a PROTAC, and by extension its linker, include:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[2]

Comparative Analysis of E3 Ligase Linkers

This compound belongs to the class of alkyl linkers, which are characterized by a hydrocarbon chain. The "C4" designation indicates a four-carbon chain, providing a moderate degree of flexibility and length. The terminal alkyne group offers a versatile handle for "click chemistry," enabling the efficient and modular assembly of PROTACs.[4][] The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled, stepwise synthesis of the final PROTAC molecule.

To contextualize the performance of a this compound-derived linker, we will compare it with other prevalent linker classes: polyethylene (B3416737) glycol (PEG) linkers and other alkyl linkers of varying lengths and rigidity.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize representative quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions. The data presented here is intended to highlight general trends and principles in linker design.

Table 1: Impact of Alkyl Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1CRBNAlkyl/Ether< 12No degradation-[2][4]
TBK1CRBNAlkyl/Ether12 - 29Submicromolar-[2][4]
TBK1CRBNAlkyl/Ether21396[2][4]
TBK1CRBNAlkyl/Ether2929276[2][4]
BRD4CRBNAlkyl8 (in C8-BET6)~30>90[6]

Data synthesized from multiple sources. Experimental conditions may vary.

Table 2: Comparison of Alkyl vs. PEG Linkers

Target ProteinE3 LigaseLinker TypeLinker CompositionDegradation EfficacyReference
ERαVHLPEG12 atomsEffective[2][7]
ERαVHLPEG16 atomsMore Potent[2][7]
CRBNVHLAlkyl9-atom alkyl chainConcentration-dependent decrease[2][4]
CRBNVHLPEG3 PEG unitsWeak degradation[4]

Data synthesized from multiple sources. Experimental conditions may vary.

Interpretation of Data:

The data suggests that linker length is a critical parameter that requires empirical optimization for each specific target and E3 ligase pair.[7] For some targets, a minimum linker length is necessary to enable the formation of a productive ternary complex, as seen with TBK1 degraders.[4] The choice between an alkyl and a PEG linker can also significantly impact efficacy. While PEG linkers can enhance solubility and cell permeability, in some contexts, alkyl linkers have demonstrated superior degradation.[2][4][8] The rigidity introduced by an alkyne group, as present in this compound, can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency.[1][]

Mandatory Visualizations

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-Mediated Protein Degradation Pathway

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to Membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection & Data Analysis (DC50/Dmax) E->F

Western Blot Experimental Workflow

Linker_Properties_Logic cluster_logic Logical Relationship of Linker Properties Linker Linker Properties Length Length Linker->Length Composition Composition (e.g., Alkyl, PEG) Linker->Composition Rigidity Rigidity (e.g., Alkyne) Linker->Rigidity Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Rigidity->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation Physicochem->Degradation

Logical Relationship of Linker Properties

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC compound (e.g., synthesized using this compound) and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical and cell-based assays can be used to measure the formation of the ternary complex.

a) NanoBRET™ Ternary Complex Assay (Cell-Based)

Principle: This assay measures the proximity of the target protein and the E3 ligase within living cells using Bioluminescence Resonance Energy Transfer (BRET).

Protocol Outline:

  • Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to HaloTag®.

  • Cell Plating and Labeling: Plate the transfected cells in an assay plate and add the HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

b) AlphaLISA® Ternary Complex Assay (Biochemical)

Principle: This bead-based immunoassay measures the proximity of purified proteins in a biochemical setting.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the purified target protein, the E3 ligase complex, and the PROTAC in an appropriate assay buffer.

  • Assay Plate Setup: Add the proteins and the PROTAC at varying concentrations to a microplate.

  • Bead Addition: Add AlphaLISA® donor and acceptor beads that are conjugated to antibodies or tags recognizing the target protein and E3 ligase.

  • Incubation: Incubate the plate in the dark to allow for complex formation and bead proximity.

  • Signal Detection: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Plot the AlphaLISA® signal against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The selection of an appropriate linker is a critical step in the design of a potent and selective PROTAC. This compound offers a versatile building block, incorporating a thalidomide (B1683933) moiety for CRBN recruitment, a C4 alkyl chain for moderate flexibility, and a terminal alkyne for efficient conjugation. While direct, comprehensive comparative data for this specific linker is not extensively available, the principles of linker design and the data from structurally related linkers suggest that it has the potential to be a valuable component in the development of effective protein degraders.

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

The Efficacy of Thalidomide-Based PROTACs in Cellular Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. This guide provides a comparative analysis of PROTACs that employ thalidomide-based ligands, such as those synthesized from precursors like Thalidomide-alkyne-C4-NHBoc, which recruit the Cereblon (CRBN) E3 ligase. We will compare their performance against PROTACs that utilize alternative E3 ligase recruiters, with a focus on those that engage the von Hippel-Lindau (VHL) E3 ligase. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in the design and evaluation of effective protein degraders.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI), the PROTAC molecule itself, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The choice of E3 ligase recruiter significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

Thalidomide and its analogs are well-established ligands for CRBN, a substrate receptor of the Cullin-RING Ligase 4 (CRL4) complex.[1] Molecules like this compound serve as a synthetic handle to incorporate a CRBN-binding moiety into a PROTAC.[2] The primary alternative discussed in this guide are PROTACs that recruit the VHL E3 ligase.

G cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ligase (CRBN or VHL) E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Comparative Performance of CRBN- and VHL-Based PROTACs

The selection of an E3 ligase can have a profound impact on a PROTAC's degradation efficiency and selectivity. Below is a comparison of well-characterized BRD4-targeting PROTACs: dBET1, which recruits CRBN, and MZ1, which recruits VHL. Both utilize the same binder for the BRD4 protein.

ParameterdBET1 (CRBN-based)MZ1 (VHL-based)Target ProteinCell LineReference
DC50 ~3 nM~13 nMBRD4HeLa[3]
Dmax >90%>90%BRD4HeLa[3]
Binding Affinity (BRD4 BD2, Kd) ~90 nM~28 nMBRD4N/A[3]
Ternary Complex Cooperativity (α) ~1 (Non-cooperative)>1 (Positive)BRD4N/A[3]

DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved.

While both CRBN and VHL-based PROTACs can achieve potent degradation of BRD4, there are key differences to consider. VHL-based PROTACs like MZ1 can benefit from positive cooperativity in forming the ternary complex, which can enhance its stability and lead to more efficient degradation.[3] Conversely, CRBN is highly expressed in hematopoietic cells, making CRBN-based PROTACs particularly effective for hematological malignancies.[4] However, the expression levels of the E3 ligase in the target cells can influence PROTAC efficacy.[4]

Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and well-defined experimental protocols. The following are standard methods for quantifying protein degradation in cellular assays.

Western Blot for Protein Degradation

This is a widely used method to directly measure the reduction in cellular protein levels.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in complete cell culture medium. A vehicle control (e.g., DMSO) should be included.

  • Treat the cells with the PROTAC dilutions for a predetermined time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

HiBiT Lytic Detection Assay for Protein Degradation

This method offers a more high-throughput approach to quantify protein degradation.

1. Cell Line Generation:

  • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest.

2. Cell Plating and Treatment:

  • Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate.

  • Treat the cells with serial dilutions of the PROTAC and a vehicle control for the desired time period.

3. Lysis and Luminescence Measurement:

  • Prepare the Nano-Glo® HiBiT® Lytic Reagent according to the manufacturer's protocol.

  • Add the lytic reagent to each well, which simultaneously lyses the cells and provides the substrate for the luciferase reaction.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.

  • Normalize the luminescence signals to the vehicle control.

  • Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax values.

G cluster_1 Experimental Workflow start Start: Cell Seeding treatment PROTAC Treatment (Dose-Response & Time-Course) start->treatment harvest Cell Harvest & Lysis treatment->harvest quantify Protein Quantification (e.g., BCA Assay) harvest->quantify western Western Blot or HiBiT Assay quantify->western analysis Data Analysis (Densitometry or Luminescence) western->analysis end Determine DC50 & Dmax analysis->end

References

A Comparative Guide to Linker Selection in PROTAC Design: Thalidomide-Alkyne-C4-NHBoc vs. PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules comprise a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker, far from being a passive spacer, plays a pivotal role in the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a detailed comparison between a specific rigid linker building block, Thalidomide-alkyne-C4-NHBoc, and the widely used flexible polyethylene (B3416737) glycol (PEG) linkers in the context of PROTAC design.

Overview of Linker Types

This compound is a commercially available building block that incorporates the Cereblon (CRBN) E3 ligase ligand, thalidomide, connected to a four-carbon alkyl chain terminating in a Boc-protected amine and featuring an alkyne group.[1][2] This structure provides a rigid and defined linker that can be readily conjugated to an azide-modified POI ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][4][5] The alkyne group introduces a degree of rigidity to the linker.[6]

PEG linkers are composed of repeating ethylene (B1197577) glycol units and are the most common type of linker used in PROTAC design, with approximately 54-55% of reported PROTACs utilizing them.[7] They are prized for their hydrophilicity, which can enhance the solubility of the often large and hydrophobic PROTAC molecules.[8] Their flexibility allows the PROTAC to adopt various conformations, which can be advantageous for forming a stable and productive ternary complex between the POI and the E3 ligase.[7][9]

Comparative Performance Analysis

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key ObservationsReference(s)
Alkyne/Triazole (from click chemistry) BRD4CRBN< 0.5 µMNot SpecifiedPROTACs with intermediate PEG linker lengths (1-2 units) showed reduced potency, while shorter (0 units) and longer (4-5 units) linkers were more effective. This highlights the non-linear relationship between linker length and activity.[10]
PEG-based BRD4CRBN~100 nM (dBET1)>90%Highly potent degradation of BRD4.[11]
PEG-based BRD4VHL8 nM (MZ1)>90%Demonstrates that linker composition and E3 ligase choice are intertwined for optimal performance.[11]
Alkyl Chain BRD4CRBN/VHLVariedVariedEster, ketone, and alkane linked degraders showed improved efficacy over the classic amide-linked compounds.
PEG-based BRD4CRBN6 nM (dBET6)97%Potent and selective degradation of BRD4.[]

Key Insights from the Data:

  • Linker Length is Critical: Studies on BRD4 PROTACs have shown that there is often an optimal linker length for maximal degradation, and this relationship is not always linear. Both linkers that are too short or too long can lead to reduced efficacy.[10][13]

  • Rigidity vs. Flexibility: Rigid linkers, such as those containing alkyne groups, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[6] However, the inherent flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[7][9] The choice between a rigid and flexible linker is highly context-dependent on the specific POI and E3 ligase pair.

  • Physicochemical Properties: PEG linkers are known to improve the solubility of PROTACs.[8] The more hydrophobic nature of the C4-alkyne linker may influence cell permeability, which can be a complex interplay of factors. While increased hydrophobicity can sometimes enhance cell permeability, it may also negatively impact solubility.

  • Synthetic Accessibility: The "click chemistry" approach enabled by the alkyne group in this compound allows for a modular and efficient synthesis of PROTAC libraries.[3][4][5] PEG linkers are also synthetically accessible and can be easily modified in length.

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_formation Complex Formation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_assays Cellular Assays cluster_data_analysis Data Analysis Synthesis Synthesis of PROTACs (Alkyne-C4 vs. PEG linkers) Cell_Treatment Treat cells with varying PROTAC concentrations Synthesis->Cell_Treatment Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay (MTT or CellTiter-Glo) Cell_Treatment->Cell_Viability DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax IC50 Determine IC50 Cell_Viability->IC50

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Synthesis of a BRD4-targeting PROTAC via Click Chemistry

This protocol describes the synthesis of a BRD4-targeting PROTAC by conjugating an azide-functionalized JQ1 derivative with this compound using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • JQ1-azide derivative

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a reaction vial, dissolve the JQ1-azide derivative (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent (e.g., DMF).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) and THPTA (0.1-0.2 equivalents) in deionized water.

  • To the stirred solution of the azide (B81097) and alkyne, add the sodium ascorbate solution followed by the CuSO₄/THPTA solution.

  • Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired PROTAC.

  • The final step involves the deprotection of the Boc group, typically using trifluoroacetic acid (TFA) in DCM, to yield the final PROTAC with a free amine on the linker if desired.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein (e.g., BRD4) in cultured cells following treatment with a PROTAC.

Materials:

  • Human cancer cell line expressing the target protein (e.g., HeLa, 22Rv1)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (typically a serial dilution) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate. Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax values using a suitable software (e.g., GraphPad Prism).

Conclusion

The choice between a rigid linker, such as that derived from this compound, and a flexible PEG linker is a critical decision in PROTAC design that must be guided by empirical data. While PEG linkers offer advantages in terms of solubility and conformational flexibility, the rigidity and synthetic accessibility of alkyne-containing linkers make them a valuable tool for rapidly exploring the structure-activity relationships of PROTACs. The optimal linker is highly dependent on the specific POI-E3 ligase pair, and a systematic evaluation of linker length, composition, and rigidity is essential for the development of potent and selective protein degraders.

References

A Comparative Guide to Validating Ternary Complex Formation with Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs). A critical event in the mechanism of action of a PROTAC is the formation of a stable ternary complex, comprising the PROTAC, the target protein, and an E3 ubiquitin ligase. This guide provides a comparative overview of the experimental methodologies used to validate and characterize the formation of this ternary complex, with a focus on PROTACs that utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase. While specific data for a "Thalidomide-alkyne-C4-NHBoc" PROTAC is not extensively published, this guide leverages data from well-characterized thalidomide-based PROTACs to illustrate the principles and expected outcomes of these validation assays.

The stability and kinetics of the ternary complex are paramount to the efficacy of a PROTAC, directly influencing the efficiency of ubiquitination and subsequent degradation of the target protein.[1] Therefore, rigorous biophysical and cellular characterization of this complex is a cornerstone of PROTAC development.[1]

Quantitative Analysis of Ternary Complex Formation

A variety of biophysical techniques are employed to quantify the formation and stability of the PROTAC-induced ternary complex.[1] These methods provide key parameters such as the dissociation constant (Kd), cooperativity (α), and kinetic rate constants (kon and koff).[1]

Table 1: Comparison of Biophysical Methods for Ternary Complex Validation

Technique Principle Key Parameters Measured Advantages Limitations Representative Data (Thalidomide-based PROTACs)
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[]KD (binary & ternary), kon, koff, Cooperativity (α)Real-time, label-free, provides kinetic data.[3][4]Requires immobilization of one binding partner, can be sensitive to buffer conditions.[5]For the PROTAC MZ1 (VHL-based), binary KD for Brd4BD2 was 1 nM and for VHL was 29 nM.[3][5]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a titrant to a sample in a calorimeter.[3]KD (binary & ternary), ΔH, ΔS, Stoichiometry (n), Cooperativity (α)Gold standard for thermodynamic characterization, label-free, solution-based.[4]Requires large amounts of pure protein, lower throughput.[3]For MZ1, the binary KD for VHL was 66 nM, and the ternary interaction with Brd4BD2 showed a KD of 4 nM, indicating high cooperativity.[3][5]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding.[3]KD (ternary), kon, koffReal-time, label-free, higher throughput than SPR.[3]Generally lower sensitivity than SPR, may not be suitable for weak binary interactions.[3]Can be used for orthogonal validation of SPR results for ternary complex formation.[3]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) A bead-based immunoassay where binding of tagged proteins brings donor and acceptor beads into proximity, generating a chemiluminescent signal.[][6]EC50, Signal-to-Background RatioHigh-throughput, sensitive, homogeneous (no-wash) format.[6]Prone to the "hook effect" at high PROTAC concentrations, requires tagged proteins.[7][8]For the PROTAC dBET6, the hook point concentration was observed at ~100 nM.[6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on interacting molecules.[9]EC50, Z'-factorHomogeneous, high-throughput, sensitive.[9]Requires labeled binding partners, potential for spectral overlap and interference.For the PROTAC dBET1, the ternary complex with BRD4 and CRBN showed an approximate Kd in the nanomolar range.[1]
X-ray Crystallography Provides high-resolution, three-dimensional structural information of the ternary complex.[]Atomic-level interactions, PROTAC conformationDetailed structural insights for rational drug design.[10]Requires crystallization of the complex, which can be challenging; provides a static picture.[9]The first PROTAC ternary complex crystal structure was of VHL:MZ1:Brd4BD2.[10]

Note: The "hook effect" is a common phenomenon in proximity-based assays where, at high concentrations, the PROTAC saturates both the target protein and the E3 ligase, leading to an increase in binary complexes and a decrease in the ternary complex signal.[7][11]

Signaling Pathways and Experimental Workflows

The formation of the ternary complex is the initiating step in the PROTAC-mediated degradation pathway. Understanding this process is crucial for optimizing PROTAC design.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Proteolysis

Caption: PROTAC mechanism of action, from ternary complex formation to protein degradation.

Experimental workflows for validating ternary complex formation often involve a multi-assay approach to gain a comprehensive understanding of the molecular interactions.

Experimental_Workflow cluster_1 Ternary Complex Validation Workflow Start PROTAC Synthesis & Purification Binary_Binding Binary Binding Assays (SPR, ITC) Start->Binary_Binding Ternary_Formation Ternary Complex Formation Assays (SPR, ITC, AlphaLISA, TR-FRET) Binary_Binding->Ternary_Formation Confirm individual binding Structural_Analysis Structural Biology (X-ray, Cryo-EM) Ternary_Formation->Structural_Analysis Understand interactions Cellular_Assays Cell-Based Assays (NanoBRET, CETSA) Ternary_Formation->Cellular_Assays Confirm in-cell activity Degradation_Assay Western Blot for Protein Degradation Cellular_Assays->Degradation_Assay Conclusion Validated PROTAC Degradation_Assay->Conclusion

Caption: A typical experimental workflow for the validation of PROTAC ternary complex formation.

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are generalized protocols for commonly used assays to validate ternary complex formation.

Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize the E3 ligase (e.g., CRBN complex) onto a sensor chip surface.[12]

  • Binary Interaction Analysis:

    • To measure the binding of the PROTAC to the E3 ligase, flow increasing concentrations of the PROTAC over the immobilized ligase.[1]

    • To measure the binding of the PROTAC to the target protein, the target protein is typically immobilized, and the PROTAC is flowed over.[1]

  • Ternary Complex Formation: Pre-incubate a fixed concentration of the target protein with a range of PROTAC concentrations. Flow these mixtures over the immobilized E3 ligase.[12]

  • Data Analysis: The binding response is measured in real-time. The data is fitted to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) of the ternary complex.[1] Cooperativity (α) is calculated by comparing the affinity of the target protein to the ligase in the presence and absence of the PROTAC.

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare solutions of the E3 ligase, target protein, and PROTAC in a matched buffer.[12]

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution in the sample cell.

    • Titrate the PROTAC into the target protein solution.

  • Ternary Titration: Titrate the target protein into a solution containing a pre-formed binary complex of the E3 ligase and the PROTAC.

  • Data Analysis: The heat released or absorbed during each injection is measured. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters (KD, ΔH, ΔS) and stoichiometry of the interaction.[3]

AlphaLISA
  • Reagent Preparation: Use tagged proteins (e.g., His-tagged CRBN and GST-tagged POI). Prepare AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST).[6]

  • Assay Plate Setup: Add the target protein, E3 ligase, and a titration of the PROTAC to the wells of a microplate.[1]

  • Incubation: Incubate the mixture to allow for ternary complex formation.[1]

  • Detection: Add the AlphaLISA acceptor and donor beads to the wells. Incubate the plate in the dark.[1]

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed.

Alternative Approaches and Considerations

Beyond the core biophysical assays, several other techniques provide valuable, often orthogonal, information.

  • X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques provide high-resolution snapshots of the ternary complex, revealing the precise molecular interactions that stabilize the assembly.[10][13] This information is invaluable for structure-based design and optimization of PROTACs.

  • Cell-Based Assays:

    • NanoBRET™/HiBiT: These assays measure protein-protein interactions in living cells, providing a more physiologically relevant assessment of ternary complex formation.[3]

    • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of the target protein upon PROTAC binding and ternary complex formation in cells or cell lysates.[7]

Conclusion

The validation of ternary complex formation is a multifaceted process that is essential for the successful development of potent and selective PROTACs.[1] By employing a suite of biophysical and cellular assays, researchers can gain a deep understanding of the molecular interactions that drive targeted protein degradation. This comprehensive characterization enables the rational design of more effective PROTAC-based therapeutics.

References

A Comparative Guide to Thalidomide-Based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing thalidomide (B1683933) and its derivatives as E3 ligase ligands. While focusing on the principles of PROTACs employing the specific linker "Thalidomide-alkyne-C4-NHBoc," this document extends the analysis to broader thalidomide-based degraders to offer a thorough comparative landscape. By presenting experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers with the necessary information to design and evaluate effective protein degraders.

Introduction to Thalidomide-Based PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide and its analogs, such as pomalidomide (B1683931) and lenalidomide, are widely used to recruit the Cereblon (CRBN) E3 ligase.[2] The specific linker, such as the alkyne-C4-NHBoc variant, plays a crucial role in the efficacy and selectivity of the PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

The molecule "this compound" is an E3 ligase ligand-linker conjugate that can be utilized in the synthesis of PROTACs, such as a JAK1 degrader.[3] The alkyne group provides a reactive handle for "click chemistry," a highly efficient method for conjugating the linker to the POI ligand.

Performance Comparison of Thalidomide-Based PROTACs

The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various thalidomide-based PROTACs targeting different proteins, providing a basis for comparison.

Table 1: Performance of BRD4-Targeting PROTACs with Thalidomide and its Analogs
PROTAC IDE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1PomalidomideBRD4Burkitt's Lymphoma (BL)< 1> 90[4]
PROTAC 2 (dBET1)ThalidomideBRD4Acute Myeloid Leukemia (AML)~100> 90[4]
PROTAC 3ThalidomideBRD4RS4;11 Leukemia0.1 - 0.3> 90[4]
PROTAC 4LenalidomideBRD4MV-4-11, MOLM-13, RS4;11pM range> 90[4]
ARV-825PomalidomideBRD4Jurkat< 1> 95[5]
Compound 34ThalidomideBRD4MDA-MB-2316094[6]
Compound 37ThalidomideBRD4MDA-MB-2316286[6]
Table 2: Performance of PROTACs Targeting Other Proteins
PROTAC IDE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
SHP2 Degrader 11ThalidomideSHP2Not Specified6.02Not Specified[7]
PROTAC IDO1 Degrader-1ThalidomideIDO1Not SpecifiedNot SpecifiedNot Specified[8]
BRD9 PROTAC 11PomalidomideBRD9Not Specified50Not Specified[4]

Comparison with Alternative E3 Ligase Ligands

While thalidomide and its analogs are effective in recruiting the CRBN E3 ligase, other E3 ligases can also be hijacked for targeted protein degradation. The von Hippel-Lindau (VHL) E3 ligase is another commonly used ligase in PROTAC design.

Table 3: Comparison of CRBN vs. VHL-based PROTACs for BRD4 Degradation
PROTACE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-825Pomalidomide (CRBN)BRD4Jurkat< 1> 95[5]
VHL-based PROTACVHL LigandBRD4VCaP1.0Not Specified[5]

Pomalidomide often exhibits a stronger binding affinity for CRBN compared to thalidomide, which can lead to more efficient ternary complex formation and protein degradation.[2] Lenalidomide-based PROTACs have also shown high potency and may offer improved physicochemical properties.[9]

Experimental Protocols

Accurate evaluation of PROTAC performance requires robust experimental methodologies. The following are detailed protocols for key experiments.

Protocol 1: PROTAC Synthesis via Click Chemistry

This protocol describes a general method for conjugating a thalidomide-alkyne linker to a POI ligand containing an azide (B81097) group.

Materials:

Procedure:

  • Dissolve the this compound and the azide-functionalized POI ligand in the chosen solvent.

  • Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

  • Add an aqueous solution of CuSO4 to initiate the click reaction.

  • Stir the reaction at room temperature and monitor its progress using LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blot for Protein Degradation

This is a standard method to quantify the reduction in the levels of a target protein following PROTAC treatment.[10]

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[8]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme like HRP.[8]

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[10]

Protocol 3: Quantitative Proteomics for Selectivity Profiling

Mass spectrometry-based quantitative proteomics provides an unbiased view of the PROTAC's impact on the entire cellular proteome, which is crucial for assessing selectivity.[12]

Procedure:

  • Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells, extract the proteins, and digest them into peptides.

  • Isobaric Labeling (e.g., TMT): Label the peptides from each condition with a different isobaric tag.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions to identify on-target and off-target effects.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits PROTAC->E3_Ligase POI->PROTAC Ub Ubiquitin POI->Ub Tagged with Ub E3_Ligase->POI Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Proteasome->POI Degradation

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Synthesis PROTAC Synthesis (e.g., Click Chemistry) Purification Purification (HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot Proteomics Quantitative Proteomics for Selectivity Cell_Treatment->Proteomics DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Off_Target Identify Off-Target Effects Proteomics->Off_Target SAR_Studies Structure-Activity Relationship (SAR) DC50_Dmax->SAR_Studies Off_Target->SAR_Studies PK_Studies Pharmacokinetic Studies SAR_Studies->PK_Studies In_Vivo In Vivo Efficacy PK_Studies->In_Vivo

Caption: General experimental workflow for PROTAC development.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target Protein Action cluster_protac_intervention PROTAC Intervention Signal External Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., JAK/STAT or RAS/RAF/MEK) Receptor->Kinase_Cascade Target_Protein Target Protein (e.g., JAK1, BRD4) Kinase_Cascade->Target_Protein Transcription_Factor Transcription Factor (e.g., STAT, c-Myc) Target_Protein->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response PROTAC Thalidomide-based PROTAC PROTAC->Target_Protein Induces Degradation

Caption: Simplified signaling pathway showing PROTAC intervention.

References

The Influence of C4 Linker Length on PROTAC Efficiency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the degradation efficiency of Proteolysis Targeting Chimeras (PROTACs) with varying C4 aliphatic linker lengths. Supported by experimental data, this analysis underscores the critical role of the linker in optimizing the potency of these novel therapeutic agents.

PROTACs have emerged as a powerful modality in drug discovery, redirecting the cell's ubiquitin-proteasome system to selectively eliminate target proteins. These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is not a passive spacer but a crucial determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[1] This guide focuses on the impact of C4 alkyl linker length on the degradation of p38α, a mitogen-activated protein kinase involved in inflammatory diseases and cancer.

Quantitative Comparison of Degradation Efficiency

The degradation efficiency of a PROTAC is primarily assessed by two key parameters:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value signifies greater efficacy.

The following table summarizes experimental data from a study on the degradation of p38α by a series of CRBN-based PROTACs with different C4 linker lengths.

PROTAC CompoundLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)
NR-6a 15T47D2.9>95
NR-7h 17T47D24>95
SJFα 13MDA-MB-2319.599.6
Shorter Linkers <15T47DPoor DegradationNot Determined

Data summarized from studies on p38α degradation.[1][2]

The data reveals a clear structure-activity relationship, with a linker length of 15 atoms (NR-6a) demonstrating the highest potency for p38α degradation in T47D cells.[2] While a slightly longer linker of 17 atoms (NR-7h) maintained high efficacy (Dmax), its potency was reduced.[2] A shorter linker of 13 atoms (SJFα) also induced potent degradation, suggesting an optimal range for linker length in this particular system.[2] Linkers shorter than 15 atoms were found to be largely ineffective.[1]

Visualizing the Mechanism and Workflow

To better understand the process of PROTAC-mediated protein degradation and the experimental procedures used to evaluate linker efficiency, the following diagrams are provided.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (p38α) POI->Ternary_Complex Proteasome Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment of E2-Ub Ubiquitination->POI Polyubiquitination Degradation Degradation Products Proteasome->Degradation Degradation Ub Ubiquitin Ub->Ubiquitination

A diagram of the PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for Evaluating PROTAC Efficacy cluster_workflow Cell_Culture Cell Culture (e.g., T47D, MDA-MB-231) PROTAC_Treatment PROTAC Treatment (Varying Concentrations and Linker Lengths) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blotting Protein_Quantification->Western_Blot Data_Analysis Data Analysis (Densitometry) Western_Blot->Data_Analysis Results Results (DC50 and Dmax) Data_Analysis->Results

A typical experimental workflow for assessing PROTAC efficacy.

Linker_Length_Efficacy Logical Relationship Between Linker Length and Efficacy cluster_logic Too_Short Too Short Linker Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Optimal Optimal Linker Length Stable_Ternary_Complex Stable & Productive Ternary Complex Optimal->Stable_Ternary_Complex Too_Long Too Long Linker Inefficient_Ubiquitination Inefficient Ubiquitination Too_Long->Inefficient_Ubiquitination No_Degradation No/Poor Degradation Steric_Hindrance->No_Degradation Efficient_Degradation Efficient Degradation Stable_Ternary_Complex->Efficient_Degradation Inefficient_Ubiquitination->No_Degradation

The impact of linker length on PROTAC efficacy.

Experimental Protocols

To ensure the reproducibility of the findings and to provide a framework for future investigations, detailed experimental methodologies are crucial.

Cell Culture and PROTAC Treatment
  • Cell Lines: Human breast cancer cell lines T47D and MDA-MB-231 are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For degradation studies, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of the PROTAC compounds or DMSO as a vehicle control for the indicated time points (e.g., 24 hours).

Western Blotting for Protein Degradation Analysis
  • Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membranes are blocked and then incubated with primary antibodies specific for the target protein (e.g., p38α) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, the membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the target protein levels are normalized to the loading control. The DC50 and Dmax values are calculated from the dose-response curves.

Conclusion

The length of the C4 alkyl linker is a critical parameter in the design of potent PROTACs. The experimental data for p38α degradation clearly demonstrates that an optimal linker length is required to facilitate the formation of a productive ternary complex, leading to efficient protein degradation. Both excessively short and long linkers can abrogate this activity. The systematic evaluation of a series of linkers with varied lengths is, therefore, an essential step in the development of effective PROTAC-based therapeutics. The protocols and data presented in this guide offer a valuable resource for researchers in the field of targeted protein degradation.

References

A Head-to-Head Battle for Protein Degradation: Thalidomide vs. VHL-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system. A critical design choice in developing a PROTAC is the selection of the E3 ubiquitin ligase to be recruited. Among the most widely used are Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligase complex.[1]

This guide provides an objective, data-driven comparison between PROTACs that utilize thalidomide (B1683933) and its analogs to recruit CRBN, and those that employ small molecules to recruit VHL. We will delve into their mechanisms of action, comparative performance metrics, and the key factors that guide the choice between them, supported by detailed experimental protocols for their evaluation.

Mechanism of Action: A Tale of Two E3 Ligases

Both CRBN and VHL-based PROTACs operate on the same fundamental principle: inducing proximity between a target Protein of Interest (POI) and an E3 ligase to trigger the POI's ubiquitination and subsequent degradation by the 26S proteasome.[2] However, the specific E3 ligase complexes they hijack and the nature of their interactions differ significantly.

Thalidomide-Based PROTACs: Hijacking the CRL4-CRBN Complex

Thalidomide-based PROTACs utilize ligands such as thalidomide, lenalidomide, or pomalidomide.[3][] These molecules, known as immunomodulatory drugs (IMiDs), bind to Cereblon (CRBN), which serves as the substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[3][5] This complex consists of Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (ROC1), and CRBN.[3][] The PROTAC facilitates the formation of a ternary complex between the POI and CRBN, leading to the transfer of ubiquitin from a recruited E2 enzyme to the POI.[3]

G cluster_0 Thalidomide-Based PROTAC Action POI Protein of Interest (POI) PROTAC Thalidomide-Based PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation CRBN CRBN PROTAC->CRBN CRL4 CRL4 Complex CRBN->CRL4 part of E2 E2 Enzyme CRL4->E2 recruits Ub Ubiquitin E2->Ub Ub->POI Ubiquitination Degraded_POI Degraded Fragments Proteasome->Degraded_POI

Mechanism of a Thalidomide-based PROTAC.

VHL-Based PROTACs: Recruiting the VCB-Cul2 Complex

VHL-based PROTACs incorporate a small molecule that mimics the binding of hypoxia-inducible factor 1α (HIF-1α) to the von Hippel-Lindau protein (VHL).[1][2] VHL is the substrate recognition component of the VCB-Cul2-RBX1 E3 ligase complex.[2] By binding to both the POI and VHL, the PROTAC induces the formation of a ternary complex, facilitating the ubiquitination of the POI and marking it for proteasomal degradation.[6]

G cluster_1 VHL-Based PROTAC Action POI Protein of Interest (POI) PROTAC VHL-Based PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation VHL VHL PROTAC->VHL VCB_Cul2 VCB-Cul2 Complex VHL->VCB_Cul2 part of E2 E2 Enzyme VCB_Cul2->E2 recruits Ub Ubiquitin E2->Ub Ub->POI Ubiquitination Degraded_POI Degraded Fragments Proteasome->Degraded_POI

Mechanism of a VHL-based PROTAC.

Head-to-Head Performance Comparison

The choice between a CRBN or VHL-based approach can significantly influence a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[1][2]

FeatureThalidomide-Based (CRBN)VHL-BasedKey Considerations
E3 Ligase Ligand Thalidomide, Pomalidomide, Lenalidomide[]HIF-1α mimetics (e.g., VH032)[1][7]CRBN ligands are smaller and generally possess better drug-like properties (e.g., cell permeability). VHL ligands are larger and more peptide-like, which can pose pharmacokinetic challenges.[2][]
Potency (DC₅₀) Can achieve picomolar to nanomolar potency.[2]Can achieve picomolar to nanomolar potency.[2]Potency is highly dependent on the target, linker, and cell line. Both systems are capable of highly potent degradation.
Efficacy (Dₘₐₓ) Capable of >90% degradation.[2][8]Capable of >90% degradation.[2]Both can induce near-complete degradation of the target protein.
Selectivity Broader substrate promiscuity.[]More selective due to a more buried binding pocket.[]The choice of E3 ligase can significantly influence the off-target profile.[2]
Off-Target Effects Inherent degradation of "neosubstrates" like IKZF1, IKZF3, and SALL4.[10][11][12]Different off-target profile, generally considered "cleaner" due to higher binding specificity.[]Neosubstrate degradation by CRBN-based PROTACs can lead to immunomodulatory effects or potential toxicity.[10][13]
Tissue Expression Abundant in hematopoietic cells, bone marrow, and some solid tumors.[]Highly expressed in the renal cortex, liver, and vascularized tumors.[]The relative expression levels of the E3 ligase in target tissues can impact PROTAC efficacy.[][11]
Subcellular Localization Primarily nuclear, but can shuttle to the cytoplasm.[]Predominantly cytosolic, but also found in the nucleus.[]Localization can dictate which target proteins are accessible.
Quantitative Data: BRD4 Degraders as a Case Study

A common target for comparing CRBN and VHL-based PROTACs is the Bromodomain and Extra-Terminal domain (BET) protein BRD4, an important target in oncology.

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
ARV-825CRBN (Pomalidomide)BRD4Jurkat< 1> 95[8]
VHL-based PROTACVHLBRD4VCaP1.0Not Specified[8]

This table illustrates that both CRBN and VHL-based PROTACs can achieve potent, nanomolar degradation of BRD4. Direct comparison is challenging due to the use of different cell lines in the cited study.

Experimental Protocols

Rigorous experimental evaluation is essential to characterize and compare the performance of PROTACs.

G cluster_workflow General Experimental Workflow for PROTAC Evaluation cluster_assays Assay Type A 1. Cell Culture & Seeding B 2. PROTAC Treatment A->B C 3. Incubation B->C D 4. Assay C->D Deg Protein Degradation (Western Blot) D->Deg Via Cell Viability (MTT / CTG) D->Via E 5. Data Analysis (DC50 / IC50) Deg->E Via->E

General workflow for PROTAC evaluation.
Protocol 1: Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)

This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.[14]

1. Cell Culture and Treatment:

  • Seed cells (e.g., 2x10⁵ cells/well) in 12-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the PROTAC compound in complete cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
  • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
  • Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[14]

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples.
  • Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[14]
  • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

5. Western Blotting:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[14]
  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[14]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay (IC₅₀ Determination)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the functional consequence of protein degradation.[15][16]

1. Cell Seeding:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[15]
  • Include wells with medium only for background measurement.
  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the PROTAC in culture medium.
  • Add the desired concentrations of the PROTAC to the wells. Include a vehicle control (e.g., 0.1% DMSO).[15]

3. Incubation:

  • Incubate the plate for the chosen duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[15]

4. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

5. Data Acquisition and Analysis:

  • Record the luminescence using a plate-reading luminometer.
  • Subtract the average background luminescence from all measurements.
  • Calculate cell viability as a percentage relative to the vehicle-treated control.
  • Plot the percentage of viability against the log of the PROTAC concentration to determine the IC₅₀ (concentration for 50% inhibition of viability).

Conclusion: Making an Informed Choice

The decision between a thalidomide-based and a VHL-based PROTAC is not straightforward and depends heavily on the specific research or therapeutic context.[2]

Choose Thalidomide-based PROTACs when:

  • Good drug-like properties are a priority: The smaller size of CRBN ligands is advantageous for developing orally bioavailable drugs.[]

  • Targeting hematopoietic cancers: The high expression of CRBN in these cells can lead to potent degradation.[]

  • The immunomodulatory effects are desired or acceptable: The degradation of neosubstrates like IKZF1/3 can be therapeutically beneficial in certain cancers, such as multiple myeloma.[][13]

Choose VHL-based PROTACs when:

  • High selectivity is critical: The more specific binding of VHL ligands can minimize off-target effects.[]

  • Avoiding neosubstrate degradation is necessary: This is crucial for targets where immunomodulatory effects are undesirable.

  • The target is in a VHL-rich tissue: High VHL expression can drive efficient degradation.[]

  • CRBN-based approaches have failed or are less effective: VHL-based PROTACs provide a valuable alternative with a different biological mechanism.[17]

Ultimately, both CRBN and VHL-based PROTACs are powerful tools in the targeted protein degradation arsenal. A thorough understanding of their distinct characteristics, supported by rigorous experimental validation as outlined in this guide, will enable researchers to make the optimal choice for their specific protein of interest and therapeutic application.

References

Assessing the Selectivity of Thalidomide-alkyne-C4-NHBoc Based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective degradation of target proteins is the cornerstone of Proteolysis Targeting Chimera (PROTAC) technology. This guide provides a comparative analysis of PROTACs synthesized using the Thalidomide-alkyne-C4-NHBoc building block, a popular linker-E3 ligase ligand conjugate for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. We will objectively assess its selectivity by comparing its performance with alternative strategies, supported by experimental data and detailed protocols for key validation assays.

Introduction to Thalidomide-Based Degraders

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] Thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) are widely used to recruit the CRBN E3 ligase. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The specific building block, this compound, provides a thalidomide moiety for CRBN binding and a C4 alkyne linker with a protected amine, allowing for straightforward conjugation to a target protein ligand via click chemistry or other coupling methods.

A primary challenge with thalidomide-based degraders is managing their inherent off-target effects. The thalidomide moiety itself can induce the degradation of endogenous CRBN "neosubstrates," most notably the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] Degradation of these proteins can lead to unintended immunomodulatory effects. Therefore, a thorough assessment of selectivity is critical during the development of any new thalidomide-based degrader.

Performance Comparison: Data Presentation

The selectivity of a degrader is assessed by its ability to potently degrade the intended target while minimizing the degradation of off-target proteins, including known CRBN neosubstrates. Below are tables summarizing quantitative data for a representative degrader using a thalidomide-C4-alkyne linker, alongside data for common off-targets and alternative degrader strategies.

Table 1: On-Target Degradation Efficiency

This table presents the degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ) for a specific Janus Kinase 1 (JAK1) degrader synthesized using this compound.

DegraderTarget ProteinE3 Ligase LigandLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
Compound 10c (HY-162608) JAK1ThalidomideC4-alkyne-amide214>90HEL[3][4]

Note: Data for Compound 10c is based on the publication by Zhang X, et al. This compound demonstrates effective and selective degradation of its target, JAK1.[4]

Table 2: Off-Target Neosubstrate Degradation

This table provides a comparative overview of the degradation of known CRBN neosubstrates by various thalidomide and pomalidomide-based molecules. This data serves as a benchmark for assessing the potential off-target liabilities of new degraders.

CompoundTarget(s)DC₅₀ (µM) - IKZF1Dₘₐₓ (%) - IKZF1DC₅₀ (µM) - IKZF3Dₘₐₓ (%) - IKZF3Cell LineReference
PomalidomideNeosubstrates2.3256.970.0788.42RPMI 8266[1]
LenalidomideNeosubstratesN/A (>50% Dₘₐₓ not reached)42.470.1766.77RPMI 8266[1]
Representative C4-linked PROTACOn-Target + NeosubstratesTypically higher than parent IMiDVariableTypically higher than parent IMiDVariableVariousGeneral Observation
Representative C5-linked PROTACOn-Target + NeosubstratesSignificantly reducedSignificantly reducedSignificantly reducedSignificantly reducedVarious[5]

Note: The linker attachment point on the thalidomide scaffold significantly influences neosubstrate degradation. Functionalization at the C5 position is a known strategy to sterically hinder the binding of neosubstrates, thereby improving selectivity compared to C4-linked degraders.[5]

Table 3: Comparison with Alternative E3 Ligase Recruiters

This table compares the general characteristics of CRBN-based degraders with those that recruit the von Hippel-Lindau (VHL) E3 ligase, a common alternative.

FeatureCRBN-Based Degraders (Thalidomide)VHL-Based Degraders
Selectivity Profile Prone to degradation of zinc-finger neosubstrates (e.g., IKZF1/3).[3]Generally considered to have a cleaner off-target profile regarding neosubstrates.[6]
Kinetics Typically exhibits fast degradation kinetics.Can form very stable ternary complexes, leading to persistent degradation.
Subcellular Localization Primarily nuclear, but can shuttle to the cytoplasm.Predominantly cytoplasmic, but can also be found in the nucleus.
Ligand Properties Smaller, often with better drug-like properties.Ligands are more peptidic in nature, which can present challenges for solubility and cell permeability.[7]
Clinical Advancement Numerous degraders in clinical trials.Several degraders in clinical trials, demonstrating clinical viability.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

PROTAC_Mechanism PROTAC Thalidomide-based PROTAC Target Target Protein (e.g., JAK1) PROTAC->Target Binds CRBN CRBN E3 Ligase PROTAC->CRBN Ternary_Complex Ternary Complex (Target-PROTAC-CRBN) Ubiquitination Poly-ubiquitination of Target Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Mediates

PROTAC Mechanism of Action

Selectivity_Workflow cluster_assays Selectivity Assessment Assays start Start: Synthesize PROTAC treat_cells Treat Cells with PROTAC Concentrations start->treat_cells western Western Blot (Target & Key Off-Targets) treat_cells->western proteomics Global Proteomics (TMT) (Unbiased Selectivity) treat_cells->proteomics hibit HiBiT Assay (Degradation Kinetics) treat_cells->hibit data_analysis Data Analysis: - DC₅₀ / Dₘₐₓ Calculation - Volcano Plot Analysis western->data_analysis proteomics->data_analysis hibit->data_analysis conclusion Conclusion: Assess Selectivity Profile data_analysis->conclusion

Experimental Workflow for Selectivity Assessment

Experimental Protocols

Accurate assessment of degrader selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays.

Global Proteomics for Unbiased Selectivity Profiling (TMT-Based)

This method provides a comprehensive, unbiased view of the proteome-wide effects of a degrader.

Principle: Cells are treated with the degrader or a vehicle control. Proteins are extracted, digested into peptides, and labeled with isobaric Tandem Mass Tags (TMT). Labeled peptides from different conditions are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The TMT reporter ions allow for precise relative quantification of thousands of proteins across all conditions simultaneously.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells (e.g., HEL, Jurkat) and treat with the PROTAC at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis and Protein Quantification: Harvest and lyse cells in a urea-based lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Reduction, Alkylation, and Digestion:

    • Reduce disulfide bonds with DTT or TCEP.

    • Alkylate cysteine residues with iodoacetamide.

    • Dilute the urea (B33335) concentration and digest proteins into peptides using trypsin overnight at 37°C.

  • TMT Labeling:

    • Desalt the resulting peptides using a C18 SPE cartridge.

    • Label the peptides with the appropriate TMT reagent according to the manufacturer's protocol.

    • Quench the labeling reaction with hydroxylamine.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples into a single tube. For deep proteome coverage, fractionate the pooled sample using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: Process the raw data using software such as Proteome Discoverer or MaxQuant. Identify and quantify proteins based on reporter ion intensities. Generate volcano plots to visualize significant changes in protein abundance between treated and control samples.

HiBiT Assay for Quantifying Protein Degradation

This bioluminescence-based assay allows for sensitive and quantitative measurement of protein degradation in live cells.

Principle: The target protein is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9. In the presence of the LgBiT protein, a functional NanoLuc® luciferase is formed, generating a luminescent signal proportional to the amount of HiBiT-tagged protein. A decrease in luminescence upon treatment with a degrader indicates protein degradation.[8][9]

Protocol Outline:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag sequence at the N- or C-terminus of the endogenous gene for the target protein. Select and validate a clonal cell line.

  • Assay Setup: Plate the HiBiT-tagged cells in a 96- or 384-well white assay plate.

  • Compound Treatment: Add the degrader compound at a range of concentrations to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time course (e.g., 2, 4, 8, 24 hours) at 37°C and 5% CO₂.

  • Lysis and Detection:

    • Add a lytic detection reagent containing the LgBiT protein and luciferase substrate directly to the wells.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the data as a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.

NanoBRET™ Assay for Ternary Complex Formation

This assay measures the proximity of the target protein and the E3 ligase in live cells, confirming the degrader's mechanism of action.[10]

Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor), and the E3 ligase (CRBN or VHL) is expressed as a fusion with HaloTag® (the energy acceptor). In the presence of a PROTAC, the donor and acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is proportional to the amount of ternary complex formed.[10][11]

Protocol Outline:

  • Plasmid Construction and Transfection:

    • Clone the target protein into a vector containing NanoLuc® luciferase.

    • Use a pre-built vector for HaloTag®-CRBN.

    • Co-transfect cells (e.g., HEK293T) with both plasmids.

  • Cell Plating and Labeling:

    • Plate the transfected cells in a 96-well white assay plate.

    • Add the HaloTag® NanoBRET® ligand (the fluorescent acceptor) and the Nano-Glo® Vivazine substrate to the media and incubate.

  • Compound Addition: Add the PROTAC degrader at various concentrations to the wells.

  • BRET Measurement:

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) simultaneously using a luminometer equipped with appropriate filters.

    • The assay can be read in either endpoint or kinetic mode.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon compound addition indicates ternary complex formation. Plot the data to determine the concentration required for half-maximal complex formation (EC₅₀).

Conclusion

The this compound linker conjugate is an effective and widely used tool for generating CRBN-recruiting PROTACs. As demonstrated with the JAK1 degrader, this building block can lead to potent and selective degradation of the intended target. However, a critical aspect of development is the thorough assessment of selectivity, particularly concerning the degradation of inherent CRBN neosubstrates like IKZF1 and IKZF3.

For researchers aiming to mitigate these off-target effects, several strategies can be employed. One promising approach is the modification of the thalidomide scaffold, such as attaching the linker at the C5 position, which has been shown to improve selectivity.[5] Alternatively, switching to a different E3 ligase system, such as VHL, may offer a more favorable off-target profile, albeit with different physicochemical challenges.

Ultimately, the choice of E3 ligase recruiter and linker chemistry depends on the specific target and desired therapeutic profile. A multi-faceted approach to selectivity assessment, employing global proteomics for an unbiased view and targeted assays like HiBiT and NanoBRET™ to quantify degradation and confirm the mechanism, is essential for the successful development of safe and effective protein degraders.

References

A Comparative Guide to Thalidomide-alkyne-C4-NHBoc in PROTAC Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Thalidomide-alkyne-C4-NHBoc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its application, performance, and the experimental protocols necessary for its use, alongside a comparison with alternative linkers.

Introduction to Thalidomide-based PROTACs

PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ligase, a popular choice in PROTAC design due to the favorable drug-like properties of its ligands. The linker, such as this compound, plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.

This compound: A Key Linker for PROTAC Synthesis

This compound is an E3 Ligase Ligand-Linker Conjugate that serves as a versatile building block for the synthesis of CRBN-recruiting PROTACs. The alkyne group provides a convenient handle for "click chemistry," a highly efficient and modular approach for conjugating the linker to a POI ligand. The C4 alkyl chain offers a degree of flexibility and spacing, while the Boc-protected amine allows for further chemical modifications if needed.

A notable application of this linker is in the development of a potent and selective JAK1-targeting PROTAC degrader. In a 2024 study by Zhang et al., this compound was utilized to synthesize a PROTAC that effectively and selectively degraded Janus Kinase 1 (JAK1), a key protein in the JAK-STAT signaling pathway often implicated in cancer and inflammatory diseases.

Performance and Comparison

The efficacy of a PROTAC is primarily measured by its ability to degrade the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation). The choice of linker is a critical determinant of these parameters.

Below is a comparison of the performance of the JAK1 PROTAC synthesized using this compound with other reported JAK1 degraders that employ different linkers.

Target ProteinE3 Ligase LigandLinker TypePROTACDC50 (nM)Dmax (%)Cell LineReference
JAK1 Thalidomide Alkyne-C4-NHBoc Compound 10c 214 >90 EOL-1 Zhang X, et al. 2024 [1]
JAK1/2ThalidomidePEG-basedJAPTNot specified>80HaCaTLi, Y., et al. 2024

Note: Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions, such as cell lines and treatment times.

Experimental Protocols

Synthesis of a JAK1-targeting PROTAC using this compound

The following is a representative protocol for the synthesis of a JAK1-targeting PROTAC, based on the work of Zhang et al. This involves the conjugation of a JAK1 inhibitor (momelotinib) to this compound.

Materials:

  • Momelotinib derivative with a suitable functional group for conjugation (e.g., an azide)

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate

  • Sodium ascorbate

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), water

  • Trifluoroacetic acid (TFA) for Boc deprotection (if necessary)

Procedure (Copper-Catalyzed Azide-Alkyne Cycloaddition - Click Chemistry):

  • Dissolve the momelotinib-azide derivative and this compound in a mixture of DMF and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final PROTAC.

  • If the Boc protecting group needs to be removed, treat the purified product with a solution of TFA in DCM. After completion of the reaction, remove the solvent and TFA under reduced pressure to yield the final deprotected PROTAC.

Western Blot Protocol for Measuring JAK1 Degradation

This protocol outlines the steps to assess the degradation of JAK1 in a selected cell line (e.g., EOL-1) after treatment with the synthesized PROTAC.

Materials:

  • EOL-1 cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Synthesized JAK1 PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-JAK1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed EOL-1 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the JAK1 PROTAC (e.g., 0-1000 nM) for a specific duration (e.g., 24 hours). Include a vehicle-only control (DMSO).

    • For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-JAK1 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the JAK1 protein levels to the loading control (GAPDH).

    • Calculate the percentage of JAK1 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Thalidomide-Linker-Warhead) POI Protein of Interest (e.g., JAK1) PROTAC->POI binds CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Proteasome 26S Proteasome POI->Proteasome targeted to Ub Ubiquitin CRBN->Ub recruits Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound CRBN_bound CRBN PROTAC_bound->CRBN_bound

Caption: Mechanism of action for a CRBN-based PROTAC.

Experimental_Workflow start Start synthesis PROTAC Synthesis (e.g., Click Chemistry) start->synthesis cell_culture Cell Culture (e.g., EOL-1) start->cell_culture treatment PROTAC Treatment (Dose-Response) synthesis->treatment cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot (JAK1 & Loading Control) lysis->western_blot analysis Data Analysis (Densitometry) western_blot->analysis results Determine DC50 & Dmax analysis->results end End results->end

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

This compound is a valuable and versatile linker for the construction of potent and selective CRBN-based PROTACs. Its application in the development of a JAK1 degrader highlights its utility in targeting clinically relevant proteins. The provided experimental protocols offer a framework for the synthesis and evaluation of PROTACs utilizing this linker. Further research into the impact of this and other linkers on PROTAC performance will continue to advance the field of targeted protein degradation.

References

Safety Operating Guide

Personal protective equipment for handling Thalidomide-alkyne-C4-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Thalidomide-alkyne-C4-NHBoc. As no specific Safety Data Sheet (SDS) for this compound is publicly available, this guidance is based on the known hazards of the parent compound, thalidomide (B1683933), and general best practices for handling potent pharmaceutical compounds.[1] A thorough risk assessment should be conducted by qualified personnel before any handling of this compound.

This compound is a derivative of thalidomide, a compound known for its teratogenic effects.[2][3] Therefore, it must be handled with extreme caution, assuming it possesses similar hazardous properties. The following provides a procedural, step-by-step guide for its safe handling and disposal in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Suitable RespiratorA properly fitted respirator is necessary when there is a risk of generating dust or aerosols.[1] For high-risk operations, a Powered Air-Purifying Respirator (PAPR) may be required.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Double-gloving is a best practice to minimize the risk of exposure.[4][6]
Eye Protection Safety Goggles with Side-ShieldsProvides a seal around the eyes to protect against splashes and dust.[6][7] A face shield may be worn for additional protection.[8]
Body Protection Impervious Lab Coat or CoverallsA dedicated lab coat is mandatory.[1] For enhanced protection, disposable coveralls made of materials like Tyvek® are recommended.[4][9]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area to prevent the spread of contamination.[4][8]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this compound. All handling of the solid compound should be performed within a certified chemical fume hood or a biological safety cabinet.[6]

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area.

  • Spill Kit: Ensure a spill kit appropriate for potent chemical compounds is readily accessible.

  • Decontamination Solution: Prepare a suitable decontamination solution (e.g., ethanol (B145695) or methanol) for cleaning surfaces and equipment.[6]

2. Donning PPE:

  • Put on all required PPE in the correct order, ensuring a proper fit, before entering the designated handling area.

3. Compound Handling:

  • Weighing: If weighing the solid compound, do so within a containment device such as a glove box or a ventilated balance enclosure to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep containers sealed or covered as much as possible.[4]

4. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using a validated cleaning agent.[4][6]

  • Doffing PPE: Remove PPE carefully in the designated doffing area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[4]

  • Personal Hygiene: Immediately wash hands and any potentially exposed skin with soap and water after removing PPE.[4]

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Protocol
Solid Waste Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container designated for "Hazardous Waste" or "Cytotoxic Waste".[1][6]
Liquid Waste Collect all liquid waste in a compatible, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
Sharps Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated cytotoxic sharps container.[6]
Final Disposal All waste must be disposed of through your institution's EHS office.[1] Do not dispose of this compound or its contaminated materials in regular trash or down the drain.[6]

Experimental Protocol: Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[1]

  • Don PPE: Before cleaning the spill, don the appropriate PPE as outlined in the table above.

  • Contain:

    • Powder Spill: Carefully cover the spill with a dampened absorbent material to avoid raising dust.[6]

    • Liquid Spill: Use an absorbent material to contain the spill.[1]

  • Clean:

    • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]

    • Clean the spill area with an appropriate solvent or cleaning agent, working from the outside in.[1][6]

  • Decontaminate: Thoroughly decontaminate the spill area and any equipment used for cleanup.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[4]

Workflow for Safe Handling of this compound

prep Preparation - Designate Area - Ready Spill Kit - Prepare Decontamination Solution don_ppe Don PPE - Respirator - Double Gloves - Goggles - Lab Coat/Coveralls - Shoe Covers prep->don_ppe Proceed to Handling handling Compound Handling (in Fume Hood) - Weighing - Solution Preparation don_ppe->handling post_handling Post-Handling - Decontaminate Surfaces - Doff PPE - Personal Hygiene handling->post_handling Task Complete spill Spill Management - Evacuate & Alert - Contain Spill - Clean & Decontaminate handling->spill If Spill Occurs disposal Waste Disposal - Segregate Waste - Label Containers - Contact EHS post_handling->disposal spill->post_handling After Cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。